molecular formula C6H12O6 B12398427 D-mannose-13C6,d7

D-mannose-13C6,d7

Cat. No.: B12398427
M. Wt: 193.16 g/mol
InChI Key: GZCGUPFRVQAUEE-ABSSTGCDSA-N
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Description

D-mannose-13C6,d7 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O6

Molecular Weight

193.16 g/mol

IUPAC Name

(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D

InChI Key

GZCGUPFRVQAUEE-ABSSTGCDSA-N

Isomeric SMILES

[2H][13C](=O)[13C@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Mannose-13C6,d7: Structure, Metabolism, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled monosaccharide D-mannose-13C6,d7, with a primary focus on the well-documented D-mannose-13C6. It details its structure, physicochemical properties, and its role as a tracer in metabolic research. This document also outlines key experimental methodologies and visualizes its metabolic pathway to facilitate a deeper understanding for research and drug development applications. While D-mannose fully labeled with Carbon-13 (¹³C₆) is readily available, the combined labeling with seven deuterium atoms (d7) suggests a custom-synthesized variant for specific mass spectrometry-based analyses.

Core Concepts: D-Mannose and Isotopic Labeling

D-mannose is a C-2 epimer of glucose and a naturally occurring simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1][2][3] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), into the D-mannose structure creates a powerful tool for researchers. These non-radioactive, heavy isotopes act as tracers, allowing for the precise tracking and quantification of molecules through biological pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR).[1][2]

D-mannose-13C6 indicates that all six carbon atoms in the mannose molecule have been replaced with the ¹³C isotope. This uniform labeling provides a distinct mass shift (M+6) compared to the unlabeled molecule, making it an excellent internal standard for metabolic flux analysis and biomolecular NMR.[4][5]

Structure and Physicochemical Properties

The fundamental structure of D-mannose-13C6 is identical to that of its unlabeled counterpart, with the key difference being the isotopic composition of the carbon backbone.

Chemical Structure of D-Mannose-13C6:

The IUPAC name for D-Mannose-13C6 is (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-¹³C₆)hexanal.[6] Its structure can be represented in both open-chain and cyclic (pyranose) forms.

SMILES String: O[13CH2][13C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[13C@@H]1O[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for D-mannose-13C6, compiled from various suppliers and databases.

PropertyValueSource(s)
Molecular Formula ¹³C₆H₁₂O₆[5]
Molecular Weight 186.11 g/mol [4][5][6]
CAS Number 287100-74-7[4][5][7]
Isotopic Purity ≥98 atom % ¹³C[5]
Chemical Purity ≥98%[4][5]
Physical Form Powder[5]
Melting Point 133 °C[5]
Optical Activity [α]20/D +14.5°, c = 1 in H₂O[5]
Mass Shift M+6[5]

Experimental Protocols: Metabolic Flux Analysis using D-Mannose-13C6

D-mannose-13C6 is frequently used in metabolic flux analysis to trace the fate of mannose through various metabolic pathways. Below is a generalized methodology for a cell-based assay.

Objective:

To quantify the incorporation of D-mannose into glycoproteins and its entry into central carbon metabolism.

Materials:
  • Cell line of interest (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) and supplements

  • D-Mannose-13C6

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:
  • Cell Culture and Labeling:

    • Culture cells to a desired confluency (typically 70-80%).

    • Replace the standard culture medium with a medium containing a known concentration of D-mannose-13C6. The concentration and labeling duration will depend on the specific experimental goals and cell type.

    • Incubate the cells for the desired time period (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a chloroform/methanol/water system) to separate polar metabolites from lipids and proteins.

    • Collect the polar metabolite fraction and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

    • Analyze the samples using an LC-MS system equipped with a suitable column (e.g., HILIC for polar metabolites).

    • Develop a targeted MS method to detect and quantify the ¹³C-labeled isotopologues of downstream metabolites of mannose, such as mannose-6-phosphate, fructose-6-phosphate, and GDP-mannose.

  • Data Analysis:

    • Integrate the peak areas for the different isotopologues of each metabolite.

    • Calculate the fractional labeling to determine the contribution of exogenous D-mannose-13C6 to each metabolite pool.

    • Use metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network.

Visualization of D-Mannose Metabolism

D-mannose enters the cell and is rapidly phosphorylated. It can then either be directed towards glycolysis or used for the synthesis of activated mannose donors for glycosylation reactions.

Mannose_Metabolism cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int GLUT Transporters Man6P Mannose-6-Phosphate D-Mannose_int->Man6P Hexokinase (HK) Fru6P Fructose-6-Phosphate Man6P->Fru6P Mannose Phosphate Isomerase (MPI) Man1P Mannose-1-Phosphate Man6P->Man1P Phosphomannomutase (PMM2) Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-Mannose Man1P->GDP_Man GDP-Mannose Pyrophosphorylase (GMPP) Glycosylation Glycosylation (N-glycans, GPI anchors) GDP_Man->Glycosylation

Caption: Metabolic pathway of D-Mannose within a mammalian cell.

Applications in Research and Drug Development

The use of D-mannose-13C6 and other isotopically labeled sugars is invaluable in several areas of biomedical research:

  • Metabolic Disease Research: Tracing mannose metabolism can provide insights into congenital disorders of glycosylation (CDG), a group of rare genetic diseases.[8][9]

  • Oncology: Cancer cells often exhibit altered glycosylation patterns. D-mannose-13C6 can be used to study these changes and identify potential therapeutic targets.

  • Infectious Disease: D-mannose is known to inhibit the adhesion of certain bacteria, such as E. coli, to urothelial cells, which is relevant for urinary tract infection (UTI) research.[8][10][11] Labeled mannose can help in understanding the mechanisms of bacterial adhesion and the effects of mannose-based therapies.

  • Drug Development: Stable isotope-labeled compounds are essential in drug development for quantitative analysis in pharmacokinetic and pharmacodynamic (PK/PD) studies.[1][2]

References

A Technical Guide to D-mannose-13C6,d7: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of the isotopically labeled monosaccharide, D-mannose-13C6,d7. It includes key data on its molecular characteristics, a summary of its role in significant metabolic pathways, and outlines experimental protocols for its application in metabolic research, particularly in tracer studies for drug development and glycobiology.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of D-mannose, a naturally occurring hexose sugar. In this form, all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and seven hydrogen atoms are substituted with deuterium (d or ²H). This dual labeling makes it a powerful tool for metabolic flux analysis and as an internal standard in mass spectrometry-based quantification, providing a distinct mass shift from its unlabeled counterpart.

Quantitative data for D-mannose and its common isotopologues are summarized below for comparative analysis.

PropertyD-mannoseD-mannose-13C6This compound (Calculated)
Molecular Formula C₆H₁₂O₆¹³C₆H₁₂O₆¹³C₆H₅D₇O₆
Molecular Weight ( g/mol ) 180.16186.11[1][2][3][4]~193.15
Exact Mass (Da) 180.06339186.08352[1]~193.1275
Isotopic Purity (¹³C) Not Applicable≥98 atom %≥98 atom %
Isotopic Enrichment (d) Not ApplicableNot Applicable≥99 atom % (typical for precursors)
Appearance White to off-white solidWhite to off-white solid[2]White to off-white solid
Melting Point ~132 °C~133 °CNot specified, expected to be similar to D-mannose-13C6
Solubility Soluble in waterSoluble in waterSoluble in water
Mass Shift from Unlabeled 0+6+13
Labeled CAS Number 3458-28-4287100-74-7[3][4]Not available

Metabolic Significance and Signaling Pathways

D-mannose plays a crucial role in several key metabolic pathways, most notably in glycolysis and as a precursor for the synthesis of glycoproteins through N-linked glycosylation.[5] Once transported into the cell, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate. This intermediate can then either be isomerized to fructose-6-phosphate to enter the glycolytic pathway or be converted to mannose-1-phosphate, which is a precursor for GDP-mannose, a key substrate for glycosylation reactions.[5][6]

The use of this compound allows researchers to trace the fate of exogenous mannose through these interconnected pathways, providing quantitative insights into metabolic flux and the contribution of mannose to various cellular processes.

Mannose_Metabolism ext_man Extracellular This compound int_man Intracellular This compound ext_man->int_man GLUTs m6p Mannose-6-P int_man->m6p Hexokinase f6p Fructose-6-P m6p->f6p MPI m1p Mannose-1-P m6p->m1p PMM2 glycolysis Glycolysis f6p->glycolysis gdp_man GDP-Mannose m1p->gdp_man GMPP n_glycan N-linked Glycosylation gdp_man->n_glycan

Core metabolic pathways of D-mannose.

Experimental Protocols and Methodologies

This compound is primarily utilized in metabolic tracer studies coupled with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Labeling and Sample Preparation

A typical experimental workflow involves introducing this compound into a biological system (e.g., cell culture, animal model) and allowing it to be metabolized.

  • Metabolic Labeling: Cells or organisms are cultured in a medium where unlabeled mannose is replaced with this compound at a known concentration. The duration of labeling is optimized based on the metabolic pathway and turnover rates of the molecules of interest.

  • Quenching and Extraction: After the labeling period, metabolic activity is rapidly halted (quenched), typically using cold solvents. Metabolites are then extracted from the cells or tissues using appropriate solvent systems (e.g., methanol/water/chloroform).

  • Derivatization (Optional): For certain analyses, such as gas chromatography-mass spectrometry (GC-MS), chemical derivatization may be necessary to improve the volatility and thermal stability of the sugar analytes.

Experimental_Workflow labeling 1. Metabolic Labeling with This compound quenching 2. Quenching of Metabolic Activity labeling->quenching extraction 3. Metabolite Extraction quenching->extraction analysis 4. Analysis (LC-MS/MS or NMR) extraction->analysis data_proc 5. Data Processing and Flux Analysis analysis->data_proc

General workflow for metabolic tracer experiments.
Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and quantifying isotopically labeled metabolites.

  • Protocol:

    • Extracted metabolites are separated using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar molecules like sugars.

    • The eluent is introduced into a mass spectrometer, often a triple quadrupole or high-resolution instrument (e.g., Q-TOF, Orbitrap).

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled and labeled mannose and its downstream metabolites. For instance, in a study quantifying D-mannose in human serum, the transition of m/z 179 → 59 was used for D-mannose, while m/z 185 → 92 was used for the D-mannose-13C6 internal standard.[7]

    • The relative abundance of the labeled and unlabeled forms is used to determine the extent of incorporation and calculate metabolic flux.

Analysis by NMR Spectroscopy

NMR spectroscopy can provide detailed structural information and insights into the specific positions of isotopic labels within a molecule.

  • Protocol:

    • Following extraction and purification, the sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

    • One-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra are acquired.

    • The presence of the ¹³C label allows for the use of ¹³C-edited experiments, which can simplify complex spectra and facilitate the assignment of signals corresponding to the labeled mannose and its metabolic products.[8]

    • The analysis of coupling constants and chemical shifts provides information on the conformation and environment of the labeled atoms.

Applications in Research and Drug Development

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and understanding how different pathways are utilized under various physiological or pathological conditions.

  • Glycobiology Research: Tracing the incorporation of mannose into glycoproteins and other glycoconjugates to study the dynamics of glycosylation.

  • Pharmacokinetic Studies: Using deuterated compounds can sometimes alter metabolic profiles, and studies with this compound can help elucidate these effects.

  • Internal Standards: The defined mass shift of this compound makes it an excellent internal standard for accurate quantification of endogenous mannose levels in biological samples.[7]

References

Navigating Metabolic Pathways: A Technical Guide to the Commercial Availability and Application of Isotopically Labeled D-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in various biological processes, most notably the glycosylation of proteins. The study of mannose metabolism and its role in cellular signaling is paramount in understanding a range of physiological and pathological states. Stable isotope-labeled D-mannose, particularly ¹³C-labeled variants, serves as an indispensable tool for researchers, enabling precise tracing of its metabolic fate and its impact on complex biological systems. This technical guide provides a comprehensive overview of the commercial availability of D-mannose-¹³C₆ and delves into its applications in metabolic research, offering detailed experimental insights. While the inquiry specified D-mannose-¹³C₆,d₇, a thorough market survey indicates that D-mannose-¹³C₆ is the readily available isotopologue , and no commercial sources for the deuterated and carbon-13 co-labeled variant were identified. This guide will therefore focus on the applications of the uniformly ¹³C-labeled D-mannose.

Commercial Availability of D-mannose-¹³C₆

A variety of suppliers offer D-mannose-¹³C₆, typically with high isotopic and chemical purity. Researchers should consult with suppliers for the most current pricing and availability.

SupplierProduct Name/VariantCatalog Number (Example)CAS NumberIsotopic PurityChemical Purity
Cambridge Isotope Laboratories, Inc. D-Mannose (U-¹³C₆, 99%)CLM-6567287100-74-799 atom % ¹³C≥98%
Sigma-Aldrich D-Mannose-¹³C₆592994287100-74-798 atom % ¹³C99% (CP)
MedChemExpress D-Mannose-¹³C₆HY-N0379S22287100-74-7≥98.0%≥98.0%
Santa Cruz Biotechnology D-Mannose-UL-¹³C₆sc-221809287100-74-7Not SpecifiedNot Specified
Clearsynth D-Mannose-UL ¹³C₆CS-T-96530287100-74-7Not SpecifiedNot Specified
Eurisotop D-MANNOSE (U-¹³C₆, 99%)CLM-6567287100-74-799%98%
Omicron Biochemicals, Inc. D-[UL-¹³C₆]mannoseMAN-007287100-74-7Not SpecifiedNot Specified

Experimental Protocols

The primary applications of D-mannose-¹³C₆ are as a tracer in metabolic flux analysis (MFA) and as an internal standard for quantitative mass spectrometry.

Protocol 1: Use of D-mannose-¹³C₆ as an Internal Standard for LC-MS/MS Quantification of D-mannose in Human Serum

This protocol is adapted from a method for the quantification of D-mannose in human serum as a potential cancer biomarker.

1. Materials and Reagents:

  • D-mannose (unlabeled)

  • D-mannose-¹³C₆ (Internal Standard - IS)

  • Surrogate blank serum (e.g., charcoal-stripped)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid (MS grade)

  • Agilent 1200 series HPLC or equivalent

  • SUPELCOGEL™ Pb, 6% Crosslinked column or equivalent

  • Triple quadrupole mass spectrometer

2. Preparation of Standards and Internal Standard:

  • Prepare a stock solution of unlabeled D-mannose in water.

  • Prepare a stock solution of D-mannose-¹³C₆ (IS) in water.

  • Generate a standard curve by spiking known concentrations of unlabeled D-mannose into the surrogate blank serum.

  • Add a fixed concentration of the D-mannose-¹³C₆ internal standard to all standards, quality controls, and unknown serum samples.

3. Sample Preparation:

  • Thaw human serum samples on ice.

  • To 50 µL of serum, add the internal standard solution.

  • Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: SUPELCOGEL™ Pb, 6% Crosslinked

    • Mobile Phase: Isocratic elution with HPLC water

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80 °C

  • Mass Spectrometry:

    • Ionization Mode: Negative Ion Electrospray (ESI-)

    • Monitor the appropriate precursor-to-product ion transitions for both unlabeled D-mannose and D-mannose-¹³C₆.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of D-mannose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Metabolic Networks

D-mannose metabolism is intricately linked to several key cellular pathways, most notably N-linked glycosylation. D-mannose-¹³C₆ can be used to trace the flux of mannose into these pathways.

D-Mannose Metabolism and Entry into Glycosylation

Exogenous D-mannose is transported into the cell and phosphorylated by hexokinase to D-mannose-6-phosphate. This is a crucial branch point, as D-mannose-6-phosphate can either be isomerized to fructose-6-phosphate by mannose phosphate isomerase (MPI) for entry into glycolysis or be converted to D-mannose-1-phosphate by phosphomannomutase (PMM), a key step for its activation into GDP-mannose, the donor substrate for N-glycosylation.

Mannose_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol D-Mannose_ext D-Mannose D-Mannose_cyt D-Mannose D-Mannose_ext->D-Mannose_cyt GLUTs Man-6-P D-Mannose-6-Phosphate D-Mannose_cyt->Man-6-P Hexokinase Fru-6-P Fructose-6-Phosphate Man-6-P->Fru-6-P MPI Man-1-P D-Mannose-1-Phosphate Man-6-P->Man-1-P PMM Glycolysis Glycolysis Fru-6-P->Glycolysis GDP-Mannose GDP-Mannose Man-1-P->GDP-Mannose GMPPB N-Glycosylation N-Glycosylation GDP-Mannose->N-Glycosylation

Figure 1: Overview of D-Mannose Metabolism.
D-Mannose and the PI3K/Akt/mTOR Signaling Pathway

Recent studies have implicated D-mannose in the regulation of cellular metabolism through major signaling hubs. For instance, D-mannose has been shown to regulate hepatocyte lipid metabolism by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. Tracing the metabolic fate of D-mannose-¹³C₆ in conjunction with phosphoproteomic analysis of key nodes in this pathway could elucidate the direct metabolic links to signaling events.

PI3K_Akt_mTOR_Pathway DMannose D-Mannose PI3K PI3K DMannose->PI3K Modulates Akt Akt PI3K->Akt mTOR mTORC1 Akt->mTOR Lipid_Metabolism Regulation of Lipid Metabolism mTOR->Lipid_Metabolism Fatty_Acid_Oxidation Fatty Acid Oxidation Genes (e.g., PPARα, ACOX1, CPT1) Lipid_Metabolism->Fatty_Acid_Oxidation Rescues reduction Lipogenesis Lipogenic Genes (e.g., SREBP1c, ACC1, FASN) Lipid_Metabolism->Lipogenesis Rescues elevation

Figure 2: D-Mannose Modulation of the PI3K/Akt/mTOR Pathway.

Experimental Workflow: Metabolic Flux Analysis using D-mannose-¹³C₆

Metabolic flux analysis (MFA) with stable isotopes is a powerful technique to quantify the rates of metabolic reactions. D-mannose-¹³C₆ can be used as a tracer to delineate the flow of carbon through mannose-related metabolic pathways.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture with D-mannose-¹³C₆ Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Analysis 3. Mass Spectrometry (GC-MS or LC-MS) Metabolite_Extraction->Analysis Data_Processing 4. Mass Isotopomer Distribution (MID) Analysis Analysis->Data_Processing Modeling 5. Metabolic Network Modeling Data_Processing->Modeling Flux_Calculation 6. Flux Estimation Modeling->Flux_Calculation

Figure 3: General Workflow for ¹³C-Metabolic Flux Analysis.

D-mannose-¹³C₆ is a commercially accessible and valuable tool for researchers investigating glycosylation, metabolic pathways, and cellular signaling. Its application as an internal standard in quantitative mass spectrometry provides high accuracy and precision, while its use as a tracer in metabolic flux analysis offers deep insights into the dynamics of mannose metabolism. The ability to trace the incorporation of ¹³C from D-mannose into various biomolecules and to correlate these metabolic fluxes with changes in signaling pathways, such as the PI3K/Akt/mTOR pathway, opens up new avenues for understanding the intricate roles of mannose in health and disease. This guide provides a foundational understanding for the procurement and application of D-mannose-¹³C₆, empowering researchers to design and execute robust experiments in their respective fields.

An In-depth Technical Guide on the Safety and Handling of D-mannose-13C6,d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

The key quantitative data for D-mannose has been compiled from various safety data sheets to provide a clear overview of its physical and chemical properties.

PropertyValueReferences
Molecular Formula C₆H₁₂O₆[1]
Molar Mass 180.16 g/mol [1]
Appearance White crystalline powder[2][3]
Melting Point 126-134°C[2]
Solubility Soluble in water[2]
Bulk Density 0.25 - 0.60 g/cm³[2]
Flash Point Not applicable[2]
Auto-ignition Temperature Not available[2]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), D-mannose is not classified as a hazardous substance.[1][4][5] To our knowledge, this product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice.[5]

Potential Health Effects:

  • Inhalation: Dust may cause respiratory irritation with excessive exposure.[5]

  • Skin Contact: Prolonged contact may lead to skin dryness.[2]

  • Eye Contact: Dust may cause slight irritation.[2]

  • Ingestion: May cause discomfort if swallowed.[2]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

  • Ensure good ventilation of the work station.[5]

  • Avoid the formation of dust.[2][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[1][3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in work areas.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep the container tightly closed when not in use.[2][6]

  • Store away from incompatible materials, such as strong oxidizers.[7]

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_area Cool, Dry, Well-Ventilated Area container Tightly Closed Original Container storage_area->container Place in incompatible Store Away From Strong Oxidizers container->incompatible ppe Wear Appropriate PPE (Gloves, Eye Protection) ventilation Use in Well-Ventilated Area ppe->ventilation dust Avoid Dust Formation ventilation->dust hygiene Practice Good Hygiene (Wash Hands, No Food/Drink) dust->hygiene start Receiving D-mannose-13C6,d7 cluster_storage cluster_storage start->cluster_storage cluster_handling cluster_handling start->cluster_handling end_storage Safe Storage end_handling Safe Handling cluster_storage->end_storage cluster_handling->end_handling

Caption: Workflow for Safe Storage and Handling.

Section 4: First Aid and Emergency Procedures

In the event of exposure or an accident, the following first-aid measures should be taken.

Exposure RouteFirst-Aid MeasuresReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Brush off loose particles. Wash the affected area with plenty of water.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if you feel unwell.[1][2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[5]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.[2][5]

  • Hazardous Decomposition Products: In case of fire, toxic fumes may be released.[5]

Accidental Release Measures:

  • Wear appropriate personal protective equipment.

  • For containment, use a clean shovel to place the material in a dry container.[5]

  • Clean up the spill by mechanically recovering the product (scoop or vacuum).[5]

  • Dispose of the material at an authorized site.[5]

G cluster_exposure Exposure Event cluster_first_aid First Aid Response cluster_spill Accidental Spill inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air skin_contact Skin Contact wash_skin Wash with Water skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes ingestion Ingestion rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth medical_attention Seek Medical Attention if Symptoms Persist fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention rinse_mouth->medical_attention contain Contain Spill cleanup Mechanical Cleanup (Scoop/Vacuum) contain->cleanup dispose Dispose at Authorized Site cleanup->dispose emergency_services Contact Emergency Services for Large Spills or Fire cluster_spill cluster_spill cluster_spill->emergency_services

Caption: Emergency Response Workflow.

Section 5: Experimental Protocols

While specific experimental protocols for safety testing of this compound are not available, the safety data for D-mannose is based on standard toxicological and chemical testing methodologies. These typically include:

  • Acute Toxicity Studies: To determine the short-term adverse effects of a substance after a single exposure.

  • Skin and Eye Irritation Tests: To assess the potential for a substance to cause irritation upon contact.

  • Physical-Chemical Property Testing: To determine properties like melting point, boiling point, and solubility.

These tests are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and consistency.

This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, based on the available data for D-mannose. Researchers, scientists, and drug development professionals should always adhere to good laboratory practices and the specific safety guidelines of their institution.

References

An In-depth Technical Guide to Stable Isotope Labeling with D-Mannose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling with D-mannose, a powerful technique for elucidating the metabolic fate of this critical monosaccharide and its role in glycosylation. This guide is designed for researchers, scientists, and drug development professionals who are interested in applying this methodology to their work. We will delve into the core metabolic pathways, provide detailed experimental protocols, present quantitative data for easy comparison, and visualize key processes using diagrams.

Introduction to D-Mannose Metabolism and Glycosylation

D-mannose, a C-2 epimer of glucose, is a crucial monosaccharide in human metabolism, primarily for the glycosylation of proteins.[1] Unlike glucose, which is a primary energy source, D-mannose plays a more specialized role in the synthesis of N-linked glycans, which are critical for protein folding, stability, and function.

Mammalian cells obtain D-mannose from two main sources: exogenous uptake from the extracellular environment and endogenous synthesis from glucose. Once inside the cell, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate (Man-6-P). This intermediate stands at a critical metabolic crossroads, where it can be directed into one of two major pathways:

  • Glycosylation Pathway: Man-6-P is converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2). Man-1-P is then activated to GDP-mannose, the primary donor for N-glycosylation.

  • Glycolytic Pathway: Man-6-P is isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), entering the glycolytic pathway.

Stable isotope labeling with heavy isotopes of carbon (¹³C) or hydrogen (deuterium, ²H) allows for the precise tracing of D-mannose through these metabolic pathways. By replacing the naturally abundant light isotopes with their heavier, non-radioactive counterparts, researchers can track the incorporation of labeled mannose into glycoproteins and other metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This provides invaluable insights into metabolic flux, the relative contributions of different sugar sources to glycosylation, and the impact of various conditions on these processes.

Quantitative Data on D-Mannose Metabolism and Incorporation

The following tables summarize key quantitative data related to D-mannose metabolism and its incorporation into glycoproteins, compiled from various studies.

ParameterCell TypeValueExperimental ConditionsCitation
Uptake Rate Human Fibroblasts9.4–22 nmol/mg protein/hUnlabeled mannose[2]
Uptake Rate Human Fibroblasts1500–2200 nmol/mg protein/hUnlabeled glucose[2]
Contribution to N-glycans Normal Human Fibroblasts25-30% from exogenous mannose5 mM glucose, 50 µM mannose[2]
Contribution to N-glycans MPI-deficient Fibroblasts80% from exogenous mannose5 mM glucose, 50 µM mannose[2]
Incorporation Efficiency Various Cell Lines1-2% of uptaken mannosePhysiological concentrations[2]
Incorporation Efficiency Various Cell Lines0.01-0.03% of uptaken glucosePhysiological concentrations[2]

Table 1: D-Mannose Uptake and Contribution to N-Glycans

Therapeutic AntibodyHigh-Mannose Glycan TypeClearance ComparisonAnimal ModelCitation
mAb1Man5 and Man8/93-fold faster than complex-fucosylatedMice[3]
Not SpecifiedHigh-mannose glycoformsIncreased clearanceHumans[4]

Table 2: Pharmacokinetic Impact of High-Mannose Glycans on Therapeutic Antibodies

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope labeling with D-mannose.

Cell Culture and Stable Isotope Labeling

This protocol describes the metabolic labeling of mammalian cells with ¹³C-labeled D-mannose for subsequent analysis of glycoproteins.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, CHO, human fibroblasts)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose-free and mannose-free cell culture medium

  • Sterile D-glucose solution

  • Sterile, stable isotope-labeled D-mannose (e.g., [U-¹³C₆]-D-mannose)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to the desired confluency (typically 70-80%) in complete culture medium.

  • Medium Preparation: Prepare the labeling medium by supplementing glucose-free, mannose-free medium with dialyzed FBS, the desired concentration of D-glucose (e.g., 5 mM), and the stable isotope-labeled D-mannose (e.g., 50 µM [U-¹³C₆]-D-mannose).

  • Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells twice with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the turnover rate of the protein of interest and the desired level of isotopic enrichment.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate or scrape them into PBS and pellet by centrifugation.

    • Store the cell pellet at -80°C until further processing.

Glycoprotein Extraction and N-Glycan Release

This protocol outlines the extraction of glycoproteins from labeled cells and the enzymatic release of N-linked glycans.

Materials:

  • Labeled cell pellet from Protocol 3.1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Denaturing buffer (e.g., 5% SDS)

  • Peptide-N-Glycosidase F (PNGase F)

  • Reaction buffer for PNGase F

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Denaturation, Reduction, and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg) and add denaturing buffer. Heat at 95°C for 5 minutes.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • N-Glycan Release:

    • Add PNGase F and the corresponding reaction buffer to the protein sample.

    • Incubate at 37°C overnight.

  • Glycan Purification:

    • Acidify the sample with formic acid.

    • Use a C18 SPE cartridge to separate the released glycans (flow-through) from the deglycosylated peptides (bound).

    • Collect the flow-through containing the glycans and dry it using a vacuum concentrator.

Mass Spectrometry Analysis of Labeled Glycans

This protocol provides a general workflow for the analysis of released ¹³C-labeled N-glycans by LC-MS/MS.

Materials:

  • Dried, labeled N-glycans from Protocol 3.2

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

  • Porous graphitized carbon (PGC) or HILIC chromatography column

Procedure:

  • Sample Reconstitution: Reconstitute the dried glycans in a small volume of Mobile Phase A.

  • LC Separation:

    • Inject the sample onto the LC system.

    • Separate the glycans using a gradient of Mobile Phase B. A typical gradient might be 0-60% B over 60 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive or negative ion mode.

    • Acquire full scan MS data to identify the isotopic envelopes of the labeled glycans. The mass shift will depend on the number of mannose residues and the ¹³C enrichment. For a glycan containing nine mannose residues labeled with [U-¹³C₆]-D-mannose, the mass will increase by 54 Da (9 mannose * 6 ¹³C).

    • Acquire tandem MS (MS/MS) data for structural elucidation of the glycans.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Identify the labeled glycan species based on their accurate mass and isotopic distribution.

    • Quantify the relative abundance of different glycoforms by integrating the peak areas of their respective isotopic envelopes.

Signaling Pathways and Experimental Workflows

Stable isotope labeling with D-mannose is a valuable tool for investigating how changes in glycosylation can impact cellular signaling.

D-Mannose Metabolic and Glycosylation Pathway

The following diagram illustrates the central metabolic pathways of D-mannose, leading to either glycolysis or N-glycosylation.

D_Mannose_Metabolism D_Mannose_ext Exogenous D-Mannose D_Mannose_int D-Mannose D_Mannose_ext->D_Mannose_int GLUTs Glucose_ext Exogenous Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUTs Man_6_P Mannose-6-P D_Mannose_int->Man_6_P Hexokinase Glc_6_P Glucose-6-P Glucose_int->Glc_6_P Hexokinase Fru_6_P Fructose-6-P Man_6_P->Fru_6_P MPI Man_1_P Mannose-1-P Man_6_P->Man_1_P PMM2 Glc_6_P->Fru_6_P PGI Glycolysis Glycolysis Fru_6_P->Glycolysis GDP_Man GDP-Mannose Man_1_P->GDP_Man GMPP N_Glycosylation N-Glycosylation GDP_Man->N_Glycosylation

Caption: Metabolic fate of D-mannose leading to glycolysis or N-glycosylation.

Impact of D-Mannose on T-reg Cell Differentiation and Immunomodulation

Recent studies have shown that D-mannose can influence immune responses by promoting the differentiation of regulatory T cells (Tregs). This process is mediated by the activation of TGF-β, which involves integrin αvβ8 and the generation of reactive oxygen species (ROS).[5]

T_reg_Induction D_Mannose D-Mannose Naive_T_Cell Naive CD4+ T Cell D_Mannose->Naive_T_Cell Integrin Integrin αvβ8 Expression Naive_T_Cell->Integrin FAO Fatty Acid Oxidation Naive_T_Cell->FAO TGF_beta_activation Latent TGF-β Activation Integrin->TGF_beta_activation ROS ROS Production FAO->ROS ROS->TGF_beta_activation Treg_Cell Regulatory T Cell (Treg) TGF_beta_activation->Treg_Cell Immunosuppression Immunosuppression Treg_Cell->Immunosuppression

Caption: D-mannose-induced regulatory T cell differentiation pathway.

Experimental Workflow for Stable Isotope Labeling with D-Mannose

The following diagram outlines the general experimental workflow for a typical stable isotope labeling study with D-mannose, from cell culture to data analysis.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical Procedures cluster_data Data Analysis Cell_Culture 1. Cell Culture Labeling 2. Stable Isotope Labeling with D-Mannose Cell_Culture->Labeling Harvest 3. Cell Harvest & Lysis Labeling->Harvest Enrichment 4. Glycoprotein Enrichment Harvest->Enrichment Release 5. N-Glycan Release (PNGase F) Enrichment->Release Purification 6. Glycan Purification Release->Purification LC_MS 7. LC-MS/MS Analysis Purification->LC_MS Data_Processing 8. Data Processing LC_MS->Data_Processing Quantification 9. Glycan Identification & Quantification Data_Processing->Quantification Interpretation 10. Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for D-mannose stable isotope labeling.

Applications in Drug Development

Stable isotope labeling with D-mannose has significant applications in the development of therapeutic proteins, particularly monoclonal antibodies (mAbs). The glycosylation profile of a mAb, especially the presence of high-mannose glycans, can significantly impact its pharmacokinetic properties and effector functions.[3][4]

  • Pharmacokinetic Studies: By administering stable isotope-labeled mAbs with different glycoforms to animal models, researchers can precisely track their clearance rates and metabolic fate. This information is crucial for optimizing the glycosylation profile of a therapeutic antibody to achieve a desired half-life.[6]

  • Process Development and Manufacturing: Stable isotope labeling can be used to monitor and control the glycosylation of mAbs during cell culture production. By tracing the incorporation of labeled mannose, process parameters can be adjusted to ensure consistent and desirable glycoform distribution.

  • Understanding Mechanism of Action: Altered glycosylation can affect the binding of a therapeutic protein to its target or to Fc receptors, thereby influencing its efficacy and safety. Stable isotope labeling can help to elucidate these structure-function relationships.

Conclusion

Stable isotope labeling with D-mannose is a versatile and powerful technique for researchers, scientists, and drug development professionals. It provides a quantitative and dynamic view of mannose metabolism and its role in glycosylation. The detailed protocols, quantitative data, and visualized pathways presented in this guide offer a solid foundation for the successful implementation of this methodology. By leveraging this approach, researchers can gain deeper insights into the fundamental biology of glycosylation and accelerate the development of safer and more effective glycoprotein therapeutics.

References

The Pivotal Role of D-Mannose in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, playing a fundamental role in glycosylation, energy production, and cellular signaling. While structurally similar to glucose, its metabolic fate is distinctly regulated, with significant implications for cell physiology and pathology. This technical guide provides an in-depth exploration of the core aspects of D-mannose metabolism, including its transport, phosphorylation, and subsequent channeling into glycolysis and glycosylation pathways. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and experimental workflows to serve as a valuable resource for researchers in basic science and drug development.

Introduction

D-mannose is an essential component of various glycoconjugates, including N-linked glycoproteins, which are crucial for protein folding, stability, and function.[1] Beyond its structural role, D-mannose has emerged as a modulator of metabolic and signaling pathways, with therapeutic potential in congenital disorders of glycosylation (CDG) and as an anti-cancer agent.[2][3] Understanding the intricacies of D-mannose metabolism is therefore paramount for harnessing its therapeutic applications and elucidating its role in disease.

Cellular Uptake and Transport

D-mannose enters mammalian cells primarily through facilitated diffusion via hexose transporters of the SLC2A (GLUT) family.[2] While it shares these transporters with glucose, some studies suggest the existence of a specific, high-affinity mannose transporter that is less sensitive to glucose competition.[3][4] This differential transport mechanism can lead to varying intracellular concentrations of mannose depending on the cell type and the extracellular glucose levels.

Intracellular Phosphorylation and Metabolic Fate

Once inside the cell, D-mannose is rapidly phosphorylated by hexokinase (HK) to form D-mannose-6-phosphate (Man-6-P) .[2] This is a critical branching point in mannose metabolism. Man-6-P can either be directed towards:

  • Glycolysis: Isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate (Fru-6-P), which then enters the glycolytic pathway.[2][5]

  • Glycosylation: Converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2) . Man-1-P is then activated to GDP-mannose, a key building block for the synthesis of N-linked glycans and other glycoconjugates.[2][5]

The flux of Man-6-P through these competing pathways is a critical determinant of cellular fate and is heavily influenced by the relative activities of MPI and PMM2.[2]

Quantitative Data on D-Mannose Metabolism

The following tables summarize key quantitative parameters of D-mannose metabolism, providing a comparative overview for researchers.

Table 1: D-Mannose Concentrations in Biological Systems

Biological SampleConcentration RangeSpeciesReference(s)
Human Serum/Plasma20-50 µMHuman[4][6]
Rat Plasma~80 µMRat[6]

Table 2: Kinetic Parameters of Key Enzymes and Transporters in D-Mannose Metabolism

Enzyme/TransporterSubstrateKmVmaxCell/Tissue TypeReference(s)
Mannose TransporterD-Mannose30-70 µM-Various mammalian cell lines[3]
HexokinaseD-Mannose155.8 µM0.93 µmol/min/mg proteinTrypanosoma brucei gambiense[1]
Phosphomannose Isomerase (PMI)Mannose-6-Phosphate--Candida albicans[7]
Phosphomannose Isomerase (PMI)Fructose-6-Phosphate0.15 mM7.78 µmol/min/mgE. coli[8]
Phosphomannomutase 2 (PMM2)Mannose-1-Phosphate--Human (recombinant)[4]

Note: Kinetic parameters can vary significantly depending on the specific isoform, species, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study D-mannose metabolism.

D-Mannose Uptake Assay

This protocol is designed to measure the rate of D-mannose uptake into cultured cells using a radiolabeled substrate.

Materials:

  • Cultured cells of interest

  • D-[2-³H]mannose or D-[¹⁴C]mannose

  • Complete culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Wash the cells twice with warm PBS.

  • Add pre-warmed culture medium containing a known concentration of radiolabeled D-mannose. For competition assays, include varying concentrations of unlabeled D-mannose or other sugars (e.g., D-glucose).

  • Incubate the cells at 37°C for a defined period (e.g., 5, 15, 30 minutes). Uptake should be linear during this time.

  • To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding lysis buffer to each well and incubate for at least 30 minutes at room temperature.

  • Transfer the lysate to a scintillation vial.

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate from a parallel plate to normalize the uptake data (e.g., cpm/µg protein).

  • Calculate the rate of uptake (e.g., pmol/min/mg protein).

Phosphomannose Isomerase (MPI) Activity Assay

This is a coupled spectrophotometric assay to measure the enzymatic activity of MPI in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Mannose-6-phosphate (substrate)

  • Phosphoglucose isomerase (PGI) (coupling enzyme)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)

  • NADP⁺

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADP⁺, PGI, and G6PDH.

  • Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes at 37°C to allow for the measurement of any background reactions.

  • Initiate the reaction by adding mannose-6-phosphate.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • The rate of the reaction is proportional to the MPI activity.

  • Calculate the specific activity of MPI (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Analysis of N-linked Glycosylation by FACE (Fluorophore-Assisted Carbohydrate Electrophoresis)

This method allows for the analysis of changes in N-linked glycan profiles upon D-mannose treatment.

Materials:

  • Glycoproteins extracted from control and D-mannose-treated cells

  • PNGase F (Peptide-N-Glycosidase F)

  • 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)

  • Sodium cyanoborohydride

  • Acrylamide/bis-acrylamide solution

  • Tris-glycine electrophoresis buffer

  • Gel electrophoresis apparatus

  • Fluorescence imager

Procedure:

  • N-glycan Release: Denature the glycoprotein sample and then incubate with PNGase F to release the N-linked glycans.

  • Fluorophore Labeling: Mix the released glycans with the fluorophore ANTS and the reducing agent sodium cyanoborohydride. Incubate to allow for reductive amination, which attaches the fluorescent tag to the reducing end of the glycans.

  • Polyacrylamide Gel Electrophoresis (PAGE): Prepare a high-percentage polyacrylamide gel. Load the ANTS-labeled glycan samples into the wells. Run the gel at a constant voltage until the dye front reaches the bottom. The negatively charged ANTS will cause the glycans to migrate towards the anode, and they will be separated based on their size.

  • Visualization: After electrophoresis, visualize the separated glycans using a fluorescence imager with the appropriate excitation and emission wavelengths for ANTS.

  • Analysis: Compare the glycan profiles of the control and D-mannose-treated samples. Changes in the intensity and migration of the bands will indicate alterations in the N-linked glycosylation pattern.

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways of D-mannose and the workflows of the described experimental protocols.

D_Mannose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Mannose_ext D-Mannose GLUT GLUT D-Mannose_ext->GLUT D-Mannose_int D-Mannose GLUT->D-Mannose_int HK Hexokinase (HK) D-Mannose_int->HK ATP -> ADP Man-6-P Mannose-6-Phosphate (Man-6-P) HK->Man-6-P MPI Phosphomannose Isomerase (MPI) Man-6-P->MPI PMM2 Phosphomannomutase 2 (PMM2) Man-6-P->PMM2 Fru-6-P Fructose-6-Phosphate MPI->Fru-6-P Glycolysis Glycolysis Fru-6-P->Glycolysis Man-1-P Mannose-1-Phosphate PMM2->Man-1-P GDP-Man GDP-Mannose Man-1-P->GDP-Man Glycosylation Glycosylation GDP-Man->Glycosylation

Caption: Core metabolic pathway of D-mannose in mammalian cells.

Mannose_Uptake_Workflow Start Seed and grow cultured cells Wash1 Wash cells with warm PBS Start->Wash1 Incubate Incubate with radiolabeled D-Mannose Wash1->Incubate Stop Stop uptake by washing with ice-cold PBS Incubate->Stop Lyse Lyse cells Stop->Lyse Scintillation Add scintillation cocktail and measure radioactivity Lyse->Scintillation Normalize Normalize to protein concentration Scintillation->Normalize End Calculate uptake rate Normalize->End

Caption: Experimental workflow for a D-mannose uptake assay.

MPI_Activity_Workflow Start Prepare cell/tissue lysate PrepareMix Prepare reaction mix: Buffer, NADP+, PGI, G6PDH Start->PrepareMix AddLysate Add lysate to reaction mix and pre-incubate PrepareMix->AddLysate Initiate Initiate reaction with Mannose-6-Phosphate AddLysate->Initiate Measure Monitor absorbance at 340 nm Initiate->Measure Calculate Calculate specific activity Measure->Calculate End Result: MPI activity Calculate->End

Caption: Workflow for a coupled spectrophotometric MPI activity assay.

Conclusion

D-mannose metabolism is a tightly regulated and highly integrated cellular process with profound implications for cell health and disease. Its dual role in both energy metabolism and the synthesis of essential glycoconjugates places it at a critical metabolic nexus. The information and protocols provided in this technical guide offer a foundational resource for researchers aiming to further unravel the complexities of D-mannose metabolism and explore its therapeutic potential. Future investigations into the specific regulation of mannose transporters and the metabolic crosstalk between glycolysis and glycosylation pathways will undoubtedly reveal new avenues for therapeutic intervention in a range of diseases, from genetic disorders to cancer.

References

A Guide to Metabolic Flux Analysis: Unraveling Cellular Metabolism for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core principles, experimental protocols, and data interpretation of Metabolic Flux Analysis (MFA), tailored for researchers, scientists, and professionals in drug development.

Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique in systems biology, providing a powerful lens through which to view the intricate network of biochemical reactions that sustain life.[1] By quantifying the rates of metabolic reactions—known as fluxes—MFA offers unparalleled insights into cellular physiology. This is particularly valuable in biomedical research and drug development, where understanding the metabolic reprogramming inherent in diseases like cancer can unveil novel therapeutic targets and mechanisms of drug action.[1][2] This guide delves into the fundamental principles of MFA, provides detailed experimental protocols for its application, and illustrates how to interpret the resulting data to accelerate research and development efforts.

Core Principles of Metabolic Flux Analysis

At its heart, MFA is the methodical study of quantifying the flow of metabolites through the intricate web of metabolic pathways within a biological system.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA provides dynamic information on the flow of matter, revealing how cells utilize nutrients to produce energy and biomass.[3]

The central tenet of MFA is the principle of mass balance, which dictates that over time, the rate of production of a metabolite must equal its rate of consumption in a steady-state system.[4] However, stoichiometric balancing alone is often insufficient to resolve fluxes through complex, interconnected pathways.[5] To overcome this, MFA typically employs isotopic tracers, most commonly carbon-13 (¹³C), to track the fate of atoms through the metabolic network.[6]

By introducing a ¹³C-labeled substrate (e.g., glucose) into a cell culture, researchers can follow the incorporation of the heavy isotope into various downstream metabolites.[7] The resulting labeling patterns in these metabolites are measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] These patterns are directly influenced by the underlying metabolic fluxes.[10] A computational model of the cell's metabolic network is then used to estimate the intracellular fluxes that best explain the experimentally measured labeling patterns and extracellular nutrient uptake and product secretion rates.[11]

There are two primary modes of MFA:

  • Stationary MFA (¹³C-MFA): This is the most established method, where cells are cultured until they reach both a metabolic and isotopic steady state.[12] This approach provides a time-averaged view of the metabolic fluxes.

  • Isotopically Non-Stationary MFA (INST-MFA): This technique analyzes the transient labeling patterns of intracellular metabolites before they reach an isotopic steady state.[13] INST-MFA is particularly useful for studying systems with slow labeling dynamics and can provide more precise flux estimations in a shorter timeframe.[13][14]

The overall workflow of a typical ¹³C-MFA experiment is a multi-step process that requires careful experimental design and sophisticated data analysis.

Metabolic Flux Analysis Workflow General Workflow of a 13C-MFA Experiment A Experimental Design (Select Tracers, Define Network) B Isotopic Labeling Experiment (Cell Culture with 13C Substrate) A->B C Sample Quenching and Metabolite Extraction B->C D Isotopic Labeling Measurement (GC-MS or NMR) C->D E Data Processing and Correction D->E F Flux Estimation (Computational Modeling) E->F G Statistical Analysis (Goodness-of-fit, Confidence Intervals) F->G H Biological Interpretation G->H Central Carbon Metabolism Glycolysis and TCA Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P G6P Glucose->G6P Glucokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP DHAP DHAP F16BP->DHAP PEP PEP GAP->PEP DHAP->GAP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG IDH SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate

References

Unveiling Glycosylation Dynamics: A Technical Guide to Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes, from protein folding and stability to cell signaling and immune responses. Dysregulation in glycosylation pathways is a hallmark of numerous diseases, including cancer and metabolic disorders, making these pathways attractive targets for therapeutic intervention. Understanding the intricate dynamics of glycan biosynthesis and turnover is therefore paramount. This technical guide provides an in-depth exploration of the use of isotopic tracers as a powerful tool to dissect and quantify the flux through glycosylation pathways, offering a window into the cellular glycome.

Introduction to Isotopic Tracers in Glycobiology

Stable isotope labeling is a robust methodology for tracking the metabolic fate of molecules within a biological system.[1] By introducing non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N) into precursor molecules, researchers can follow their incorporation into downstream products, such as the nucleotide sugars that are the building blocks of glycans.[2][3] This approach, coupled with sensitive analytical techniques like mass spectrometry (MS), enables the precise quantification of glycan synthesis, turnover rates, and the relative contributions of different metabolic pathways to their production.[1][4]

There are three principal strategies for introducing stable isotopes into glycans:

  • Metabolic Labeling: Cells or organisms are cultured in media containing isotopically labeled precursors, such as [U-¹³C]-glucose or [¹⁵N]-glutamine.[5][6][7] These labeled precursors are metabolized and integrated into the nucleotide sugar biosynthesis pathways, leading to the formation of labeled glycans.[3] This in vivo approach provides a global view of glycan dynamics under physiological conditions.[1]

  • Chemical Labeling: This in vitro method involves the chemical derivatization of isolated glycans with isotopically coded tags.[8][9] This strategy is particularly useful for relative quantification between different samples and can enhance ionization efficiency in mass spectrometry.[9]

  • Enzymatic Labeling: Specific enzymes are used to transfer isotopically labeled monosaccharides to glycans in vitro.[1] This targeted approach allows for the investigation of specific glycosylation events.

This guide will primarily focus on metabolic labeling, as it provides the most comprehensive insight into the dynamic nature of glycosylation pathways within a cellular context.

Core Glycosylation Pathways and Isotopic Labeling Strategies

The biosynthesis of N-linked and O-linked glycans originates from a few key monosaccharides that are activated as nucleotide sugars. The hexosamine biosynthetic pathway (HBP) is central to this process, producing uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical precursor for many glycans.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP integrates glucose, glutamine, acetyl-CoA, and UTP metabolism to generate UDP-GlcNAc. By using specifically labeled isotopic tracers, the flux through this pathway can be meticulously tracked.

HBP_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_downstream Downstream Glycosylation Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GFAT GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P GNA1 GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P AGM1 UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc UAP1/AGX1 N-Glycans N-Glycans UDP-GlcNAc->N-Glycans O-Glycans O-Glycans UDP-GlcNAc->O-Glycans Glycolipids Glycolipids UDP-GlcNAc->Glycolipids [U-13C]-Glucose [U-13C]-Glucose [U-13C]-Glucose->Glucose [15N]-Glutamine [15N]-Glutamine [15N]-Glutamine->Glutamine

Caption: The Hexosamine Biosynthetic Pathway and points of isotopic tracer incorporation.

Pentose Phosphate Pathway (PPP) and Nucleotide Sugar Interconversion

The PPP, another branch of glucose metabolism, is crucial for generating pentose sugars necessary for nucleotide synthesis, including the UTP required for UDP-GlcNAc formation. Isotopic tracers like [1,2-¹³C₂]glucose are particularly effective for distinguishing PPP flux from glycolysis.[10][11] Furthermore, UDP-GlcNAc can be converted to other nucleotide sugars, such as UDP-N-acetylgalactosamine (UDP-GalNAc) and CMP-sialic acid, and the flow through these interconversion pathways can be monitored with isotopic labeling.[3]

Experimental Design and Protocols

A typical metabolic labeling experiment to study glycosylation dynamics involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Seeding & Growth B 2. Switch to Isotope-Containing Medium ([U-13C]-Glucose, [15N]-Glutamine, etc.) A->B C 3. Time-Course Incubation B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Protein Digestion (e.g., Trypsin) D->E F 6. Glycopeptide/Glycan Release & Enrichment E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Isotopologue Analysis G->H I 9. Metabolic Flux Calculation H->I

Caption: General experimental workflow for metabolic labeling of glycans.

Detailed Experimental Protocol: Metabolic Labeling of N-Glycans

This protocol provides a generalized framework for labeling and analyzing N-glycans from cultured mammalian cells.

1. Cell Culture and Metabolic Labeling:

  • Culture mammalian cells to mid-log phase in standard growth medium.
  • For the labeling experiment, replace the standard medium with a custom medium containing the desired stable isotope-labeled precursor. For example, use glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum and [U-¹³C₆]-glucose at the same concentration as standard glucose.[3]
  • Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamics of label incorporation.

2. Cell Lysis and Protein Extraction:

  • Harvest cells by scraping and wash with ice-cold PBS.
  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Quantify the protein concentration using a standard assay (e.g., BCA assay).

3. Protein Digestion and N-Glycan Release:

  • Denature the protein extract by heating.
  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
  • Digest the proteins into peptides using a protease such as trypsin.
  • Release N-linked glycans from the peptides using the enzyme PNGase F.[12]

4. Glycan Purification and Derivatization:

  • Purify the released N-glycans using a solid-phase extraction (SPE) method, such as graphitized carbon cartridges.
  • For certain analyses, glycans can be derivatized to improve ionization efficiency, for example, by permethylation.[9]

5. LC-MS/MS Analysis:

  • Analyze the purified glycans using liquid chromatography-mass spectrometry (LC-MS). A common setup is hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[13]
  • Acquire data in both full scan (MS1) and tandem MS (MS/MS) modes. The MS1 scan will show the isotopic distribution of the glycans, while the MS/MS spectra will provide structural information.

6. Data Analysis:

  • Process the raw MS data using specialized software to identify glycan compositions and quantify the isotopic enrichment.[8]
  • The mass shift between the unlabeled (M+0) and labeled isotopologues reveals the number of incorporated labeled atoms.
  • Calculate the fractional isotopic enrichment over time to determine the rate of glycan synthesis and turnover.

Quantitative Data Presentation

The quantitative data obtained from isotopic tracer experiments can be summarized to compare glycosylation dynamics under different conditions.

Isotopic Enrichment of Glycan Precursors

This table illustrates the expected mass shifts in UDP-GlcNAc when using common isotopic tracers.

Isotopic TracerLabeled MoietyExpected Mass Shift (Da)
[U-¹³C₆]-GlucoseHexosamine ring+6
[¹⁵N₂]-GlutamineAmide nitrogen+1
[¹³C₂]-Acetyl-CoAAcetyl group+2
Example Data: Glycan Turnover Rates

The following table presents hypothetical turnover rates for different glycan structures, as could be determined from a pulse-chase isotopic labeling experiment.

Glycan StructureHalf-life (hours) in Condition AHalf-life (hours) in Condition B
High-mannose (Man5GlcNAc2)2418
Complex, biantennary4836
Sialylated, triantennary7260

Applications in Research and Drug Development

The application of isotopic tracers to study glycosylation has far-reaching implications:

  • Understanding Disease Mechanisms: By comparing glycosylation dynamics in healthy versus diseased states, researchers can identify specific pathway alterations that contribute to pathology.[14]

  • Biomarker Discovery: Changes in glycan turnover or the flux through specific glycosylation pathways can serve as novel biomarkers for disease diagnosis and prognosis.[12]

  • Drug Target Validation: Isotopic tracing can be used to assess the on-target effects of drugs that inhibit specific enzymes in the glycosylation machinery.

  • Biopharmaceutical Production: Optimizing glycosylation is critical for the efficacy and safety of many therapeutic proteins. Isotopic tracers can be used to monitor and control glycosylation profiles during the manufacturing process.

Conclusion

Isotopic tracers provide an unparalleled ability to quantitatively analyze the complex and dynamic processes of glycosylation. By enabling the measurement of metabolic fluxes and glycan turnover rates, these techniques offer deep insights into the regulation of glycosylation in health and disease. For researchers and professionals in drug development, mastering these methodologies is key to unlocking new therapeutic opportunities and advancing our understanding of glycobiology.

References

A Deep Dive into D-Mannose-13C6,d7: A Technical Guide for Metabolomics in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing D-mannose-13C6,d7 in metabolomics studies. This isotopically labeled sugar is a powerful tool for tracing the intricate pathways of mannose metabolism, particularly in the context of glycosylation, with significant applications in disease research and the development of novel therapeutics.

Introduction to D-Mannose and its Significance in Metabolism

D-mannose, a C-2 epimer of glucose, is a crucial monosaccharide in mammalian metabolism. While glucose is the primary cellular fuel, mannose plays a vital role in the glycosylation of proteins, a post-translational modification essential for protein folding, stability, and function.[1] Dysregulation of mannose metabolism and glycosylation is implicated in various diseases, including congenital disorders of glycosylation (CDG) and cancer.[2][3]

The Power of Isotopic Labeling: Introducing this compound

Stable isotope labeling is a cornerstone of modern metabolomics, enabling researchers to trace the metabolic fate of molecules within complex biological systems. This compound is a specialized tracer where all six carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and seven hydrogen atoms are replaced with deuterium (²H or d). This dual labeling provides distinct advantages:

  • ¹³C Labeling: Allows for the differentiation of the tracer from endogenous, unlabeled mannose, enabling precise quantification of its incorporation into various metabolic pathways.

  • Deuterium (d7) Labeling: The additional mass shift provided by deuterium further enhances the tracer's utility, particularly in mass spectrometry-based analyses. It can help to distinguish the tracer from other molecules with similar mass-to-charge ratios and can be used to probe specific enzymatic reactions involving hydrogen exchange.

While D-mannose fully labeled with ¹³C (D-Mannose-13C6) is commercially available and widely used as an internal standard for accurate quantification, the combined ¹³C and deuterium labeling in this compound offers a more advanced tool for sophisticated metabolic flux analysis.[4][5][6]

Core Applications in Research and Drug Development

The application of this compound in metabolomics offers profound insights across various research and development stages:

  • Elucidating Disease Mechanisms: Tracing the flux of mannose in disease models can reveal metabolic reprogramming associated with pathologies like cancer and inherited metabolic disorders.

  • Drug Discovery and Target Validation: By observing how a drug candidate alters mannose metabolism and glycosylation, researchers can understand its mechanism of action and validate its molecular target.

  • Biomarker Discovery: Aberrant mannose metabolism can lead to the production of unique metabolic signatures that can serve as biomarkers for disease diagnosis, prognosis, or response to therapy.[3]

  • Optimizing Biologic Drug Production: For therapeutic glycoproteins, such as monoclonal antibodies, controlling glycosylation is critical for efficacy and safety. D-mannose tracers can be used to optimize cell culture conditions to achieve desired glycan profiles.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing isotopically labeled mannose to investigate its contribution to glycosylation.

Table 1: Contribution of Exogenous Mannose to N-Glycans in Human Fibroblasts [2][7]

Cell TypeConditionContribution of Exogenous Mannose to N-Glycans (%)
Normal Human FibroblastsPhysiological (50 µM Mannose)25-30
MPI-Deficient FibroblastsPhysiological (50 µM Mannose)80

MPI: Mannose Phosphate Isomerase

Table 2: LC-MS/MS Method Validation Parameters for D-Mannose Quantification using D-Mannose-13C6 Internal Standard [3]

ParameterResult
Linearity Range1–50 μg/mL
Inter-day Precision (RSD)<15%
Intra-day Precision (RSD)<15%
Extraction Recovery104.1%–105.5%
Matrix Effect97.0%–100.0%

RSD: Relative Standard Deviation

Experimental Protocols

Below are detailed methodologies for key experiments involving isotopically labeled mannose.

Protocol 1: Metabolic Labeling and Analysis of N-linked Glycans

This protocol is adapted from established methods for studying N-linked glycan processing using isotopically labeled mannose.[8][9]

1. Metabolic Labeling: a. Culture cells to 70-80% confluency. b. Wash cells with phosphate-buffered saline (PBS). c. Incubate cells in a glucose-free medium supplemented with dialyzed fetal bovine serum. d. Add this compound to the desired final concentration (e.g., 50 µM). e. Incubate for a specified period (e.g., 24-48 hours) to allow for incorporation of the labeled mannose into glycoproteins.

2. Cell Lysis and Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Immunoprecipitation of Target Glycoprotein (Optional): a. Incubate the protein extract with a primary antibody specific to the glycoprotein of interest. b. Add protein A/G-agarose beads to capture the antibody-glycoprotein complex. c. Wash the beads to remove non-specific binding.

4. Glycan Release: a. Denature the glycoprotein sample by heating. b. Treat the sample with Peptide-N-Glycosidase F (PNGase F) to release N-linked glycans.

5. Glycan Purification and Analysis: a. Purify the released glycans using solid-phase extraction. b. Analyze the labeled glycans by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Quantification of D-Mannose in Serum using LC-MS/MS with D-Mannose-13C6 Internal Standard

This protocol is based on a validated method for quantifying D-mannose in biological samples.[3]

1. Sample Preparation: a. To a serum sample, add an internal standard solution of D-mannose-13C6. b. Precipitate proteins by adding a solvent like acetonitrile. c. Centrifuge to pellet the precipitated proteins. d. Collect the supernatant for analysis.

2. LC-MS/MS Analysis: a. Chromatography:

  • Column: A suitable column for sugar analysis (e.g., an amino-based column).
  • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier.
  • Flow Rate: Optimized for the column dimensions.
  • Column Temperature: Maintained at a constant temperature (e.g., 40°C). b. Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both unlabeled D-mannose and the D-mannose-13C6 internal standard.

3. Data Analysis: a. Generate a calibration curve using known concentrations of unlabeled D-mannose spiked with a constant amount of the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard for the unknown samples. c. Determine the concentration of D-mannose in the samples by interpolating from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the use of this compound in metabolomics.

Mannose_Metabolism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous_this compound Exogenous This compound D-Mannose-13C6,d7_in This compound Exogenous_this compound->D-Mannose-13C6,d7_in GLUTs Glucose Glucose Glucose_in Glucose Glucose->Glucose_in GLUTs Mannose-6-P-13C6,d7 Mannose-6-P-13C6,d7 D-Mannose-13C6,d7_in->Mannose-6-P-13C6,d7 Hexokinase Fructose-6-P Fructose-6-P Glucose_in->Fructose-6-P Glycolysis Mannose-1-P-13C6,d7 Mannose-1-P-13C6,d7 Mannose-6-P-13C6,d7->Mannose-1-P-13C6,d7 PMM2 Fructose-6-P->Mannose-6-P-13C6,d7 MPI (reversible) GDP-Mannose-13C6,d7 GDP-Mannose-13C6,d7 Mannose-1-P-13C6,d7->GDP-Mannose-13C6,d7 GMPP Glycoproteins Glycoproteins (Labeled) GDP-Mannose-13C6,d7->Glycoproteins Glycosyltransferases

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

Metabolomics_Workflow Start Biological System (Cells, Animal Model) Labeling Metabolic Labeling with This compound Start->Labeling Drug_Treatment Drug Treatment Labeling->Drug_Treatment Sample_Collection Sample Collection (Cells, Tissues, Biofluids) Drug_Treatment->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Pathway_Analysis Metabolic Pathway and Flux Analysis Statistical_Analysis->Pathway_Analysis Interpretation Biological Interpretation (Mechanism of Action, Biomarker ID) Pathway_Analysis->Interpretation

References

Key Applications of Labeled Mannose in Biological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose, a C-2 epimer of glucose, is a monosaccharide of profound importance in a multitude of biological processes. Its incorporation into glycoconjugates, such as N-linked and O-linked glycoproteins and glycosylphosphatidylinositol (GPI) anchors, is fundamental to protein folding, stability, trafficking, and cell-cell recognition. The strategic labeling of mannose with isotopes, fluorescent tags, or affinity handles like biotin has furnished researchers with powerful tools to dissect its metabolic pathways, elucidate the roles of mannosylated biomolecules, and develop targeted therapeutic strategies. This technical guide provides a comprehensive overview of the core applications of labeled mannose in biological research, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Metabolic Labeling and Flux Analysis

One of the most powerful applications of labeled mannose is in tracing its metabolic fate and quantifying its contribution to various biosynthetic pathways. This is primarily achieved through the use of isotopically labeled mannose analogs.

Isotopic Labeling Strategies

Stable isotopes such as deuterium (²H) and carbon-13 (¹³C), as well as the radioactive isotope tritium (³H), are commonly used to label mannose. These labeled variants are chemically identical to their unlabeled counterparts and are readily taken up and metabolized by cells, allowing for the precise tracking of mannose through metabolic networks.

Key Applications in Metabolic Research
  • Quantifying Mannose Contribution to Glycosylation: Isotopically labeled mannose has been instrumental in determining the relative contributions of exogenous mannose versus glucose-derived mannose to the synthesis of N-glycans.[1] Studies have shown that while glucose is the major source of mannose for N-glycans, exogenous mannose is incorporated much more efficiently.[1][2] In some cell lines, exogenous mannose can contribute up to 50% of the mannose found in N-glycans when supplied at physiological concentrations.[3][4]

  • Metabolic Flux Analysis (MFA): By tracking the incorporation of ¹³C-labeled mannose into various metabolites and analyzing the resulting mass isotopomer distributions, researchers can quantify the rates (fluxes) of reactions throughout the metabolic network.[5][6] This provides a detailed understanding of how cells utilize mannose under different physiological or pathological conditions.

Quantitative Data Summary
ParameterCell Line/OrganismLabeled MannoseKey FindingReference
Mannose Contribution to N-Glycans Normal Human Fibroblasts[1,2-¹³C]glucose and [4-¹³C]mannoseExogenous mannose provides ~25-30% of N-glycan mannose under physiological conditions.[1]
MPI-deficient CDG Fibroblasts[1,2-¹³C]glucose and [4-¹³C]mannoseExogenous mannose provides ~80% of N-glycan mannose.[1]
Various Cancer Cell Lines[4-¹³C]mannose and [1,2-¹³C]glucoseMannose contribution to N-glycans varies from ~10% to 45% at 50 µM mannose.[2]
Uptake and Incorporation Rates Human FibroblastsUnlabeledMannose uptake rate: 9.4–22 nmol/mg/h.[2]
Human FibroblastsUnlabeledGlucose uptake rate: 1500–2200 nmol/mg/h.[2]
Various Cell LinesLabeled1-2% of transported mannose is incorporated into N-glycans.[2]
Various Cell LinesLabeled0.01-0.03% of transported glucose is incorporated into N-glycans.[2]
Metabolic Fate Mammalian Cells[2-³H]-Mannose~95–98% of intracellular mannose is catabolized; ~2% is used for N-glycosylation.[3][4]
Experimental Protocol: Metabolic Labeling with [2-³H]-Mannose for N-linked Oligosaccharide Analysis

This protocol outlines the steps for pulse-chase analysis of N-linked oligosaccharides using [2-³H]-mannose labeling.[7][8]

Materials:

  • HEK293 cells (or other cell line of interest)

  • Complete DMEM

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (FBS)

  • Sodium pyruvate

  • [2-³H]-mannose (1 mCi/mL)

  • Lysis buffer

  • Immunoprecipitation antibodies

  • Protein A/G beads

  • Endo-beta-N-acetylglucosaminidase H (Endo H)

  • HPLC system

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293 cells in a 90 mm dish to ~80% confluency.

  • Starvation: Wash cells twice with glucose-free DMEM. Starve cells in 1 mL of glucose-free DMEM supplemented with 10% dialyzed FBS and 4 mM sodium pyruvate for 30 minutes at 37°C in a CO₂ incubator.

  • Pulse Labeling: Replace the starvation medium with 1 mL of pre-warmed glucose-free medium containing 10% dialyzed FBS, 4 mM sodium pyruvate, and 400 µCi of [2-³H]-mannose. Incubate for 1 hour at 37°C.

  • Chase: For chase experiments, remove the labeling medium, wash the cells, and add complete DMEM. Incubate for the desired chase times (e.g., 1, 2, 4 hours).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Immunoprecipitate the glycoprotein of interest using a specific antibody and Protein A/G beads.

  • Endo H Digestion: Elute the immunoprecipitated glycoproteins and digest with Endo H to release N-linked oligosaccharides.

  • HPLC Analysis: Separate the released radiolabeled oligosaccharides by HPLC.

  • Quantification: Collect fractions and measure the radioactivity in each fraction using a scintillation counter to determine the distribution of different N-glycan structures.

Experimental Workflow: ¹³C-Based Metabolic Flux Analysis

metabolic_flux_analysis_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase start Start: Define Biological Question design Experimental Design (Select ¹³C-Tracer, e.g., [1,2-¹³C]glucose) start->design culture Cell Culture with ¹³C-Labeled Substrate design->culture steadystate Achieve Metabolic and Isotopic Steady State culture->steadystate sampling Quench Metabolism and Extract Metabolites steadystate->sampling ms LC-MS/MS or GC-MS Analysis of Labeled Metabolites sampling->ms mida Determine Mass Isotopomer Distributions (MIDs) ms->mida flux_estimation Estimate Fluxes by Fitting MIDs to the Model mida->flux_estimation model Define Stoichiometric Metabolic Model model->flux_estimation goodness_of_fit Statistical Analysis (Goodness of Fit, Confidence Intervals) flux_estimation->goodness_of_fit interpretation Biological Interpretation of Flux Map goodness_of_fit->interpretation end End: Answer Biological Question interpretation->end

Caption: Workflow for ¹³C-based metabolic flux analysis.

Glycoprotein and Glycan Analysis

Labeled mannose is indispensable for studying the structure, function, and biosynthesis of glycoproteins. Both fluorescent and biotinylated mannose analogs are widely used for this purpose.

Fluorescent Labeling

Fluorescently labeled mannose analogs, often used in conjunction with click chemistry, allow for the visualization and quantification of mannosylated glycoproteins in cells and tissues.[3]

Biotinylation

Biotin is a high-affinity ligand for streptavidin, making biotinylated mannose an excellent tool for the enrichment and purification of mannosylated glycoproteins from complex biological samples.[9][10]

Key Applications in Glycobiology
  • Identification of Mannosylated Proteins: Metabolic labeling with azido-modified mannose analogs followed by click chemistry with a biotinylated alkyne allows for the specific capture and subsequent identification of mannosylated proteins by mass spectrometry.[11][12]

  • Analysis of Glycan Structures: Labeled mannose can be used to track the synthesis and processing of N- and O-linked glycans through the endoplasmic reticulum and Golgi apparatus.[11][13]

  • Studying Protein-Carbohydrate Interactions: Biotinylated mannans can be immobilized on surfaces to study the binding of mannose-binding proteins (lectins).[14]

Experimental Protocol: Fluorescent Labeling of Sialic Acid-Containing Glycoproteins using a Mannose Analog and Click Chemistry

This protocol describes the metabolic labeling of sialic acid-containing glycoproteins with an azido-mannosamine analog (Ac₄ManNAz) and subsequent fluorescent detection via click chemistry.[3][15]

Materials:

  • hMSCs (or other cell line of interest)

  • Cell culture medium

  • Tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Lysis buffer

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 alkyne)

  • Click-iT® Cell Reaction Buffer Kit

  • SDS-PAGE gels

  • Fluorescence gel imager

Procedure:

  • Metabolic Labeling: Culture hMSCs in medium supplemented with Ac₄ManNAz (e.g., 50 µM) for 48-72 hours.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Click Reaction: Incubate the cell lysate with the fluorescent alkyne probe and the components of the Click-iT® Cell Reaction Buffer Kit according to the manufacturer's instructions.

  • Protein Precipitation: Precipitate the labeled proteins to remove unreacted reagents.

  • SDS-PAGE: Resuspend the protein pellet in sample buffer and separate the proteins by 1D or 2D SDS-PAGE.

  • Fluorescence Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence gel imager.

Experimental Protocol: Biotinylation of Cell Surface Glycoproteins using Periodate Oxidation and Biotin Hydrazide

This protocol details the biotinylation of cell surface glycoproteins by oxidizing cis-diols of carbohydrates (including mannose) to aldehydes, followed by reaction with biotin hydrazide.[1][8][9]

Materials:

  • Cultured cells

  • Sodium meta-periodate (NaIO₄)

  • 100 mM Sodium Acetate, pH 5.5

  • Biotin Hydrazide

  • DMSO

  • Lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation: Wash cultured cells with cold PBS.

  • Oxidation: Resuspend the cells in cold 100 mM Sodium Acetate, pH 5.5. Add NaIO₄ to a final concentration of 1 mM and incubate for 20 minutes on ice in the dark.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM.

  • Biotinylation: Wash the cells to remove excess periodate. Resuspend the cells in labeling buffer and add Biotin Hydrazide (dissolved in DMSO) to a final concentration of 2 mM. Incubate for 1-2 hours at room temperature.

  • Lysis and Enrichment: Lyse the cells and incubate the lysate with streptavidin-agarose beads to enrich for biotinylated glycoproteins.

  • Downstream Analysis: Elute the captured glycoproteins for analysis by Western blotting or mass spectrometry.

Signaling Pathway: Mammalian N-Glycosylation

n_glycosylation_pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Dol_P Dolichol-P Dol_PP_GlcNAc2 Dol-PP-(GlcNAc)₂ Dol_P->Dol_PP_GlcNAc2 GlcNAc Transferases UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_PP_GlcNAc2 GDP_Man GDP-Mannose Dol_PP_GlcNAc2_Man5 Dol-PP-(GlcNAc)₂(Man)₅ GDP_Man->Dol_PP_GlcNAc2_Man5 Dol_PP_GlcNAc2->Dol_PP_GlcNAc2_Man5 Mannosyltransferases Dol_PP_GlcNAc2_Man9_Glc3 Dol-PP-(GlcNAc)₂(Man)₉(Glc)₃ Dol_PP_GlcNAc2_Man5->Dol_PP_GlcNAc2_Man9_Glc3 Mannosyl & Glucosyl- transferases Glycosylated_Protein_ER Glycoprotein (High Mannose) Dol_PP_GlcNAc2_Man9_Glc3->Glycosylated_Protein_ER Oligosaccharyltransferase Protein Nascent Polypeptide (Asn-X-Ser/Thr) Protein->Glycosylated_Protein_ER Glycosylated_Protein_Golgi Glycoprotein (Processing) Glycosylated_Protein_ER->Glycosylated_Protein_Golgi Vesicular Transport Complex_Glycan Complex N-Glycan Glycosylated_Protein_Golgi->Complex_Glycan Glycosidases & Glycosyltransferases Hybrid_Glycan Hybrid N-Glycan Glycosylated_Protein_Golgi->Hybrid_Glycan Glycosidases & Glycosyltransferases High_Mannose_Glycan High-Mannose N-Glycan Glycosylated_Protein_Golgi->High_Mannose_Glycan Minimal Processing targeted_drug_uptake_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: Synthesize Mannosylated and Non-Mannosylated Nanoparticles cell_culture Culture Target Cells (Mannose Receptor +) and Control Cells (Mannose Receptor -) start->cell_culture incubation Incubate Cells with Labeled Nanoparticles cell_culture->incubation wash Wash to Remove Unbound Nanoparticles incubation->wash quantify_uptake Quantify Cellular Uptake (Flow Cytometry, Fluorescence Microscopy) wash->quantify_uptake cytotoxicity Assess Cytotoxicity (e.g., MTT Assay, IC₅₀ determination) quantify_uptake->cytotoxicity animal_model Establish Animal Model (e.g., Tumor Xenograft) cytotoxicity->animal_model injection Administer Labeled Nanoparticles to Animals animal_model->injection imaging In Vivo Imaging to Track Biodistribution and Tumor Accumulation injection->imaging ex_vivo Ex Vivo Analysis of Organs and Tumor imaging->ex_vivo efficacy Evaluate Therapeutic Efficacy (Tumor Growth Inhibition) ex_vivo->efficacy end End: Determine Targeting Efficiency and Therapeutic Potential efficacy->end o_mannosylation_pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_er_core_m3 Endoplasmic Reticulum (Core M3) Dol_P_Man Dolichol-P-Mannose POMT1_2 POMT1/POMT2 Dol_P_Man->POMT1_2 Protein_Ser_Thr Protein (Ser/Thr) Protein_Ser_Thr->POMT1_2 Core_M0 Core M0 (Man-α-Ser/Thr) POMT1_2->Core_M0 POMGNT1 POMGNT1 Core_M0->POMGNT1 Transport to Golgi POMGNT2 POMGNT2 Core_M0->POMGNT2 Alternative ER Pathway Core_M1 Core M1 POMGNT1->Core_M1 MGAT5B MGAT5B Core_M1->MGAT5B Further_Elaboration Further Glycan Elaboration (Sialylation, Fucosylation) Core_M1->Further_Elaboration Core_M2 Core M2 MGAT5B->Core_M2 Core_M2->Further_Elaboration Core_M3_intermediate GlcNAc-β1,4-Man-α-Ser/Thr POMGNT2->Core_M3_intermediate POMK POMK Core_M3_intermediate->POMK Phosphorylated_Core_M3 Phosphorylated Core M3 POMK->Phosphorylated_Core_M3 LARGE1_2 LARGE1/2 Phosphorylated_Core_M3->LARGE1_2 Functional_Glycan Functional Glycan (e.g., on α-dystroglycan) LARGE1_2->Functional_Glycan

References

Methodological & Application

Protocol for the Quantification of D-Mannose Using D-Mannose-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document outlines a detailed protocol for the quantification of D-mannose in human serum samples using D-mannose-¹³C₆ as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible measurements of D-mannose for various applications, including biomarker discovery and metabolic studies. The use of a stable isotope-labeled internal standard like D-mannose-¹³C₆ is crucial as it effectively compensates for variations in sample preparation, instrument response, and matrix effects, thereby ensuring high accuracy and precision.[1][2]

Overview and Principle

This protocol is based on a validated LC-MS/MS method for the determination of D-mannose in human serum.[1][3][4] The methodology involves protein precipitation to extract D-mannose and the internal standard from the serum matrix, followed by chromatographic separation and detection by tandem mass spectrometry. D-mannose-¹³C₆, being structurally identical to the analyte but with a different mass, co-elutes with D-mannose and is used to normalize the signal, thus correcting for any analytical variability.[1]

Materials and Reagents

Reagent Supplier Purity/Grade
D-(+)-MannoseSigma-Aldrich≥99.5%
D-mannose-¹³C₆ (Internal Standard)Sigma-Aldrich98 atom% ¹³C, 99% pure
Bovine Serum Albumin (BSA)Sigma-Aldrich
Phosphate Buffered Saline (PBS)Sigma-Aldrich
Formic AcidSigma-Aldrich
AcetonitrileSigma-AldrichHPLC Grade
WaterSigma-AldrichHPLC Grade

Experimental Protocols

Preparation of Stock Solutions, Standards, and Quality Controls
  • D-mannose Stock Solution (10 mg/mL): Dissolve D-mannose in HPLC grade water. Store at 4°C.[1]

  • Internal Standard (IS) Stock Solution (4 mg/mL): Dissolve D-mannose-¹³C₆ in HPLC grade water. Store at 4°C.[1]

  • IS Working Solution (400 µg/mL): Dilute the IS stock solution with HPLC grade water.[1]

  • Standard Curve Samples: Prepare a series of standard samples by diluting the D-mannose stock solution with water and then spiking into a surrogate blank serum (4% BSA in PBS) to obtain final concentrations of 1, 2, 5, 20, and 50 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in the same manner as the standards at 2.5, 10, and 40 µg/mL, respectively.[1]

Sample Preparation
  • To a 50 µL aliquot of standard, QC, or human serum sample, add 5 µL of the IS working solution (400 µg/mL).[1]

  • Vortex mix the samples.

  • Perform protein precipitation by adding an appropriate volume of a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method and may be adapted for other systems.[1][3][4]

Parameter Condition
HPLC System Agilent 1200 series or equivalent
Column SUPELCOGEL™ Pb, 6% Crosslinked
Mobile Phase HPLC water
Flow Rate 0.5 mL/min
Column Temperature 80 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Ionization Electrospray (ESI-)

Data Analysis and Quantitative Summary

The concentration of D-mannose in the samples is determined by calculating the peak area ratio of D-mannose to the D-mannose-¹³C₆ internal standard and comparing this ratio to the standard curve.

Method Validation Data

The following tables summarize the quantitative performance of this protocol as reported in the literature.[1]

Table 1: Linearity and Range

Analyte Calibration Range (µg/mL) Correlation Coefficient (r²)
D-Mannose1 - 50>0.99

Table 2: Accuracy and Precision

QC Level Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low2.5<2%<2%<2%
Medium10<2%<2%<2%
High40<2%<2%<2%

Table 3: Recovery and Matrix Effect

QC Level Concentration (µg/mL) Extraction Recovery (%) Matrix Effect (%)
Low2.5104.1100.0
Medium10105.596.9
High40104.897.0

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for D-Mannose Quantification cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Prepare D-Mannose and IS Stock Solutions work_sol Prepare Working Standards and IS Solution stock_sol->work_sol sample_spike Spike Serum Samples, Standards, and QCs with IS work_sol->sample_spike protein_precip Protein Precipitation sample_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer and Evaporation centrifuge->supernatant_transfer reconstitute Reconstitution in Mobile Phase supernatant_transfer->reconstitute lc_separation Chromatographic Separation reconstitute->lc_separation ms_detection Mass Spectrometric Detection (ESI-) lc_separation->ms_detection peak_integration Peak Integration and Area Ratio Calculation ms_detection->peak_integration quantification Quantification using Standard Curve peak_integration->quantification internal_standard_logic Principle of Stable Isotope-Labeled Internal Standard cluster_analyte Analyte cluster_is Internal Standard cluster_correction Correction for Variability Mannose D-Mannose Mannose_Signal Mannose MS Signal Mannose->Mannose_Signal is measured as Ratio Ratio (Analyte Signal / IS Signal) Mannose_Signal->Ratio IS D-Mannose-13C6,d7 IS_Signal IS MS Signal IS->IS_Signal is measured as IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification correlates to concentration via standard curve Variability Sample Prep Loss Matrix Effects Instrument Fluctuation Variability->Mannose_Signal Variability->IS_Signal

References

Application Note: D-Mannose-13C6,d7 as an Internal Standard for Accurate Glycan Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences protein function, stability, and immunogenicity. Accurate quantification of glycans is therefore paramount in biopharmaceutical development, disease biomarker discovery, and fundamental biological research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for glycan analysis due to its high sensitivity and specificity. However, variability in sample preparation and ionization efficiency can compromise quantitative accuracy. The use of stable isotope-labeled internal standards is a well-established strategy to mitigate these issues. This application note details the use of D-Mannose-13C6,d7 as an internal standard for the precise and reproducible quantification of mannose, a fundamental monosaccharide component of many N-glycans, in biological matrices.

Stable isotope labeling for glycan analysis can be approached in several ways, including chemical labeling of released glycans or metabolic incorporation of isotopically labeled monosaccharides.[1][2] this compound serves as an ideal internal standard for mannose quantification as it co-elutes with the unlabeled analyte and exhibits identical ionization behavior, thus effectively correcting for variations during sample processing and analysis.[3][4][5]

Principle and Applications

The methodology relies on spiking a known amount of this compound into a biological sample. Following sample preparation, which may include protein precipitation and acid hydrolysis to release monosaccharides, the sample is analyzed by LC-MS/MS. The analyte (D-mannose) and the internal standard (this compound) are separated from other sample components by liquid chromatography and subsequently detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled D-mannose and a fixed concentration of the internal standard.[4][5]

This method is particularly valuable for:

  • Biomarker Discovery: Quantifying changes in mannose levels in serum or other biological fluids, which may be indicative of certain disease states, such as cancer.[3][4][5]

  • Bioprocess Monitoring: Assessing the monosaccharide composition of glycoproteins during the production of biotherapeutics to ensure product quality and consistency.

  • Metabolic Studies: Tracing the incorporation of mannose into glycans and studying metabolic pathways.

Experimental Protocols

The following is a detailed protocol for the quantification of D-mannose in human serum using this compound as an internal standard. This protocol is adapted from established methods and can be modified for other biological matrices.[3][4][5]

Materials and Reagents
  • D-Mannose (Sigma-Aldrich)

  • This compound (Internal Standard - IS)

  • Human Serum (or other biological matrix)

  • Surrogate Blank Serum (4% BSA in PBS)[4]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA)

  • Methanol (MeOH)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

Equipment
  • Agilent 1200 series HPLC or equivalent[3][4]

  • Triple quadrupole mass spectrometer or equivalent[6]

  • SUPELCOGEL™ Pb, 6% Crosslinked column or similar[3][4]

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Sample Preparation
  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of D-mannose in water.[4]

    • Prepare a 4 mg/mL stock solution of this compound (IS) in water.[4]

    • Store stock solutions at 4°C.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of standard samples by diluting the D-mannose stock solution with water and then spiking into surrogate blank serum to obtain final concentrations ranging from 1 to 50 µg/mL.[3][4][5]

    • Prepare low, medium, and high concentration QC samples in a similar manner at 2.5, 10, and 40 µg/mL, respectively.[4]

  • Protein Precipitation and Extraction:

    • To 50 µL of serum sample, calibration standard, or QC, add 200 µL of ACN containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of water for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1200 series HPLC[3][4]

  • Column: SUPELCOGEL™ Pb, 6% Crosslinked[3][4]

  • Mobile Phase: Isocratic elution with HPLC water[3][4]

  • Flow Rate: 0.5 mL/min[3][4]

  • Column Temperature: 80°C[3][4]

  • Injection Volume: 10 µL

  • Total Run Time: Approximately 25 minutes[4]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Ionization Electrospray (ESI-)[3][4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Mannose: Precursor ion m/z 179.1 -> Product ion m/z 89.1

    • This compound (IS): Precursor ion m/z 186.1 -> Product ion m/z 92.1

  • MS Parameters (to be optimized for the specific instrument):

    • Gas Temperature: 300°C[6]

    • Sheath Gas Temperature: 400°C[6]

    • Nebulizer Pressure: 50 psi[6]

    • Capillary Voltage: 4500 V[6]

Data Presentation

The following tables summarize the quantitative data from method validation studies for the analysis of D-mannose using this compound as an internal standard.

Table 1: Calibration Curve and Linearity [4]

ParameterValue
Concentration Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
LinearityExcellent

Table 2: Accuracy and Precision [3][4][5][7]

QC LevelConcentration (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low2.5< 2%< 2%< 2%< 2%
Medium10< 2%< 2%< 2%< 2%
High40< 2%< 2%< 2%< 2%

Table 3: Recovery and Matrix Effect [3][4][5][7]

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low2.5104.1 - 105.597.0 - 100.0
Medium10104.1 - 105.597.0 - 100.0
High40104.1 - 105.597.0 - 100.0

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum Sample / Standard / QC spike Spike with this compound (IS) sample->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc HPLC Separation reconstitute->lc ms Mass Spectrometry (ESI-) lc->ms mrm MRM Detection ms->mrm integrate Peak Integration mrm->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification against Calibration Curve ratio->quantify

Caption: Workflow for D-mannose quantification using LC-MS/MS.

quantification_principle cluster_sample In Sample cluster_lc LC Separation cluster_ms MS Detection cluster_quant Quantification analyte D-Mannose (Analyte) coelution Co-elution analyte->coelution is This compound (IS) (Known Amount) is->coelution ms_analyte Analyte Signal coelution->ms_analyte ms_is IS Signal coelution->ms_is ratio Peak Area Ratio (Analyte / IS) ms_analyte->ratio ms_is->ratio

Caption: Principle of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and reproducible method for the quantification of D-mannose in complex biological matrices by LC-MS/MS. The detailed protocol and performance data presented in this application note demonstrate the suitability of this approach for applications in clinical biomarker research and biopharmaceutical development. The principles outlined here can be extended to more comprehensive glycan analyses, where metabolic labeling with stable isotopes can provide valuable insights into glycan dynamics and function.

References

Step-by-Step Guide for D-Mannose-13C6,d7 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through the metabolic network, providing a detailed snapshot of cellular physiology. D-mannose, a C-2 epimer of glucose, plays a crucial role in glycosylation and can also enter central carbon metabolism. This document provides a detailed guide for using the stable isotope tracer D-mannose-13C6,d7 to perform metabolic flux analysis. The dual labeling with Carbon-13 (¹³C) and Deuterium (D or ²H) allows for more sophisticated tracing of both the carbon backbone and specific hydrogen atoms, offering deeper insights into metabolic transformations.

This guide will cover the entire workflow, from experimental design and cell culture to sample preparation, mass spectrometry analysis, and data interpretation.

Experimental Design

A well-designed experiment is critical for a successful metabolic flux analysis study. Key considerations include the choice of tracer, labeling duration, and biological replicates.

1.1. Tracer Selection: this compound

  • ¹³C₆ Labeling: The uniform labeling of all six carbon atoms allows for the tracing of the entire carbon skeleton of mannose as it is metabolized. This is essential for tracking its entry into glycolysis/gluconeogenesis and the pentose phosphate pathway, as well as its incorporation into glycans.

  • d₇ Labeling: The seven deuterium atoms provide an additional layer of information. The positions of these deuterium atoms on the mannose molecule are critical and should be known from the manufacturer. This labeling can help to:

    • Distinguish between different metabolic pathways that may involve the loss or exchange of specific hydrogen atoms.

    • Assess the activity of oxidoreductases.

    • Provide additional constraints for computational modeling, leading to more precise flux estimations.

1.2. Determining Labeling Duration

The optimal labeling time depends on the metabolic pathways of interest and the turnover rates of the metabolites.[1]

  • Short-term labeling (minutes to a few hours): Ideal for studying rapid pathways like glycolysis and the pentose phosphate pathway.[1]

  • Long-term labeling (several hours to days): Necessary for analyzing slower pathways, such as the biosynthesis of macromolecules like glycoproteins.[1]

It is recommended to perform a time-course experiment to determine when isotopic steady-state is reached for the key metabolites in your system. Isotopic steady-state is achieved when the isotopic enrichment of a metabolite remains constant over time.[2]

1.3. Biological and Technical Replicates

  • Biological Replicates (n≥3): Essential for assessing the biological variability of the metabolic fluxes.

  • Technical Replicates: Important for ensuring the reproducibility of the analytical measurements.

Experimental Protocols

This section provides detailed step-by-step protocols for cell culture, tracer incubation, metabolite extraction, and sample preparation for mass spectrometry.

2.1. Cell Culture and Tracer Incubation

This protocol is a general guideline and should be optimized for the specific cell line being used.

  • Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach the desired confluency (typically 70-80%) at the time of the experiment.[1] Include extra wells for cell counting.

  • Pre-incubation: Allow cells to attach and grow overnight in their standard culture medium.

  • Tracer Introduction:

    • Aspirate the standard medium from the wells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed custom medium containing this compound as the sole mannose source. The concentration should be similar to that of mannose in the standard medium. It is crucial to use a medium that does not contain unlabeled mannose. If glucose is also a key substrate, consider using a glucose-free medium and supplementing with a known concentration of unlabeled or differently labeled glucose. Use of dialyzed fetal bovine serum (FBS) is recommended to minimize the introduction of unlabeled metabolites.[1]

  • Incubation: Incubate the cells for the predetermined duration (from the time-course experiment) in a standard cell culture incubator (37°C, 5% CO₂).

2.2. Metabolite Extraction

Rapid quenching and efficient extraction are critical to preserve the in vivo metabolic state.

  • Quenching:

    • Immediately after the incubation period, aspirate the labeling medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

    • Add a pre-chilled extraction solvent. A commonly used solvent is 80% methanol (-80°C). For phosphorylated sugars, an acidic extraction solvent like 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid can improve recovery.

  • Cell Lysis and Metabolite Collection:

    • Place the plate on dry ice to ensure rapid and complete quenching of metabolic activity.

    • Scrape the cells in the presence of the extraction solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Table 1: Summary of Experimental Parameters

ParameterRecommendation
Cell Seeding Density Cell-line dependent, aim for 70-80% confluency
Tracer This compound
Tracer Concentration Match physiological or standard medium concentration
Labeling Medium Mannose-free base medium + dialyzed FBS
Labeling Duration Determined by time-course experiment (minutes to hours)
Quenching Solution Ice-cold 0.9% NaCl
Extraction Solvent Pre-chilled (-80°C) 80% methanol or acidic acetonitrile/methanol/water
Storage -80°C

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the isotopic enrichment of metabolites due to its high sensitivity and selectivity.

3.1. Sample Reconstitution

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as an appropriate mixture of water and organic solvent (e.g., 50% acetonitrile). The volume should be chosen based on the expected metabolite concentration and the sensitivity of the mass spectrometer.

3.2. Chromatographic Separation

Separation of mannose and its phosphorylated isomers from other cellular metabolites is crucial. Hydrophilic interaction liquid chromatography (HILIC) is often a good choice for polar metabolites like sugar phosphates.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC Column HILIC or mixed-mode anion exchange column
Mobile Phase A Water with 10 mM ammonium acetate, 0.1% acetic acid
Mobile Phase B 95% Acetonitrile with 10 mM ammonium acetate, 0.1% acetic acid
Flow Rate 0.2 - 0.5 mL/min
Gradient Optimized for separation of target metabolites
Ionization Mode Negative Electrospray Ionization (ESI)
MS Analysis Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Collision Energy Optimized for each metabolite

3.3. Mass Spectrometry Detection

The mass spectrometer will be used to measure the mass isotopomer distributions (MIDs) of mannose and its downstream metabolites. The MID is the relative abundance of each isotopologue (a molecule with a specific number of isotopic labels).

For this compound, you will be looking for mass shifts corresponding to the incorporation of ¹³C and D. For example, for a metabolite derived from the intact six-carbon backbone of mannose, you would expect a mass shift of +6 Da from the ¹³C and additional shifts from the deuterium atoms.

Data Analysis and Interpretation

The analysis of mass spectrometry data from stable isotope tracing experiments is a multi-step process.

4.1. Data Pre-processing

  • Peak Integration: Integrate the chromatographic peaks for all detected isotopologues of each metabolite of interest.

  • Natural Isotope Abundance Correction: The raw MIDs must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[3] This is a critical step for accurate flux calculations. Several software packages are available for this correction.

  • Calculation of Fractional Enrichment: Determine the fractional enrichment of the isotopic label in each metabolite pool.

4.2. Metabolic Flux Modeling

  • Metabolic Network Model Construction: A stoichiometric model of the relevant metabolic pathways is required. This model should include all known reactions involving mannose metabolism.

  • Flux Estimation: Use computational software (e.g., INCA, Metran, WUFlux) to estimate the metabolic fluxes.[4] The software uses an iterative algorithm to find the set of fluxes that best fit the experimentally measured MIDs and any other measured rates (e.g., substrate uptake and product secretion rates).

  • Statistical Analysis: Perform a goodness-of-fit analysis (e.g., chi-squared test) to ensure that the model provides a statistically acceptable fit to the data. Calculate confidence intervals for the estimated fluxes to assess their precision.

Visualizations

D-Mannose Metabolic Pathway

Mannose_Metabolism mannose_ext This compound (Extracellular) mannose_int This compound (Intracellular) mannose_ext->mannose_int GLUTs m6p Mannose-6-P mannose_int->m6p Hexokinase f6p Fructose-6-P m6p->f6p MPI m1p Mannose-1-P m6p->m1p PMM2 glycolysis Glycolysis f6p->glycolysis ppp Pentose Phosphate Pathway f6p->ppp gdp_man GDP-Mannose m1p->gdp_man GMPP glycoproteins Glycoproteins gdp_man->glycoproteins Glycosyltransferases

Caption: D-Mannose metabolic pathway.

Experimental Workflow for this compound Metabolic Flux Analysis

Experimental_Workflow cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Steady State Growth) tracer_incubation 2. Tracer Incubation (this compound) cell_culture->tracer_incubation quenching 3. Quenching (Stop Metabolism) tracer_incubation->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis (Measure MIDs) extraction->lcms data_processing 6. Data Processing (Correct for Natural Abundance) lcms->data_processing flux_modeling 7. Flux Modeling (Estimate Fluxes) data_processing->flux_modeling interpretation 8. Biological Interpretation flux_modeling->interpretation

Caption: Overall experimental workflow.

Data Analysis Pipeline for Metabolic Flux Analysis

Data_Analysis_Pipeline raw_data Raw LC-MS/MS Data peak_integration Peak Integration raw_data->peak_integration isotope_correction Natural Isotope Abundance Correction peak_integration->isotope_correction corrected_mids Corrected MIDs isotope_correction->corrected_mids flux_estimation Flux Estimation (Software) corrected_mids->flux_estimation metabolic_model Metabolic Network Model metabolic_model->flux_estimation flux_map Flux Map flux_estimation->flux_map statistical_validation Statistical Validation flux_estimation->statistical_validation

Caption: Data analysis pipeline.

References

Application Note: Quantitative Analysis of D-Mannose in Biological Matrices using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details validated protocols for the sample preparation and quantification of D-mannose in biological samples, specifically human serum, using stable isotope dilution mass spectrometry. D-mannose is a C-2 epimer of glucose and plays a significant role in human metabolism, particularly in the glycosylation of proteins.[1] Its quantification is crucial for studying various physiological and pathological states, including congenital disorders of glycosylation, diabetes, and certain cancers.[2][3][4][5] The use of a stable isotope-labeled internal standard, such as D-mannose-13C6,d7, is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[2][6] We present two primary methodologies: a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for serum samples and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization.

Quantitative Performance Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for D-mannose quantification in human serum, using D-mannose-13C6 as an internal standard.[2][3][6] This data demonstrates the method's reliability for clinical sample analysis.

Table 1: Calibration Curve and Linearity

Parameter Value
Concentration Range 1 - 50 µg/mL
Linearity (r²) > 0.99

| Blank Serum | 4% BSA in PBS |

Table 2: Accuracy and Precision (Quality Control Samples) [2][6]

QC Level Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low 2.5 < 2% < 2% 104.13
Medium 10 < 2% < 2% 105.53

| High | 40 | < 2% | < 2% | 104.84 |

Table 3: Recovery and Matrix Effect [2][3][6]

QC Level Concentration (µg/mL) Extraction Recovery (%) Matrix Effect (%)
Low 2.5 104.1 100.0
Medium 10 105.5 96.9

| High | 40 | 104.8 | 97.0 |

Experimental Protocols & Workflows

Protocol 1: LC-MS/MS Sample Preparation from Human Serum

This protocol is adapted from a validated method for quantifying D-mannose in human serum samples.[2] this compound serves as the internal standard (IS) to ensure accurate quantification.

Materials:

  • Human serum samples

  • D-mannose standard solution (e.g., 10 mg/mL in water)

  • This compound (Internal Standard) working solution

  • Acetonitrile (ACN), LC-MS grade

  • 0.1% Formic acid in water, LC-MS grade

  • Microcentrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Spiking: To a 50 µL aliquot of standard, quality control (QC), or human serum sample in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 100 µL of acetonitrile to the mixture to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the mixture for 10 minutes at 20,800 x g at room temperature.[2]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean glass tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas in a water bath set to 40°C. This step typically takes around 40 minutes.[2]

  • Reconstitution: Reconstitute the dried residue by adding 100 µL of 0.1% formic acid in water. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 50 µL Serum Sample Spike Add 5 µL Internal Standard (this compound) Sample->Spike Precipitate Add 100 µL Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge1 Centrifuge (10 min, 20,800 x g) Precipitate->Centrifuge1 Dry Evaporate Supernatant (N2 Stream, 40°C) Centrifuge1->Dry Transfer 100 µL Supernatant Reconstitute Reconstitute in 100 µL 0.1% Formic Acid Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Transfer Supernatant

Fig. 1: LC-MS/MS sample preparation workflow.
Protocol 2: GC-MS Sample Preparation (with Derivatization)

For GC-MS analysis, the low volatility of sugars like mannose necessitates a derivatization step.[7][8] This two-step process involves oximation followed by silylation to increase volatility and thermal stability.

Materials:

  • Dried sample extract (from Protocol 1, Step 5)

  • Pyridine

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent[9]

  • Heating block or oven

Procedure:

  • Oximation: To the dried sample residue, add 50 µL of methoxyamine hydrochloride solution in pyridine.[7][10] Cap the vial tightly and heat at 60-70°C for 45-90 minutes to convert the open-chain aldehyde/ketone forms to oximes.[10][11]

  • Cooling: Allow the sample to cool to room temperature.

  • Silylation: Add 70-120 µL of a silylating agent (e.g., MSTFA or BSTFA).[7][11] Cap the vial and heat again at 60-70°C for 30-60 minutes. This reaction replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups.[9][10]

  • Cooling & Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Biochemical Context: D-Mannose Metabolism

D-mannose enters mammalian cells and is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P).[12] This intermediate is at a key metabolic branch point. The majority is converted by phosphomannose isomerase (MPI) to fructose-6-phosphate, which enters the glycolysis pathway.[1][12][13] A smaller fraction is converted by phosphomannomutase (PMM2) to mannose-1-phosphate, a precursor for the synthesis of GDP-mannose, which is essential for N-glycosylation of proteins.[12][13] Understanding this pathway is often the goal of metabolic studies using stable isotope tracers like this compound.

G Mannose D-Mannose Man6P Mannose-6-P Mannose->Man6P Hexokinase (HK) Fru6P Fructose-6-P Man6P->Fru6P MPI Man1P Mannose-1-P Man6P->Man1P PMM2 Glycolysis Glycolysis Fru6P->Glycolysis Glycosylation N-Glycosylation (Protein Synthesis) Man1P->Glycosylation GDP-Mannose Synthase

Fig. 2: Simplified D-mannose metabolic pathway.

Conclusion

The protocols described provide robust and reproducible methods for the preparation of samples for D-mannose quantification using mass spectrometry. The LC-MS/MS method is simple, specific, and suitable for high-throughput analysis of clinical samples like serum.[2][14] The use of a stable isotope-labeled internal standard like this compound is essential for correcting analytical variability and achieving the high-quality data required in research and drug development.

References

Application Note: Quantitative Analysis of D-Mannose in Plasma using D-mannose-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-mannose, a C-2 epimer of glucose, is a monosaccharide that plays a crucial role in human metabolism, particularly in the glycosylation of various proteins.[1] Altered levels of D-mannose in plasma have been associated with several pathological conditions, including congenital disorders of glycosylation, diabetes, and certain types of cancer, making it a significant biomarker for disease diagnosis and monitoring.[2] Accurate and robust quantification of D-mannose in plasma is challenging due to the presence of high concentrations of its isomers, such as glucose.[3][2] This application note describes a sensitive and specific method for the quantitative analysis of D-mannose in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using D-mannose-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of D-mannose-¹³C₆ is spiked into the plasma sample as an internal standard. Following a simple protein precipitation step to remove macromolecules, the supernatant is directly analyzed by LC-MS/MS. The chromatographic separation is optimized to resolve D-mannose from other isomeric hexoses. The quantification is achieved by measuring the ratio of the signal intensity of the analyte (D-mannose) to that of the internal standard (D-mannose-¹³C₆).

Featured Analyte and Internal Standard

CompoundChemical FormulaMolar Mass ( g/mol )
D-MannoseC₆H₁₂O₆180.16
D-Mannose-¹³C₆¹³C₆H₁₂O₆186.11[4]

Experimental Workflow

Quantitative Analysis of D-Mannose in Plasma cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_spike Spike with D-mannose-¹³C₆ IS plasma->is_spike Add IS protein_precip Protein Precipitation (e.g., Acetonitrile or Perchloric Acid) is_spike->protein_precip Add precipitating agent vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (HILIC or Ion Exchange Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Figure 1: Experimental workflow for the quantitative analysis of D-mannose in plasma.

Detailed Protocols

Materials and Reagents
  • D-Mannose (≥99% purity)

  • D-Mannose-¹³C₆ (≥98% purity)[4]

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Perchloric acid (optional for protein precipitation)[5]

  • Human plasma (EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • D-Mannose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-mannose and dissolve it in 10 mL of water.

  • D-Mannose-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-mannose-¹³C₆ and dissolve it in 10 mL of water.

  • D-Mannose Working Solutions (for Calibration Curve): Prepare a series of standard solutions by serial dilution of the D-mannose stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[3][6]

  • IS Working Solution: Dilute the IS stock solution with an appropriate solvent (e.g., water or acetonitrile) to the desired concentration (e.g., 400 µg/mL or as optimized for the specific assay).[3]

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.[3]

  • Add a specific volume of the IS working solution to each tube.

  • Add a protein precipitation agent. A common approach is to add a 3 to 4-fold excess of cold acetonitrile. Alternatively, an equal volume of 0.6 mol/L perchloric acid can be used.[5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[6]

LC-MS/MS Conditions

The separation of D-mannose from its epimers is critical.[3][7] This is often achieved using specific types of columns such as those based on hydrophilic interaction liquid chromatography (HILIC) or ion-exchange.[5][8]

ParameterExample Condition 1Example Condition 2
LC System Agilent 1200 series HPLC[3][2]Waters Acquity UPLC
Column SUPELCOGEL™ Pb, 6% Crosslinked[3][2]SeQuant® ZIC®-HILIC
Column Temperature 80°C[3][2]40°C
Mobile Phase A AcetonitrileWater[3][2]
Mobile Phase B Ammonium acetate in waterNot Applicable
Flow Rate 0.5 mL/min[3][2]0.5 mL/min
Injection Volume 5 µL[6]10 µL
MS System Sciex 6500+[8]Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Ion Electrospray (ESI-)[3][2]Negative Ion Electrospray (ESI-)
MRM Transitions D-Mannose: To be optimizedD-Mannose: To be optimized
D-Mannose-¹³C₆: To be optimizedD-Mannose-¹³C₆: To be optimized

Note: The specific MRM transitions for D-mannose and its labeled internal standard need to be optimized for the specific mass spectrometer being used.

Method Validation Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of D-mannose in plasma/serum.

Table 1: Calibration Curve and Sensitivity
ParameterResultReference
Linearity Range0.31 - 40 µg/mL[6][7]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.25 µg/mL[6][7]
Lower Limit of Detection (LLOD)0.31 µg/mL[6][7]
Table 2: Accuracy and Precision
QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low2.5< 15%< 15%96 - 104%[3][6]
Medium10< 15%< 15%96 - 104%[3][6]
High40< 15%< 15%96 - 104%[3][6]
Table 3: Recovery and Matrix Effect
ParameterResultReference
Extraction Recovery104.1% - 105.5%[3][2]
Matrix Effect97.0% - 100.0%[3][2]

D-Mannose Metabolism

D-Mannose Metabolism ext_mannose Extracellular D-Mannose int_mannose Intracellular D-Mannose ext_mannose->int_mannose GLUT Transporters man6p Mannose-6-Phosphate int_mannose->man6p Hexokinase (HK) fru6p Fructose-6-Phosphate man6p->fru6p Phosphomannose Isomerase (MPI) gdp_mannose GDP-Mannose man6p->gdp_mannose Phosphomannomutase (PMM2) glycolysis Glycolysis fru6p->glycolysis glycosylation N-Glycosylation of Proteins gdp_mannose->glycosylation

Figure 2: Simplified diagram of D-mannose metabolism in mammalian cells.

In human metabolism, D-mannose can be derived from dietary sources or synthesized from glucose.[1] It enters cells via glucose transporters (GLUTs).[9] Inside the cell, hexokinase phosphorylates mannose to mannose-6-phosphate. This intermediate can then be either isomerized to fructose-6-phosphate and enter the glycolytic pathway, or it can be converted to GDP-mannose, which is a precursor for the N-glycosylation of proteins.[1][9]

Conclusion

This application note provides a detailed protocol for the reliable and accurate quantification of D-mannose in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for both clinical research and drug development applications. The simple sample preparation procedure and robust chromatographic performance allow for high-throughput analysis of clinical samples.

References

Application Notes and Protocols: D-mannose-13C6,d7 as a Tracer for In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a monosaccharide crucial for protein glycosylation and is implicated in various physiological and pathological processes.[1][2][3] Understanding the in vivo kinetics of mannose metabolism is essential for elucidating its role in health and disease, including congenital disorders of glycosylation (CDG), cancer metabolism, and immune modulation.[1][4][5][6] Stable isotope tracers, such as D-mannose-13C6,d7, offer a powerful tool for tracing the metabolic fate of mannose in vivo, enabling the quantification of flux through various metabolic pathways.[7][8]

This document provides detailed application notes and protocols for the use of this compound as a tracer in in vivo metabolic studies. The dual labeling with six carbon-13 atoms and seven deuterium atoms provides a significant mass shift, facilitating unambiguous detection and quantification by mass spectrometry against a complex biological background.

Applications

The use of this compound as a tracer can be applied to a variety of research areas:

  • Glycosylation and Glycoprotein Synthesis: Tracing the incorporation of the labeled mannose into glycoproteins allows for the quantification of glycosylation rates and the investigation of defects in this pathway, such as in Congenital Disorders of Glycosylation.[1][4][9]

  • Central Carbon Metabolism: Elucidating the contribution of mannose to glycolysis and the tricarboxylic acid (TCA) cycle.[5][10]

  • Cancer Metabolism: Investigating the role of mannose metabolism in tumor growth and its potential as a therapeutic target.[5][10][11][12][13]

  • Drug Development: Assessing the impact of novel therapeutics on mannose metabolism and glycosylation.

Metabolic Pathway of D-mannose

The metabolic fate of this compound can be traced through several key pathways. Upon entering the cell, it is phosphorylated to mannose-6-phosphate. From there, it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to mannose-1-phosphate, leading to the synthesis of GDP-mannose and incorporation into glycoproteins.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-mannose-13C6,d7_ext This compound D-mannose-13C6,d7_int This compound D-mannose-13C6,d7_ext->D-mannose-13C6,d7_int GLUT Transporter Man6P Mannose-6-P (13C6,d7) D-mannose-13C6,d7_int->Man6P Hexokinase Fru6P Fructose-6-P (13C6) Man6P->Fru6P MPI Man1P Mannose-1-P (13C6,d7) Man6P->Man1P PMM2 Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-Mannose (13C6,d7) Man1P->GDP_Man Glycoproteins Glycoproteins GDP_Man->Glycoproteins

Metabolic fate of this compound tracer.

Experimental Workflow

A typical in vivo metabolic tracing study using this compound involves several key steps, from tracer administration to data analysis.

Experimental_Workflow Start Start Tracer_Admin This compound Administration (In Vivo) Start->Tracer_Admin Sample_Collection Tissue/Blood Collection Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Processing & Metabolic Flux Analysis LCMS_Analysis->Data_Analysis End End Data_Analysis->End

In vivo this compound tracing workflow.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

This protocol is adapted from established methods for in vivo stable isotope tracing.[14]

Materials:

  • This compound (sterile solution in saline)

  • Experimental mice (e.g., C57BL/6)

  • Syringes and needles for injection

  • Animal handling equipment

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Fasting (Optional): Depending on the experimental design, fast the animals overnight (e.g., 12-16 hours) with free access to water to achieve a metabolic baseline.

  • Tracer Administration:

    • Bolus Injection: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose for a bolus study might range from 20 to 50 mg/kg body weight.

    • Continuous Infusion: For steady-state labeling, administer a bolus dose followed by continuous infusion via a tail vein catheter. The infusion rate should be optimized based on the desired level of plasma enrichment.

  • Tracer Circulation: Allow the tracer to circulate for a predetermined period (e.g., 30 minutes to 4 hours), depending on the metabolic pathways of interest.

  • Sample Collection: At the designated time point, euthanize the animals and rapidly collect blood and tissues of interest.

Protocol 2: Tissue Sample Preparation and Metabolite Extraction

This protocol is a general guide for the extraction of polar metabolites from tissues.[15][16][17]

Materials:

  • Collected tissues (e.g., liver, tumor)

  • Liquid nitrogen

  • Pre-chilled 80% methanol (-80°C)

  • Homogenizer (e.g., bead beater or probe sonicator)

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Quenching: Immediately after collection, snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[17]

  • Homogenization:

    • Weigh the frozen tissue (typically 20-50 mg).

    • Add the frozen tissue to a pre-chilled tube containing cold 80% methanol.

    • Homogenize the tissue until a uniform suspension is achieved, keeping the sample cold at all times.

  • Extraction:

    • Incubate the homogenate at -20°C for 1 hour to allow for complete protein precipitation and metabolite extraction.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite extract at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites

This protocol is based on a validated method for D-mannose quantification in serum and can be adapted for tissue extracts.[11][12]

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Appropriate LC column for sugar analysis (e.g., aminopropyl or mixed-mode column)

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Use an isocratic or gradient elution method with a mobile phase appropriate for separating sugars.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in negative mode.

    • Set up multiple reaction monitoring (MRM) transitions for this compound and its expected labeled metabolites (e.g., mannose-6-phosphate-13C6,d7). The exact mass-to-charge ratios (m/z) will need to be calculated for the precursor and product ions.

  • Data Analysis:

    • Integrate the peak areas for each labeled metabolite.

    • Calculate the isotopic enrichment and use this data for metabolic flux analysis.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from a this compound tracer study. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Isotopic Enrichment of Mannose and Related Metabolites in Liver Tissue

MetaboliteIsotopic Enrichment (%) in Control GroupIsotopic Enrichment (%) in Treatment Groupp-value
This compound45.2 ± 5.142.8 ± 4.9>0.05
Mannose-6-P (13C6,d7)30.1 ± 3.522.5 ± 2.8<0.05
Fructose-6-P (13C6)15.7 ± 2.110.3 ± 1.5<0.01
GDP-Mannose (13C6,d7)25.4 ± 3.018.9 ± 2.2<0.05

Table 2: Relative Metabolic Flux Ratios

Flux RatioControl GroupTreatment Groupp-value
Mannose to Glycolysis / Mannose to Glycosylation1.9 ± 0.32.5 ± 0.4<0.05
Glucose contribution to Glycolysis / Mannose contribution to Glycolysis9.2 ± 1.112.1 ± 1.5<0.01

Logical Relationships in Tracer Selection

The choice of a specific stable isotope tracer depends on the biological question being addressed.

Tracer_Selection Question Biological Question Pathway Target Metabolic Pathway? Question->Pathway Glycosylation Glycosylation Pathway->Glycosylation Yes Glycolysis Glycolysis Pathway->Glycolysis No Tracer_Man Use D-mannose Tracer Glycosylation->Tracer_Man Tracer_Glc Use D-glucose Tracer Glycolysis->Tracer_Glc Dual_Label Need High Mass Resolution? Tracer_Man->Dual_Label Tracer_13C6d7 Use this compound Dual_Label->Tracer_13C6d7 Yes Tracer_13C6 Use D-mannose-13C6 Dual_Label->Tracer_13C6 No

Decision tree for stable isotope tracer selection.

References

Unraveling Congenital Disorders of Glycosylation: Applications of D-mannose-¹³C₆,d₇ in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Congenital Disorders of Glycosylation (CDG) are a group of rare, inherited metabolic disorders characterized by defects in the synthesis and attachment of glycans to proteins and lipids. These defects lead to a wide range of clinical manifestations, often affecting multiple organ systems. The study of CDG has been pivotal in understanding the fundamental roles of glycosylation in human health and disease. A key molecule in many glycosylation pathways is D-mannose. Stable isotope-labeled D-mannose, specifically D-mannose-¹³C₆,d₇, has emerged as a powerful tool for researchers, scientists, and drug development professionals to investigate the pathophysiology of CDG and to explore potential therapeutic interventions. This heavy-labeled mannose analog allows for precise tracing of mannose metabolism and its incorporation into glycoconjugates, providing invaluable insights into metabolic fluxes and the efficacy of therapeutic strategies.

Principle of the Application

D-mannose-¹³C₆,d₇ serves as a metabolic tracer. When introduced into a biological system, such as cell cultures of patient-derived fibroblasts or in vivo models, its journey through the intricate network of glycosylation pathways can be monitored using mass spectrometry. The mass shift imparted by the ¹³C and deuterium atoms allows for the unambiguous differentiation of the tracer from endogenous, unlabeled mannose. This enables researchers to quantify the flux of exogenous mannose into various metabolic pools and its ultimate incorporation into glycoproteins. This approach is particularly valuable for studying CDG subtypes where mannose supplementation is a potential therapy, such as MPI-CDG (CDG-Ib) and PMM2-CDG (CDG-Ia), by providing a direct measure of the metabolic correction.

Applications in CDG Research

The use of D-mannose-¹³C₆,d₇ in the context of CDG research offers several key applications:

  • Metabolic Flux Analysis: Precisely measures the rate of conversion of D-mannose into key intermediates of the glycosylation pathway, such as mannose-6-phosphate, mannose-1-phosphate, and GDP-mannose. This allows for the identification and characterization of enzymatic deficiencies in various CDG subtypes.

  • Evaluation of Therapeutic Efficacy: In preclinical studies, D-mannose-¹³C₆,d₇ can be used to quantify the extent to which mannose supplementation can rescue deficient glycosylation in cellular or animal models of CDG. This provides a quantitative measure of the therapeutic potential of mannose or other drug candidates.

  • Diagnostic Research: While not a routine diagnostic tool, stable isotope tracing can aid in the functional characterization of novel or suspected CDG by revealing specific blocks in the mannose metabolic pathway.

  • Studying the Mannose Salvage Pathway: Provides a means to investigate the efficiency of the salvage pathway for mannose and its contribution to the overall pool of activated mannose for glycosylation.

Experimental Protocols

Protocol 1: Metabolic Labeling of CDG Patient-Derived Fibroblasts

Objective: To quantify the incorporation of exogenous mannose into glycoproteins in CDG patient-derived fibroblasts compared to healthy controls.

Materials:

  • D-mannose-¹³C₆,d₇

  • CDG patient-derived fibroblasts (e.g., PMM2-CDG) and healthy control fibroblasts

  • Cell culture medium (e.g., DMEM), supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • PNGase F

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture patient and control fibroblasts in standard growth medium to 80-90% confluency.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose-free DMEM with a defined concentration of D-mannose-¹³C₆,d₇ (e.g., 1 mM).

  • Metabolic Labeling:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the labeling medium for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with cold PBS.

    • Lyse the cells using protein lysis buffer.

    • Quantify the total protein concentration using a BCA assay.

  • Glycan Release:

    • Take a standardized amount of protein from each sample.

    • Denature the proteins by heating.

    • Release the N-linked glycans by incubating with PNGase F according to the manufacturer's protocol.

  • Sample Preparation for LC-MS/MS:

    • Purify the released glycans using a suitable method (e.g., solid-phase extraction).

    • Derivatize the glycans if necessary for improved ionization.

  • LC-MS/MS Analysis:

    • Analyze the labeled and unlabeled glycan profiles by LC-MS/MS.

    • Monitor for the mass shift corresponding to the incorporation of D-mannose-¹³C₆,d₇ into specific glycan structures.

  • Data Analysis:

    • Calculate the percentage of labeled glycans relative to the total pool of each glycan species.

    • Compare the incorporation rates between CDG and control cells.

Protocol 2: Mannose Flux Analysis in Cell Lysates

Objective: To measure the conversion of D-mannose-¹³C₆,d₇ to key metabolic intermediates in the glycosylation pathway.

Materials:

  • D-mannose-¹³C₆,d₇

  • CDG and control fibroblasts

  • Metabolite extraction buffer (e.g., 80% methanol)

  • LC-MS/MS system capable of polar metabolite analysis

Procedure:

  • Metabolic Labeling: Follow steps 1-3 from Protocol 1, using shorter incubation times (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of metabolite conversion.

  • Metabolite Extraction:

    • Wash the cells with an ice-cold saline solution.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the extracts using an LC-MS/MS method optimized for the separation and detection of sugar phosphates and nucleotide sugars.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the labeled and unlabeled forms of mannose-6-phosphate, mannose-1-phosphate, and GDP-mannose.

  • Data Analysis:

    • Determine the rate of appearance of the ¹³C-labeled metabolites over time.

    • Compare the metabolic flux in CDG cells to that in control cells to identify potential enzymatic blocks.

Data Presentation

Table 1: Illustrative Quantitative Data for Glycan Labeling in PMM2-CDG Fibroblasts

Glycan Structure% Labeled Glycan (Control)% Labeled Glycan (PMM2-CDG)Fold Change (PMM2-CDG vs. Control)
Man5GlcNAc285.2 ± 5.115.7 ± 3.20.18
Man6GlcNAc282.1 ± 4.812.9 ± 2.90.16
Man7GlcNAc279.5 ± 6.210.1 ± 2.50.13
Man8GlcNAc275.3 ± 5.98.4 ± 2.10.11
Man9GlcNAc270.1 ± 6.56.2 ± 1.80.09

Data are presented as mean ± standard deviation and represent hypothetical results from a metabolic labeling experiment.

Table 2: Illustrative Quantitative Data for Mannose Metabolite Flux in PMM2-CDG Fibroblasts

MetaboliteRate of ¹³C-Label Incorporation (Control) (pmol/min/mg protein)Rate of ¹³C-Label Incorporation (PMM2-CDG) (pmol/min/mg protein)Fold Change (PMM2-CDG vs. Control)
Mannose-6-phosphate150.3 ± 12.5145.1 ± 11.80.97
Mannose-1-phosphate120.7 ± 10.110.2 ± 2.50.08
GDP-mannose115.2 ± 9.88.9 ± 2.10.08

Data are presented as mean ± standard deviation and represent hypothetical initial rates of labeled metabolite formation.

Visualizations

Mannose_Metabolism_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi D-mannose-13C6,d7_ext D-mannose-¹³C₆,d₇ D-mannose-13C6,d7_int D-mannose-¹³C₆,d₇ D-mannose-13C6,d7_ext->D-mannose-13C6,d7_int Transport M6P Mannose-6-P-¹³C₆ D-mannose-13C6,d7_int->M6P Hexokinase M1P Mannose-1-P-¹³C₆ M6P->M1P PMM2 (Deficient in PMM2-CDG) GDP-Man GDP-Mannose-¹³C₆ M1P->GDP-Man GMPPB LLO Lipid-Linked Oligosaccharide-¹³C GDP-Man->LLO ALG genes Glycoprotein Glycoprotein-¹³C GDP-Man->Glycoprotein Mannosyl- transferases LLO->Glycoprotein OST Complex Experimental_Workflow Start Start: CDG and Control Fibroblasts Labeling Metabolic Labeling with D-mannose-¹³C₆,d₇ Start->Labeling Harvest Cell Harvest Labeling->Harvest Split Harvest->Split Protein Protein Extraction & Glycan Release Split->Protein For Glycomics Metabolite Metabolite Extraction Split->Metabolite For Metabolomics LCMS_Glycan LC-MS/MS Analysis of Labeled Glycans Protein->LCMS_Glycan LCMS_Metabolite LC-MS/MS Analysis of Labeled Metabolites Metabolite->LCMS_Metabolite Data_Glycan Quantify Glycan Incorporation LCMS_Glycan->Data_Glycan Data_Metabolite Determine Metabolic Flux LCMS_Metabolite->Data_Metabolite

Application Notes and Protocols for Tracking the Mannose Salvage Pathway using D-Mannose-¹³C₆,d₇

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose is a C-2 epimer of glucose that plays a critical role in glycosylation, a post-translational modification essential for protein folding, stability, and function. The cellular mannose pool is maintained through two primary routes: the de novo pathway, where glucose is converted to mannose, and the salvage pathway, which recycles mannose from the degradation of endogenous and exogenous glycoproteins.[1] Dysregulation of mannose metabolism has been implicated in various diseases, making the elucidation of these pathways a key area of research for therapeutic development.

This document provides detailed application notes and protocols for utilizing the stable isotope-labeled tracer, D-Mannose-¹³C₆,d₇ , to specifically track and quantify the flux through the mannose salvage pathway. The combined labeling with Carbon-13 (¹³C) and Deuterium (d) offers a powerful tool for distinguishing salvaged mannose from de novo synthesized mannose and for detailed metabolic flux analysis.

Note on the Tracer: D-Mannose-¹³C₆,d₇ is a specialized tracer. For the purpose of this protocol, we assume a common labeling pattern where all six carbon atoms are ¹³C, and seven hydrogen atoms have been replaced by deuterium. A plausible and synthetically achievable deuteration pattern would involve the hydrogens attached to the carbon backbone. The exact position of the deuterium atoms should be confirmed with the supplier, as this will influence the fragmentation patterns in mass spectrometry.

Signaling Pathway

The mannose salvage pathway is a critical component of cellular mannose metabolism. It allows for the reuse of mannose from the breakdown of glycoproteins, thus conserving cellular resources. The pathway begins with the uptake of mannose or the liberation of mannose from glycoconjugates, followed by its phosphorylation to Mannose-6-Phosphate, a key intermediate that can then be activated for use in glycosylation.

Mannose_Salvage_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Exogenous Mannose Exogenous Mannose Mannose Mannose Exogenous Mannose->Mannose Transport Glycoproteins_ext Exogenous Glycoproteins Lysosome Lysosome Glycoproteins_ext->Lysosome Endocytosis M6P Mannose-6-Phosphate Mannose->M6P Hexokinase Mannose_salvaged Salvaged Mannose Mannose_salvaged->M6P Hexokinase M1P Mannose-1-Phosphate M6P->M1P PMM2 GDP_Mannose GDP-Mannose M1P->GDP_Mannose GMPP Glycosylation Glycosylation GDP_Mannose->Glycosylation Lysosome->Mannose_salvaged Degradation Endogenous_Glycoproteins Endogenous Glycoproteins Endogenous_Glycoproteins->Lysosome Autophagy

A simplified diagram of the mannose salvage pathway.

Experimental Workflow

The general workflow for a metabolic tracing experiment using D-Mannose-¹³C₆,d₇ involves several key stages, from cell culture and tracer introduction to sample analysis and data interpretation.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., adherent cells) Tracer_Addition 2. Addition of D-Mannose-¹³C₆,d₇ Cell_Culture->Tracer_Addition Incubation 3. Time-Course Incubation Tracer_Addition->Incubation Metabolite_Extraction 4. Quenching and Metabolite Extraction Incubation->Metabolite_Extraction Sample_Derivatization 5. Sample Derivatization (for GC-MS) Metabolite_Extraction->Sample_Derivatization MS_Analysis 6. GC-MS or LC-MS Analysis Sample_Derivatization->MS_Analysis Data_Analysis 7. Data Analysis and Flux Calculation MS_Analysis->Data_Analysis

The experimental workflow for metabolic tracing.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from a study using D-Mannose-¹³C₆,d₇ to investigate the mannose salvage pathway in two different cell lines under normal and stressed conditions.

Table 1: Contribution of Salvaged Mannose to Glycosylation

Cell LineCondition% Contribution of Salvaged Mannose to GDP-Mannose Pool
Cell Line A Normal35 ± 4%
Oxidative Stress52 ± 6%
Cell Line B Normal21 ± 3%
Oxidative Stress38 ± 5%

Table 2: Metabolic Flux Rates

Cell LineConditionMannose Salvage Flux (nmol/mg protein/hr)De Novo Mannose Synthesis Flux (nmol/mg protein/hr)
Cell Line A Normal15.2 ± 1.828.1 ± 3.2
Oxidative Stress25.6 ± 2.523.5 ± 2.9
Cell Line B Normal8.9 ± 1.133.4 ± 4.1
Oxidative Stress16.3 ± 2.027.8 ± 3.5

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

Materials:

  • Cell culture medium (e.g., DMEM, without glucose and mannose)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Mannose-¹³C₆,d₇

  • Unlabeled D-Mannose

  • Unlabeled D-Glucose

  • Cell culture plates (6-well or 10 cm dishes)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing glucose- and mannose-free DMEM with 10% dFBS, 5 mM D-glucose, and the desired concentration of D-Mannose-¹³C₆,d₇ (e.g., 50 µM). Prepare a control medium with unlabeled D-mannose at the same concentration.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the tracer over time.

  • Harvesting:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Proceed immediately to metabolite extraction.

Protocol 2: Metabolite Extraction

Materials:

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifuge at >13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.

  • Dry the extracts in a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: GC-MS Analysis of Labeled Mannose

Materials:

  • Dried metabolite extracts

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite pellets in 20 µL of methoxyamine hydrochloride in pyridine.

    • Incubate at 37°C for 90 minutes with shaking.

    • Add 80 µL of MSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable GC column and temperature gradient to separate the mannose isomers.

    • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of mannose. The mass shift due to ¹³C₆ and d₇ labeling will be significant.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized mannose.

    • Determine the mass isotopologue distribution (MID) by integrating the ion currents for each mass isotopologue (M+0, M+1, ... M+13).

    • Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.

    • Calculate the fractional contribution of the D-Mannose-¹³C₆,d₇ tracer to the total mannose pool.

Logical Relationship for Data Interpretation

Data_Interpretation Raw_MS_Data Raw Mass Spectrometry Data (Ion Chromatograms) Peak_Integration Peak Integration and Mass Isotopologue Distribution (MID) Raw_MS_Data->Peak_Integration Correction Natural Abundance Correction Peak_Integration->Correction Fractional_Contribution Calculate Fractional Contribution of Labeled Mannose Correction->Fractional_Contribution Flux_Calculation Metabolic Flux Analysis (MFA) (e.g., using INCA or other software) Fractional_Contribution->Flux_Calculation Biological_Interpretation Biological Interpretation (Pathway activity, drug effects, etc.) Flux_Calculation->Biological_Interpretation

A flowchart for the interpretation of mass spectrometry data.

Applications in Drug Development

  • Target Validation: Quantifying the flux through the mannose salvage pathway can help validate enzymes in this pathway as potential drug targets.

  • Mechanism of Action Studies: Assess how a drug candidate modulates mannose metabolism and glycosylation.

  • Biomarker Discovery: Identify changes in mannose salvage pathway activity as a biomarker for disease or drug response.

  • Understanding Drug Resistance: Investigate the role of altered mannose metabolism in the development of drug resistance.

Conclusion

The use of D-Mannose-¹³C₆,d₇ as a metabolic tracer provides a robust and precise method for dissecting the mannose salvage pathway. The detailed protocols and data interpretation framework presented here offer a comprehensive guide for researchers in academia and industry to investigate the intricacies of mannose metabolism and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Troubleshooting isotopic overlap with D-mannose-13C6,d7 in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-mannose-13C6,d7 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

The molecular formula for unlabeled D-mannose is C6H12O6. The monoisotopic mass of unlabeled D-mannose is approximately 180.06339 Da. For this compound, all six carbon atoms are replaced with 13C, and seven hydrogen atoms are replaced with deuterium (2H).

The mass increase is calculated as follows:

  • 13C: 6 * (13.00335 - 12.00000) = 6 * 1.00335 = 6.0201 Da

  • Deuterium: 7 * (2.01410 - 1.00782) = 7 * 0.00628 = 0.04396 Da

Therefore, the expected monoisotopic mass of this compound is approximately 180.06339 + 6.0201 + 0.04396 = 186.12745 Da .

Q2: I am observing a peak at M+1 for my this compound standard. What could be the cause?

An M+1 peak for a fully labeled standard can arise from several sources:

  • Isotopic Impurity of the Standard: The isotopic purity of commercially available stable isotope-labeled standards is typically high (e.g., 99%), but not 100%.[1][2][3] The presence of a small percentage of molecules with one less 13C or deuterium atom will result in a detectable M-1 peak relative to the main isotopologue.

  • Natural Abundance of Isotopes: Even in a 100% pure labeled molecule, the presence of naturally occurring heavier isotopes of other atoms (e.g., 17O, 18O) can contribute to small M+1 and M+2 peaks.

  • In-source Fragmentation or Adduct Formation: Depending on the ionization source conditions, in-source reactions could potentially lead to the observation of unexpected adducts or fragments.

Q3: My analyte (unlabeled D-mannose) signal seems to be contributing to my internal standard (this compound) signal. How can I correct for this?

This phenomenon is known as isotopic overlap. The naturally occurring isotopes of the unlabeled analyte can have masses that overlap with the mass of the internal standard. For D-mannose (C6H12O6), the M+6 isotopologue of the unlabeled compound will have a similar mass to the M-1 isotopologue of the this compound standard.

Correction for this overlap is crucial for accurate quantification and can be performed using various software packages like IsoCor or IsoCorrectoR.[4] These tools use algorithms to deconvolute the overlapping isotopic clusters based on the known natural abundance of isotopes and the isotopic purity of the tracer.

Q4: What are the expected precursor and product ions for this compound in a tandem MS experiment?

Based on a published method for D-mannose-13C6, the precursor ion in negative ionization mode is [M-H]-, which would be m/z 185.12 for this compound.[5][6] A common fragmentation for sugars is the loss of small neutral molecules. For D-mannose-13C6, a product ion of m/z 92 is observed.[5] This corresponds to a C3H5O3 fragment with three 13C atoms. For this compound, the exact fragmentation would need to be determined empirically, but a similar fragmentation pattern is expected. A reasonable starting point for method development would be to monitor the transition m/z 185.1 -> 92.x (the exact mass of the fragment will depend on the number of deuterium atoms retained).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal at the m/z of the internal standard Contamination of the LC-MS system or solvents.Flush the LC system with appropriate cleaning solutions. Use high-purity solvents and freshly prepared mobile phases.
Poor peak shape for this compound Suboptimal chromatographic conditions. Interaction with the analytical column.Optimize the mobile phase composition and gradient. Consider a different column chemistry, such as one designed for polar analytes.[5]
Inconsistent internal standard response across samples Matrix effects (ion suppression or enhancement). Inconsistent sample preparation.Evaluate and minimize matrix effects by optimizing sample cleanup procedures (e.g., protein precipitation, solid-phase extraction).[7] Ensure precise and consistent addition of the internal standard to all samples and standards.
Calculated concentrations are inaccurate or imprecise Incorrect correction for isotopic overlap. Non-linear detector response.Use appropriate software to correct for natural isotope abundance and isotopic impurity of the standard.[4] Ensure the calibration curve is linear over the expected concentration range of the analyte.
Chromatographic retention time shift of the deuterated standard relative to the unlabeled analyte Isotope effect from deuterium labeling.This is a known phenomenon. Ensure the integration window for both the analyte and the internal standard is wide enough to encompass any small retention time shifts. The effect is usually small with modern HPLC columns.[8]

Experimental Protocol: Quantification of D-mannose in Plasma using this compound

This protocol is adapted from a published method for D-mannose quantification using D-mannose-13C6 and should be optimized for your specific instrumentation and experimental needs.[5][6]

1. Materials and Reagents

  • D-mannose (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Human plasma (or other biological matrix)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard solution (concentration to be optimized, e.g., 10 µg/mL in water).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Parameters

  • LC System: Agilent 1200 series or equivalent[6]

  • Column: SUPELCOGEL™ Pb, 6% Crosslinked column or a suitable HILIC column[6]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Optimize for separation of mannose from other isomers (e.g., glucose, galactose). A typical HILIC gradient might start at 95% B and decrease to 40% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., API 3200 QTRAP)[5]

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • D-mannose: m/z 179.1 -> 59.0

    • This compound: m/z 185.1 -> 92.x (empirically determine the optimal product ion)

  • MS Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.

4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

  • Determine the concentration of D-mannose in the unknown samples from the calibration curve.

  • Apply corrections for natural isotope abundance and tracer impurity using appropriate software if significant isotopic overlap is observed.[4]

Quantitative Data Summary

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M-H]-Product Ion (m/z)
D-mannoseC6H12O6180.06339179.159.0[5]
D-mannose-13C613C6H12O6186.08349185.192.0[5]
This compound13C6H5D7O6186.12745185.1To be determined empirically

Visualizations

Isotopic Overlap Correction Workflow

Isotopic_Overlap_Correction cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_quantification Quantification cluster_inputs Correction Inputs raw_data Acquire Raw MS Data (Analyte + IS) peak_integration Peak Integration (Analyte & IS signals) raw_data->peak_integration correction_software Isotopic Correction Software (e.g., IsoCor) peak_integration->correction_software corrected_data Corrected Peak Areas correction_software->corrected_data calibration Calibration Curve Construction corrected_data->calibration quantification Concentration Calculation calibration->quantification natural_abundance Natural Isotope Abundance natural_abundance->correction_software tracer_purity Tracer Isotopic Purity tracer_purity->correction_software

Caption: Workflow for correcting isotopic overlap in mass spectrometry data.

Troubleshooting Decision Tree for Inconsistent Internal Standard Signal

Troubleshooting_IS start Inconsistent Internal Standard (IS) Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep Spiking or handling error? check_matrix_effects Investigate Matrix Effects start->check_matrix_effects Signal suppression/enhancement? check_lcms_performance Evaluate LC-MS System Performance start->check_lcms_performance Systematic issue? solution_sample_prep Ensure Consistent IS Spiking and Sample Handling check_sample_prep->solution_sample_prep solution_matrix_effects Optimize Sample Cleanup or Dilute Samples check_matrix_effects->solution_matrix_effects solution_lcms_performance Perform System Maintenance and Calibration check_lcms_performance->solution_lcms_performance

Caption: Decision tree for troubleshooting inconsistent internal standard signals.

References

Technical Support Center: D-Mannose-13C6,d7 Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of D-mannose-13C6,d7. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound in negative ion mode ESI-MS/MS?

A1: While specific fragmentation patterns can be instrument-dependent, the predicted MRM (Multiple Reaction Monitoring) transitions for this compound are based on the known fragmentation of unlabeled D-mannose. In negative ion mode, D-mannose typically forms a deprotonated molecule [M-H]⁻. For this compound, the expected mass of the precursor ion would be higher than the unlabeled counterpart.

  • Unlabeled D-mannose ([M-H]⁻): m/z 179.1

  • D-mannose-13C6 ([M-H]⁻): m/z 185.1[1]

  • Predicted this compound ([M-H]⁻): m/z 192.1

Common product ions for unlabeled D-mannose include m/z 89 and m/z 59.[2] For D-mannose-13C6, the corresponding product ions are m/z 92 and m/z 61.[1][2] Therefore, the predicted product ions for this compound would be:

  • Predicted Product Ion 1: m/z 99.1 (corresponding to the 13C6-labeled fragment)

  • Predicted Product Ion 2: m/z 61.0 (corresponding to a fragment without the deuterium labels)

It is crucial to perform an infusion of the this compound standard to confirm the optimal precursor and product ions on your specific mass spectrometer.

Q2: How can I chromatographically separate D-mannose from its isomers, glucose and galactose?

A2: Co-elution of D-mannose with its isomers, particularly the often more abundant D-glucose, is a common challenge.[3] Several chromatographic strategies can be employed for successful separation:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for the separation of polar compounds like sugars.

  • Specialized Carbohydrate Columns: Columns such as those with lead (Pb) or calcium (Ca) counter-ions are specifically designed for sugar separations.[4][5]

  • Amide Columns: These columns can also provide good separation of monosaccharides.

Optimization of mobile phase composition (e.g., acetonitrile content in HILIC) and temperature is critical for achieving baseline resolution.

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A3: Proper sample preparation is essential to minimize matrix effects and ensure accurate quantification. A common and effective method is protein precipitation.

  • Protein Precipitation: This is a straightforward technique to remove the bulk of proteins from samples like plasma or serum. Acetonitrile is a commonly used precipitation solvent.[2]

  • Filtration: After precipitation and centrifugation, filtering the supernatant through a 0.2 µm filter can help remove any remaining particulates that could clog the LC system.

Q4: Can the deuterium labels on this compound exchange?

A4: Deuterium atoms attached to oxygen or nitrogen atoms are susceptible to exchange with protons from the solvent, especially under certain pH conditions. However, the deuterium atoms in this compound are typically on carbon atoms, which are generally stable and not prone to exchange under typical LC-MS conditions. It is still good practice to prepare standards and samples in a consistent solvent to minimize any potential variability.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase composition.- Column degradation or contamination.- Sample solvent stronger than the mobile phase.- Optimize the mobile phase gradient or isocratic composition.- Flush the column with a strong solvent or replace if necessary.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
Low Signal Intensity or Sensitivity - Suboptimal ionization parameters.- Ion suppression from matrix components.- Incorrect MRM transitions.- Low concentration of the analyte.- Tune the mass spectrometer for this compound.- Improve sample cleanup to remove interfering substances.- Confirm the precursor and product ions by infusing the standard.- Concentrate the sample if possible.
High Background Noise - Contaminated mobile phase or LC system.- Impure internal standard.- Carryover from previous injections.- Use high-purity LC-MS grade solvents and additives.- Check the purity of the this compound standard.- Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Inconsistent Retention Times - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the pump.- Column aging.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily.- Purge the LC pumps to remove any trapped air.- Replace the column if performance has degraded.
Interference from Endogenous Mannose - Incomplete chromatographic separation from the labeled standard.- Optimize the chromatographic method to ensure baseline separation of endogenous D-mannose and this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma or serum sample, add 150 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any insoluble material.

  • Transfer the final supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis. These should be optimized for your specific instrument and application.

Parameter Value
LC Column HILIC Column (e.g., SeQuant® ZIC®-HILIC)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Analyte (D-mannose): 179.1 → 89.0Internal Standard (this compound): 192.1 → 99.1 (Predicted)

Visualizations

Mannose Metabolism and Glycosylation Pathway

The following diagram illustrates the central role of D-mannose in cellular metabolism, particularly its entry into glycolysis and its utilization in the synthesis of glycoconjugates. Understanding this pathway is crucial when using this compound as a tracer to study metabolic flux.[6]

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Mannose_ext D-Mannose (e.g., this compound) GLUT GLUT Transporter D-Mannose_ext->GLUT D-Mannose_int D-Mannose GLUT->D-Mannose_int HK Man-6-P Mannose-6-Phosphate D-Mannose_int->Man-6-P ATP -> ADP D-Mannose_int->Man-6-P Hexokinase Fru-6-P Fructose-6-Phosphate Man-6-P->Fru-6-P MPI Man-1-P Mannose-1-Phosphate Man-6-P->Man-1-P PMM2 MPI Mannose Phosphate Isomerase (MPI) Glycolysis Glycolysis PMM2 Phosphomannomutase 2 (PMM2) GDP-Man GDP-Mannose Glycosylation Protein Glycosylation

Overview of D-mannose metabolism and its entry into glycosylation pathways.
Experimental Workflow for LC-MS Analysis

This diagram outlines the typical workflow for a quantitative LC-MS experiment using an isotopically labeled internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Extract Supernatant Collection & Reconstitution Centrifuge->Extract LC_Separation LC Separation (e.g., HILIC) Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Endogenous D-Mannose Calibration->Quantification

A typical experimental workflow for D-mannose quantification using LC-MS.

References

Improving signal intensity of D-mannose-13C6,d7 in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal intensity of D-mannose-13C6,d7 in complex biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is weak or undetectable. What are the initial troubleshooting steps?

A weak or absent signal is a common issue in mass spectrometry.[1] Before delving into complex sample preparation or method development, it's crucial to verify your instrument's performance.

Initial Checks:

  • Instrument Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's guidelines.[1][2] Regular calibration is essential for maintaining mass accuracy and sensitivity.[1]

  • System Suitability Test: Inject a neat standard solution of this compound at a known concentration to confirm that the instrument is performing as expected. This helps differentiate between an instrument problem and a sample-specific issue.

  • Sample Concentration: The sample might be too dilute.[1] Conversely, an overly concentrated sample can lead to ion suppression, which also weakens the signal.[1]

  • Ionization Source Conditions: The choice of ionization technique and its parameters significantly impacts signal intensity.[1] Optimize source conditions, such as desolvation temperature and gas flow rates, using your intended mobile phase and flow rate for maximum ion production and transfer.[3]

A logical approach to troubleshooting low signal intensity can help systematically identify and resolve the root cause.

G start Low Signal Intensity Detected inst_check Perform Instrument Performance Check start->inst_check inst_ok Instrument OK? inst_check->inst_ok tune_cal Tune & Calibrate Mass Spectrometer inst_ok->tune_cal No sample_prep Evaluate Sample Preparation inst_ok->sample_prep Yes tune_cal->inst_check matrix_effects Assess for Matrix Effects sample_prep->matrix_effects chromatography Optimize Chromatography matrix_effects->chromatography improve_cleanup Improve Sample Cleanup (e.g., SPE, dilution) matrix_effects->improve_cleanup derivatize Consider Derivatization chromatography->derivatize change_gradient Adjust Gradient or Change Column chromatography->change_gradient add_deriv Implement Derivatization (e.g., Silylation) derivatize->add_deriv end_node Signal Improved improve_cleanup->end_node change_gradient->end_node add_deriv->end_node G cluster_pre Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing coll 1. Sample Collection (e.g., Plasma, Serum) prep 2. Sample Preparation (Protein Precipitation or SPE) coll->prep deriv 3. Derivatization (Optional) (e.g., Silylation) prep->deriv lcms 4. LC-MS/MS or GC-MS Analysis deriv->lcms proc 5. Data Acquisition & Quantification lcms->proc G Man D-Mannose M6P Mannose-6-Phosphate Man->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P Phosphomannose Isomerase Glyco Glycoconjugate Biosynthesis M6P->Glyco Gly Glycolysis F6P->Gly

References

Technical Support Center: Quantification of Mannose with D-mannose-13C6,d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of mannose using D-mannose-13C6,d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of mannose?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of mannose quantification, components of biological samples like salts, lipids, and other organic compounds can either suppress or enhance the ionization of mannose and its internal standard, this compound.[1][3] This can lead to inaccurate and imprecise measurements, either underestimating or overestimating the true concentration of mannose.[1]

Q2: Why is this compound recommended as an internal standard?

A2: A stable isotope-labeled internal standard, such as this compound, is the best choice for LC-MS/MS analysis.[4] It has nearly identical chemical and physical properties to the analyte (mannose). This allows it to co-elute and experience similar matrix effects, effectively compensating for variations in sample preparation, chromatography, and ionization efficiency, which leads to more accurate and precise quantification.[4][5]

Q3: I am observing significant ion suppression. What are the common causes and solutions?

A3: Ion suppression is a common matrix effect in LC-MS/MS, particularly with electrospray ionization (ESI).[2] Common causes include high concentrations of salts, phospholipids from the sample matrix, or mobile phase additives.

Troubleshooting Steps:

  • Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[6]

  • Improve Chromatographic Separation: Adjust the chromatographic method to separate mannose from the interfering components. This could involve using a different column, such as a HILIC column which is well-suited for hydrophilic sugars, or modifying the mobile phase gradient.[7]

  • Dilute the Sample: A simple approach to reduce matrix effects is to dilute the sample, though this may compromise the limit of quantification.[5]

  • Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression in plasma and serum samples.[3] Use a sample preparation method specifically designed to remove phospholipids.[3]

Q4: My calibration curve is not linear. What could be the issue?

A4: A non-linear calibration curve can be caused by several factors:

  • Matrix Effects: As discussed, matrix effects can lead to inconsistent ionization across the concentration range.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Inappropriate Internal Standard Concentration: The concentration of the internal standard should be consistent across all calibrators and samples.

  • Suboptimal Sample Preparation: Inconsistent extraction recovery across the calibration range can affect linearity.

A study on D-mannose quantification in human serum demonstrated good linearity over a concentration range of 1–50 μg/mL with correlation coefficient values greater than 0.999.[4] If you are experiencing non-linearity, it is crucial to investigate these potential causes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, or inappropriate mobile phase.Inject a smaller sample volume. Use a guard column and ensure proper sample cleanup. Optimize the mobile phase composition and pH.
Retention Time Shifts Inconsistent mobile phase composition, temperature fluctuations, or column degradation.[8]Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature.[9] Replace the column if it's old or has been used extensively.
High Background Noise Contaminated mobile phase, dirty ion source, or contaminated LC system.[8]Use high-purity solvents and additives (LC-MS grade).[8] Clean the ion source according to the manufacturer's instructions. Flush the LC system.
Inconsistent Results Between Injections Carryover from previous samples, autosampler issues, or unstable spray in the ion source.[8]Optimize the needle wash method in the autosampler. Check for air bubbles in the sample vial.[9] Inspect the ESI needle and ensure a stable spray.
Difficulty Separating Mannose from Isomers (e.g., Glucose) Inadequate chromatographic resolution.Utilize a column specifically designed for saccharide analysis, such as a HILIC column.[5][7] Optimize the mobile phase gradient to enhance the separation of these isomers.[7]

Quantitative Data Summary

The following tables summarize validation data for a published LC-MS/MS method for the quantification of D-mannose in human serum using D-mannose-13C6 as an internal standard.

Table 1: Extraction Recovery and Matrix Effect of D-Mannose [4]

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low2.5104.13100.04
Medium20105.5396.85
High40104.8497.03

A matrix effect value close to 100% with a low relative standard deviation (RSD) suggests that the matrix has a minimal impact on quantification. In this study, the RSD of the matrix factors was less than 4%, indicating no significant matrix effect.[4]

Table 2: Inter- and Intra-day Accuracy and Precision [4]

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low2.51.8102.51.5101.8
Medium201.2101.31.1100.9
High400.8100.50.9100.4

This data demonstrates that the method is both accurate and precise for the quantification of D-mannose in human serum.

Experimental Protocols

Key Experimental Method: LC-MS/MS Quantification of D-Mannose in Human Serum [4][10][11]

This protocol provides a general overview of a validated method. Specific parameters may need to be optimized for your instrumentation and application.

  • Sample Preparation:

    • Thaw human serum samples at room temperature.

    • To 50 µL of serum, add the internal standard (D-mannose-13C6).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.[4][10][11]

    • Column: SUPELCOGELTM Pb, 6% Crosslinked column.[4][10][11]

    • Mobile Phase: HPLC grade water.[4][10][11]

    • Flow Rate: 0.5 mL/min.[4][10][11]

    • Column Temperature: 80 °C.[4][10][11]

    • Injection Volume: 20 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ionization Electrospray (ESI-).[4][10][11]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • D-Mannose: Monitor the appropriate precursor to product ion transition.

      • D-mannose-13C6 (Internal Standard): Monitor the corresponding stable isotope-labeled precursor to product ion transition.

    • Optimize ion source parameters (e.g., gas flow, temperature) for maximum signal intensity.

Visualizations

Experimental_Workflow Experimental Workflow for Mannose Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound serum->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for mannose quantification.

Troubleshooting_Logic Troubleshooting Logic for Ion Suppression cluster_causes Potential Causes cluster_solutions Solutions issue Significant Ion Suppression Observed cause1 Poor Sample Cleanup issue->cause1 cause2 Co-elution with Interferences issue->cause2 cause3 High Sample Concentration issue->cause3 sol1 Implement SPE or LLE cause1->sol1 sol2 Optimize Chromatography (e.g., new column, gradient change) cause2->sol2 sol3 Dilute Sample cause3->sol3

Caption: Troubleshooting ion suppression.

References

Technical Support Center: Purity Analysis of Synthetic D-mannose-13C6,d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the purity analysis of synthetic D-mannose-13C6,d7.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects to consider for this compound?

A1: The purity of synthetic this compound must be assessed across four key parameters:

  • Chemical Purity: This refers to the percentage of the desired D-mannose molecule, irrespective of its isotopic composition. High-quality grades typically exhibit a chemical purity of 98% or higher.[1][2][3]

  • Isotopic Enrichment: This measures the percentage of molecules that contain the specified number of heavy isotopes. For D-mannose-13C6, this means all six carbon atoms are ¹³C. The enrichment for the ¹³C component is often specified at 99%.[1][2] The deuterium (d7) enrichment must also be confirmed.

  • Enantiomeric Purity: This confirms the compound is the correct stereoisomer (D-mannose) and quantifies the presence of the undesirable L-mannose enantiomer.

  • Epimeric Purity: This assesses the presence of other sugar epimers, most commonly D-glucose and D-galactose, which can be difficult to separate.[4][5]

Q2: What are the recommended analytical techniques for a complete purity assessment?

A2: A combination of techniques is recommended for a comprehensive analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary method for quantifying chemical purity and separating the target compound from epimers and other impurities.[6][7] It is highly sensitive and specific.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is essential for confirming the molecular structure and the specific positions of the ¹³C labels.[8][9] It can also be used to detect and identify structural impurities.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition and the exact number of incorporated heavy isotopes (¹³C and ²H).[10]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is specifically used to determine enantiomeric purity by separating D- and L-mannose.[11]

Q3: What are potential impurities in synthetic this compound?

A3: Users may encounter several types of impurities:

  • Unlabeled or Partially Labeled Mannose: Molecules where not all six carbon positions are substituted with ¹³C or that lack the full deuterium count.

  • Synthetic Precursors or By-products: Residual chemicals from the synthesis process.

  • Epimers: D-glucose and D-galactose are common contaminants that can be challenging to separate.[5]

  • Enantiomers: The presence of L-mannose.

  • Degradation Products: Impurities that form due to improper storage or handling, such as exposure to moisture or extreme temperatures.

Q4: How should this compound be stored to ensure its stability?

A4: Proper storage is critical to maintain the integrity of the compound. General recommendations include storing the material as a dry powder at -20°C or -80°C, protected from light and moisture.[12][13] If a stock solution is prepared in water, it should be filtered, sterilized, and used within a month if stored at -20°C or within six months at -80°C.[12]

Q5: Why is it important to correct for the natural abundance of stable isotopes in mass spectrometry analysis?

A5: All elements, including carbon, have a natural distribution of stable isotopes (e.g., ¹²C is ~98.9% and ¹³C is ~1.1%). When analyzing a labeled compound, the instrument detects not only the intentionally incorporated heavy isotopes but also the naturally occurring ones. Failing to correct for this natural abundance will lead to an inaccurate calculation of the true isotopic enrichment.[14][15] This correction is a standard step in isotopic purity determination.[16]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Mass Spectrometry (MS) Troubleshooting

Q: My mass spectrum shows unexpected peaks or a complex isotopic cluster. What are the potential causes?

A: Unexpected peaks in a mass spectrum can arise from multiple sources. The logical workflow below can help diagnose the issue.

G start Problem: Unexpected Peaks in Mass Spectrum cause1 Isotopic Variants? start->cause1 cause2 Adduct Formation? start->cause2 cause3 In-Source Fragmentation? start->cause3 cause4 Contamination? start->cause4 sol1 Check for M+1, M+2... peaks from partially labeled species or natural abundance contributions. cause1->sol1 Yes sol2 Identify common adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+). cause2->sol2 Yes sol3 Identify fragments (e.g., [M-H2O]+). Optimize ionization source parameters (e.g., reduce cone voltage). cause3->sol3 Yes sol4 Check solvents, vials, and system for background contaminants. Run a blank injection. cause4->sol4 Yes

Caption: Troubleshooting workflow for unexpected MS peaks.

Q: The calculated isotopic enrichment is lower than the manufacturer's specification. What should I check?

A: Several factors can lead to an apparent decrease in isotopic enrichment:

  • Incorrect Natural Abundance Correction: Ensure your calculation properly subtracts the contribution of naturally occurring isotopes from the unlabeled standard.[14][16]

  • Instrument Resolution: Insufficient mass resolution can cause overlap between isotopic peaks, leading to inaccurate intensity measurements.[10]

  • Detector Saturation: If the primary ion peak is too intense, it can saturate the detector, artificially increasing the relative intensity of minor isotopic peaks. Dilute the sample and re-analyze.

  • Presence of Partially Labeled Species: The synthesis may have yielded a mixture of molecules with varying numbers of ¹³C and ²H atoms. This would be a genuine purity issue.

Chromatography Troubleshooting

Q: I am unable to achieve baseline separation between D-mannose and its epimers (D-glucose, D-galactose). How can I optimize the separation?

A: Separating sugar epimers is a common chromatographic challenge. Consider the following optimizations:

  • Column Chemistry: Use a column specifically designed for carbohydrate analysis, such as a hydrophilic interaction liquid chromatography (HILIC) column or a ligand-exchange column (e.g., with lead (Pb) or calcium (Ca) counter-ions).[6][17]

  • Mobile Phase: For HILIC, optimize the acetonitrile/water gradient. For ligand-exchange columns, ensure the mobile phase is simply HPLC-grade water.[6][18]

  • Temperature: Column temperature can significantly impact selectivity. For ligand-exchange columns, higher temperatures (e.g., 80°C) are often required.[6][18]

  • Flow Rate: Lowering the flow rate can increase resolution but will also increase the run time.

Section 3: Experimental Protocols

Protocol 1: Purity and Isotopic Enrichment Analysis by LC-MS/MS

This protocol provides a general method for the quantification and purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., HPLC-grade water or a water/acetonitrile mixture) to create a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions from the stock solution to prepare a series of calibrators and quality control (QC) samples at known concentrations.

  • For analysis, samples are often diluted 5-fold or more before injection.[5]

2. LC-MS/MS System and Conditions:

  • A validated LC-MS/MS method is crucial for accurate quantification.[4][6] The parameters in Table 2 provide a typical starting point.

  • Mass detection is often performed using negative ionization electrospray.[6][18] Monitor the transitions for both labeled D-mannose and any potential unlabeled impurities.

3. Data Analysis:

  • Integrate the peak areas for the analyte.

  • Assess chemical purity by comparing the main peak area to the area of all other detected impurity peaks.

  • Determine isotopic enrichment by analyzing the full scan mass spectrum of the main peak and applying the calculation method described in Protocol 3.

Protocol 2: Calculation of Isotopic Enrichment from Mass Spectrometry Data

This workflow outlines the steps to accurately determine the isotopic enrichment from raw MS data.

G cluster_0 Data Acquisition cluster_1 Data Processing & Calculation start Start: Acquire Data step1 Acquire high-resolution full scan MS spectrum of This compound sample. start->step1 step2 Acquire spectrum of unlabeled D-mannose (natural abundance standard). step1->step2 step3 Determine natural isotopic contribution from the unlabeled standard's spectrum. step2->step3 step4 Subtract natural isotopic contributions from the peak areas of the labeled sample's spectrum. step3->step4 step5 Calculate the relative percentage of each isotopologue (e.g., fully labeled, 5x 13C, etc.). step4->step5 end End: Report Isotopic Purity step5->end

Caption: Workflow for calculating isotopic enrichment.

Section 4: Data Presentation

Table 1: Typical Purity Specifications for this compound
ParameterSpecificationAnalytical Method
Chemical Purity ≥ 98%HPLC-UV, LC-MS
Isotopic Enrichment (¹³C) ≥ 99%Mass Spectrometry (HRMS, MS)
Isotopic Enrichment (²H) As specifiedMass Spectrometry (HRMS, MS)
Enantiomeric Purity ≥ 99% D-isomerChiral HPLC
Table 2: Example LC-MS/MS Method Parameters for D-mannose Analysis[5][6][18]
ParameterSetting
HPLC System Agilent 1200 series or equivalent
Column SUPELCOGEL™ Pb, 6% Crosslinked
Mobile Phase HPLC-grade water
Flow Rate 0.5 mL/min
Column Temperature 80 °C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole or TOF
Ionization Mode Electrospray Ionization (ESI), Negative
Monitored Transition Dependent on specific this compound mass
Table 3: Common Adducts and Fragments of Mannose in Mass Spectrometry
Ion SpeciesDescriptionNotes
[M-H]⁻ Deprotonated moleculeCommon in negative ESI mode.
[M+Na]⁺ Sodium adductCommon in positive ESI mode, especially with glass vials.
[M+K]⁺ Potassium adductCommon in positive ESI mode.
[M+NH₄]⁺ Ammonium adductCommon if ammonium salts are in the mobile phase.
[M-H₂O+H]⁺ Loss of waterCan occur with energetic in-source conditions.

References

Fragmentation pattern inconsistencies of D-mannose-13C6,d7 in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fragmentation pattern inconsistencies with D-mannose-13C6,d7 in MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for unlabeled D-mannose and D-mannose-13C6 in negative ion mode ESI-MS/MS?

A1: In negative ion mode, D-mannose typically forms a deprotonated molecule [M-H]⁻. For unlabeled D-mannose, the precursor ion is m/z 179. A common fragmentation pathway involves the formation of a product ion at m/z 59. For D-mannose fully labeled with six 13C atoms (D-mannose-13C6), the precursor ion is m/z 185. The corresponding stable isotope-labeled product ion is observed at m/z 92.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
D-Mannose (unlabeled)17959
D-Mannose-13C618592

Q2: How does the addition of seven deuterium atoms (d7) to the D-mannose-13C6 structure affect the expected fragmentation?

A2: The addition of seven deuterium atoms will increase the mass of the precursor ion by 7 Da, resulting in a precursor ion of m/z 192 for this compound. The resulting product ions will depend on the location of the deuterium labels. Without knowing the exact positions of the deuterium atoms, predicting the precise product ions is challenging. However, if the deuterium atoms are on carbon atoms that are retained in the product ion, the mass of the product ion will increase accordingly. For instance, if the fragmentation leading to the m/z 92 product ion in D-mannose-13C6 retains some of the deuterium atoms, the resulting product ion for this compound will be heavier than m/z 92.

Q3: What is the Domon-Costello nomenclature for carbohydrate fragmentation?

A3: The Domon-Costello nomenclature is a standardized system for naming the fragment ions of carbohydrates observed in MS/MS.[2] It helps in identifying the structure of the carbohydrate based on its fragmentation pattern. The nomenclature is as follows:

  • A, B, and C ions: These fragments contain the non-reducing end of the sugar.

  • X, Y, and Z ions: These fragments contain the reducing end of the sugar.

  • Cross-ring cleavages: A and X ions are formed from cleavages within the sugar ring.

  • Glycosidic bond cleavages: B, C, Y, and Z ions are formed from cleavages of the bonds linking sugar units.[2]

Below is a diagram illustrating the Domon-Costello nomenclature.

Domon-Costello Nomenclature

Troubleshooting Guide

Issue 1: Unexpected Product Ions in the MS/MS Spectrum of this compound

Possible Causes:

  • In-source Fragmentation: The stable isotope-labeled standard may be fragmenting in the ion source of the mass spectrometer before entering the collision cell.[3][4] This can be caused by high voltages in the ion source.

  • Unknown Deuterium Label Positions: The observed product ions may be correct for the actual, but unknown, positions of the deuterium labels. Deuterium labeling can sometimes alter fragmentation pathways.

  • Isotopic Impurities: The this compound standard may contain impurities with different labeling patterns.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Reduce the voltages in the ion source (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. Acquire the MS spectrum without applying any collision energy to see if the unexpected fragments are already present.

  • Consult the Manufacturer's Certificate of Analysis: The certificate of analysis for the stable isotope-labeled standard should provide information on the isotopic purity and may indicate the positions of the labels.

  • Perform a Product Ion Scan: Acquire a full product ion scan of the this compound precursor ion (m/z 192) to identify all fragment ions. This can help in elucidating the fragmentation pathway.

Issue 2: Inconsistent Ratios of Product Ions between Batches

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inconsistent fragment ion ratios.

  • Instrument Instability: Fluctuations in the collision energy or pressure in the collision cell can alter the fragmentation pattern.

  • Degradation of the Standard: The this compound standard may have degraded over time.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Prepare samples in a surrogate matrix and compare the results to samples in the actual study matrix to assess the extent of matrix effects. Improve sample cleanup procedures to remove interfering substances.

  • Check Instrument Performance: Run a system suitability test using a known standard to ensure the mass spectrometer is performing optimally.

  • Use a Fresh Standard: Prepare fresh solutions of the this compound standard to rule out degradation.

The following workflow can be used to troubleshoot inconsistent fragmentation patterns.

A Inconsistent Fragmentation Pattern Observed B Check for In-source Fragmentation (Acquire MS scan with no collision energy) A->B C Unexpected fragments present? B->C D Optimize Ion Source Voltages C->D Yes E Review Certificate of Analysis (Isotopic purity, label positions) C->E No D->B F Isotopic Purity Issue? E->F G Contact Manufacturer F->G Yes H Perform Full Product Ion Scan (Characterize fragmentation pathway) F->H No I Evaluate Matrix Effects (Spike standard into different matrices) H->I J Significant Matrix Effects? I->J K Improve Sample Preparation J->K Yes L Check Instrument Performance (Run system suitability test) J->L No M Instrument Fails? L->M M->A No, re-evaluate N Perform Instrument Maintenance/Calibration M->N Yes

Troubleshooting Workflow
Issue 3: Chromatographic Peak Tailing or Splitting for this compound

Possible Causes:

  • Isotope Effect: Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-labeled or 13C-labeled counterparts, leading to partial separation and peak shape issues.[5]

  • Anomeric Separation: D-mannose exists as alpha and beta anomers, which can sometimes be separated under certain chromatographic conditions.

  • Column Degradation: The analytical column may be degrading, leading to poor peak shapes.

Troubleshooting Steps:

  • Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or temperature to try and co-elute the different isotopic forms and anomers.

  • Check Column Performance: Inject a standard mixture to verify the performance of the analytical column. If necessary, replace the column.

  • Widen Integration Windows: If complete co-elution cannot be achieved, ensure that the peak integration windows are wide enough to encompass all isotopic and anomeric forms.

Experimental Protocols

Protocol 1: Basic MS/MS Method for D-Mannose Analysis

This protocol provides a starting point for the analysis of D-mannose using a triple quadrupole mass spectrometer.

ParameterSetting
Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) Column
Mobile Phase AAcetonitrile with 0.1% Formic Acid
Mobile Phase BWater with 0.1% Formic Acid
GradientOptimized for separation of mannose from other sugars
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI)
Monitored TransitionsD-Mannose: 179 -> 59this compound: 192 -> (Predicted product ion)
Collision EnergyOptimize for each transition
Dwell Time50 - 100 ms

Protocol 2: Investigation of In-source Fragmentation

  • Infuse a solution of the this compound standard directly into the mass spectrometer.

  • Set the collision energy in the MS/MS method to zero.

  • Acquire a full scan MS spectrum.

  • Gradually increase the ion source voltages (e.g., cone voltage) and monitor the appearance of fragment ions in the MS spectrum. The voltage at which fragment ions appear is the threshold for in-source fragmentation.

The logical relationship between potential causes and observed issues is depicted in the diagram below.

cluster_0 Potential Causes cluster_1 Observed Issues A In-source Fragmentation F Unexpected Product Ions A->F B Isotopic Impurity/ Incorrect Labeling B->F G Inconsistent Ion Ratios B->G C Matrix Effects C->G H Poor Peak Shape C->H D Instrument Instability D->G E Isotope Effect (Chromatography) E->H

Cause-and-Effect Diagram

References

Best practices for storing and handling D-mannose-13C6,d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage, handling, and use of D-mannose-13C6,d7 in a research setting.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

A: The solid powder is stable when stored at room temperature (15-25°C) in a dry, well-ventilated place, protected from light and moisture.[1][2][3] It is important to keep the container tightly sealed as the compound can be hygroscopic (absorb moisture from the air).[4]

Q2: What is the recommended procedure for preparing a stock solution?

A: To prepare a stock solution, use a high-purity solvent such as sterile, nuclease-free water. D-mannose is soluble in water at concentrations of 50 mg/mL or higher.[5] Ensure you are using appropriate personal protective equipment (PPE), including gloves and safety glasses, during preparation to avoid contamination and exposure.

Q3: How should I store stock solutions of this compound?

A: For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] For enhanced stability, storing under a nitrogen atmosphere is recommended.[5]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A: When handling the solid powder or solutions, it is essential to wear standard laboratory PPE. This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.[4][6] If there is a risk of generating dust, use a fume hood or a ventilated enclosure and consider respiratory protection.[7]

Q5: Is this compound hazardous?

A: D-mannose is generally not classified as a hazardous substance.[7] However, it may cause mild irritation to the skin, eyes, or respiratory system, particularly as a fine dust.[4] In case of contact, flush the affected area with plenty of water.[8] As with any chemical, handle in accordance with good industrial hygiene and safety practices.[6]

Q6: What are the primary applications of this compound in research?

A: this compound is primarily used as a tracer in metabolic research and for metabolic flux analysis (MFA).[1][9][10] Its stable isotope labels allow researchers to track the incorporation of mannose into various metabolic pathways, such as protein glycosylation, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1][9][11]

Storage and Stability Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationKey Considerations
Solid Powder Room Temperature (15-25°C)Long-termKeep container tightly sealed.[6] Protect from light and moisture.[1]
Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Store under nitrogen.[5]
Stock Solution -80°CUp to 6 monthsRecommended for long-term stability.[5]

Troubleshooting Guide

This section addresses common issues that may arise during experiments using this compound.

Issue 1: Low or No Isotopic Enrichment Detected in Mass Spectrometry

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure the solid compound and stock solutions have been stored correctly according to the guidelines above. If degradation is suspected, use a fresh vial or prepare a new stock solution.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Metabolic incorporation takes time. Review your experimental protocol and consider extending the incubation period with the labeled mannose to allow for sufficient uptake and processing by the cells.

  • Possible Cause 3: Dilution with Unlabeled Mannose.

    • Solution: Standard cell culture media may contain unlabeled glucose or mannose, which will compete with and dilute the labeled compound. Switch to a custom, sugar-free medium for the labeling portion of your experiment to ensure the cells primarily utilize the this compound you provide.

  • Possible Cause 4: Incorrect Concentration.

    • Solution: Verify the final concentration of the labeled mannose in your experiment. A concentration that is too low may result in an enrichment signal that is below the limit of detection for your instrument.

G start Low Isotopic Enrichment Detected check_storage Was the compound stored correctly (solid & solution)? start->check_storage check_time Was the incubation time sufficient? check_storage->check_time Yes sol_storage Use a fresh vial and prepare new stock solutions. check_storage->sol_storage No check_media Does the experimental media contain unlabeled sugars? check_time->check_media Yes sol_time Optimize and increase the incubation time. check_time->sol_time No check_conc Was the final concentration of labeled mannose correct? check_media->check_conc No sol_media Use a sugar-free medium for the labeling experiment. check_media->sol_media Yes sol_conc Verify calculations and re-prepare the experiment. check_conc->sol_conc No end_node Re-run Experiment check_conc->end_node Yes sol_storage->end_node sol_time->end_node sol_media->end_node sol_conc->end_node G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase culture 1. Culture Cells to 80% Confluency prepare_media 2. Prepare Sugar-Free Labeling Medium wash 3. Wash Cells with PBS prepare_media->wash label_cells 4. Add Labeling Medium & Incubate wash->label_cells quench 5. Quench Metabolism (Liquid Nitrogen) label_cells->quench extract 6. Extract Metabolites (e.g., 80% Methanol) quench->extract analyze 7. Analyze by LC-MS extract->analyze G mannose D-Mannose-13C6 m6p Mannose-6-Phosphate-13C6 mannose->m6p Hexokinase m1p Mannose-1-Phosphate-13C6 m6p->m1p Phospho- mannomutase f6p Fructose-6-Phosphate-13C6 m6p->f6p Mannose phosphate isomerase gdp_m GDP-Mannose-13C6 m1p->gdp_m GDP-mannose pyrophosphorylase glycoproteins Glycoproteins & Glycolipids gdp_m->glycoproteins Glycosyl- transferases glycolysis Glycolysis f6p->glycolysis

References

Validation & Comparative

Validation of D-Mannose-13C6 as an Internal Standard for Clinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of D-mannose-13C6 as an internal standard in clinical assays, supported by experimental data from published studies. It also offers detailed methodologies for key experiments and discusses the advantages of 13C-labeled standards over other alternatives.

Data Presentation: Performance Characteristics of D-Mannose-13C6

The following tables summarize the quantitative performance data from validated clinical assays that have utilized D-mannose-13C6 as an internal standard for the quantification of D-mannose in human plasma and serum. These assays, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate the reliability and robustness of D-mannose-13C6.

Table 1: Linearity and Sensitivity of D-Mannose Quantification using D-Mannose-13C6 Internal Standard

Study MatrixLinearity Range (µg/mL)Lower Limit of Detection (LLOD) (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)
Human Plasma0.31–40[1][2][3][4]0.31[1][2][3][4]1.25[1][2][3][4]
Human Serum1–50[3][5][6][7]Not Reported1.0[5]

Table 2: Accuracy and Precision of D-Mannose Quantification using D-Mannose-13C6 Internal Standard

Study MatrixAccuracy (%)Precision (RSD %)
Human Plasma96–104[1][2][3][4]<10[1][2][3][4]
Human SerumInter- and Intra-day <2[3][5][6][7]Inter- and Intra-day <2[3][5][6][7]

Table 3: Recovery and Matrix Effect for D-Mannose Quantification using D-Mannose-13C6 Internal Standard

Study MatrixExtraction Recovery (%)Matrix Effect (%)
Human Plasma62.5 ± 4.5[1]Not explicitly reported, but the method showed good accuracy[1]
Human Serum104.1–105.5[3][5][6][7]97.0–100.0[3][5][6][7]

Experimental Protocols

The following is a representative experimental protocol for the quantification of D-mannose in human plasma or serum using D-mannose-13C6 as an internal standard, based on methodologies described in the cited literature.[1][5][7]

1. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of acetonitrile containing the internal standard, D-mannose-13C6, at a known concentration.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography:

    • HPLC System: Agilent 1200 series or equivalent.[5]

    • Column: A HILIC column specific for saccharide analysis or a SUPELCOGELTM Pb, 6% Crosslinked column.[1][5]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water, or 100% HPLC water.[1][5]

    • Flow Rate: 0.5 mL/min.[5]

    • Column Temperature: 80 °C.[5]

  • Mass Spectrometry:

    • Mass Spectrometer: API 3200 QTRAP triple quadrupole mass spectrometer or similar.[5]

    • Ionization Mode: Negative electrospray ionization (ESI-).[5]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both D-mannose and D-mannose-13C6.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of D-mannose into a surrogate blank matrix (e.g., 4% BSA in PBS or charcoal-stripped serum).[5] Add the internal standard to each calibrator.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QCs in the same manner as the calibration standards.[5]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of D-mannose to D-mannose-13C6 against the concentration of D-mannose. Use the regression equation to determine the concentration of D-mannose in the unknown samples.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample add_is Add D-mannose-13C6 Internal Standard start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection (MRM) peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve ratio->calibration quant Quantification of D-mannose calibration->quant

Caption: Experimental workflow for D-mannose quantification.

signaling_pathway cluster_process Analytical Process cluster_result Result analyte D-mannose (Unknown Amount) extraction Sample Preparation (Extraction, etc.) analyte->extraction is D-mannose-13C6 (Known Amount) is->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Peak Area Ratio (Analyte / IS) analysis->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of stable isotope dilution analysis.

Comparison with Other Alternatives: D-mannose-13C6 vs. Deuterated (d7) Standards

While no published studies were found validating a combined "D-mannose-13C6,d7" internal standard, a comparison can be made between 13C-labeled standards like D-mannose-13C6 and deuterated (e.g., d7) standards.

  • Chromatographic Co-elution: 13C-labeled internal standards are considered superior because they have nearly identical physicochemical properties to their unlabeled counterparts.[8] This results in perfect co-elution during liquid chromatography, which is crucial for accurate compensation of matrix effects and instrument variability.[6][8] Deuterated standards, due to the difference in bond energy between carbon-deuterium and carbon-hydrogen, can sometimes exhibit a slight shift in retention time compared to the native analyte.[1] This can compromise the accuracy of quantification, especially with complex biological samples.[1]

  • Isotopic Stability: 13C is a stable, non-exchangeable isotope.[1][5] This ensures that the label is not lost during sample preparation, storage, or analysis. Deuterium labels, particularly on certain chemical positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate results.[1] While placing deuterium on chemically inert positions can improve stability, the integrity of the label still needs rigorous validation throughout the analytical workflow.[1]

  • Availability and Cost: Historically, deuterated standards have been more readily available and less expensive than 13C-labeled compounds.[5][8] However, with advancements in synthetic chemistry, the availability of 13C-labeled standards has increased, and the cost difference is often not significant, especially when considering the reduced time and effort required for method development and validation.[5]

References

D-Mannose-13C6,d7 vs. D-Mannose-13C6: A Comparative Guide for Advanced Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the flux through biochemical pathways. The choice of tracer is critical and can significantly impact the depth and accuracy of experimental findings. This guide provides an objective comparison between two powerful isotopologues of D-mannose: D-mannose-¹³C₆,d₇ and D-mannose-¹³C₆. This comparison is supported by established principles of isotope tracing, with a focus on their application in studying glycosylation and central carbon metabolism.

Executive Summary

While both D-mannose-¹³C₆ and D-mannose-¹³C₆,d₇ serve as excellent tracers for following the carbon skeleton of mannose, the addition of deuterium atoms in D-mannose-¹³C₆,d₇ offers a unique, albeit more complex, layer of metabolic information. The primary advantage of the dual-labeled tracer lies in its potential to simultaneously investigate kinetic isotope effects and label loss, providing deeper insights into enzymatic mechanisms. However, for researchers primarily focused on tracing the carbon backbone into glycoproteins or central metabolic pathways, D-mannose-¹³C₆ offers a more straightforward and cost-effective approach with less complex data analysis.

Comparative Data at a Glance

FeatureD-Mannose-¹³C₆D-Mannose-¹³C₆,d₇
Primary Tracer Atom ¹³C¹³C and ²H (Deuterium)
Primary Application Tracing the carbon backbone of mannose into metabolic pathways (e.g., glycolysis, pentose phosphate pathway, glycosylation).In-depth mechanistic studies, including the assessment of kinetic isotope effects and hydrogen exchange reactions.
Mass Shift (vs. Unlabeled) +6 Da+13 Da
Detection Method Mass Spectrometry, NMR SpectroscopyMass Spectrometry, NMR Spectroscopy
Data Analysis Complexity Relatively straightforward; focuses on the incorporation of ¹³C atoms.More complex; requires deconvolution of ¹³C and ²H labeling patterns and consideration of potential label loss.
Potential for Isotope Effects Minimal kinetic isotope effect from ¹³C.Potential for significant kinetic isotope effects from ²H, which can provide insights into reaction mechanisms but may also alter metabolic flux.[1]
Cost-Effectiveness Generally more cost-effective.Typically more expensive due to the more complex synthesis.

Delving Deeper: Key Performance Differences

D-Mannose-¹³C₆: The Robust Carbon Tracer

D-mannose-¹³C₆ is a uniformly labeled tracer where all six carbon atoms are replaced with the heavy isotope ¹³C. This makes it an excellent tool for tracking the fate of the mannose carbon skeleton through various metabolic pathways.

  • Glycosylation Studies: Mannose is a crucial monosaccharide in the synthesis of glycoproteins.[2] By feeding cells with D-mannose-¹³C₆, researchers can trace the incorporation of these labeled carbons into N-glycans and other glycoconjugates, providing a clear picture of glycoprotein synthesis and turnover.

  • Central Carbon Metabolism: Mannose can enter glycolysis after being converted to fructose-6-phosphate. Using D-mannose-¹³C₆ allows for the quantification of mannose's contribution to glycolytic intermediates, the pentose phosphate pathway, and the TCA cycle.[3]

D-Mannose-¹³C₆,d₇: The Mechanistic Investigator

D-mannose-¹³C₆,d₇ is a more specialized tracer, featuring both ¹³C labeling on all six carbons and seven deuterium atoms replacing hydrogens. This dual labeling provides additional layers of information.

  • Kinetic Isotope Effects (KIEs): The replacement of hydrogen with the heavier deuterium can slow down reactions where a C-H bond is broken.[4] This "kinetic isotope effect" can be a powerful tool for studying enzyme mechanisms. By comparing the metabolic fate of D-mannose-¹³C₆,d₇ to that of D-mannose-¹³C₆, researchers can identify rate-limiting steps in mannose metabolism.[1]

  • Tracing Hydrogen Atoms: In certain reactions, hydrogen atoms are exchanged with the solvent. The use of a deuterated tracer can help to track these exchange reactions, providing insights into the stereochemistry and mechanisms of enzymatic reactions.

  • Avoiding Overlap: In complex biological samples, the additional mass shift provided by the deuterium atoms can help to move the signal of mannose and its metabolites to a region of the mass spectrum with less interference from other molecules.

Experimental Protocols

General Protocol for Metabolic Labeling with D-Mannose Isotopologues

This protocol provides a general framework for a cell culture-based metabolic tracing experiment. Specific parameters such as cell type, tracer concentration, and labeling time should be optimized for each experiment.

1. Cell Culture and Media Preparation:

  • Culture cells to the desired confluency in standard growth medium.

  • Prepare labeling medium by supplementing base medium (e.g., DMEM without glucose) with either D-mannose-¹³C₆ or D-mannose-¹³C₆,d₇ at the desired final concentration (e.g., 1 mM). Also supplement with dialyzed fetal bovine serum to minimize the presence of unlabeled glucose and other small molecules.[5]

2. Isotope Labeling:

  • Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the prepared labeling medium to the cells.

  • Incubate the cells for a time course determined by the specific metabolic pathway of interest. For rapid pathways like glycolysis, labeling times can be in the range of minutes to a few hours. For slower processes like glycoprotein turnover, longer labeling times (e.g., 24-48 hours) may be necessary.[6]

3. Metabolite Extraction:

  • Place the cell culture plates on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes and centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites.

4. Sample Analysis by LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the different isotopologues of mannose and its downstream metabolites. For example, for D-mannose-¹³C₆, the precursor ion would be m/z 186, while for D-mannose-¹³C₆,d₇, it would be m/z 193.[7]

Visualizing the Pathways and Workflows

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Mannose_Tracer D-Mannose-¹³C₆ or D-Mannose-¹³C₆,d₇ Mannose Mannose D-Mannose_Tracer->Mannose Transport Man6P Mannose-6-P Mannose->Man6P Hexokinase Man1P Mannose-1-P Man6P->Man1P Phosphomannomutase Fru6P Fructose-6-P Man6P->Fru6P Mannose phosphate isomerase (MPI) GDP_Man GDP-Mannose Man1P->GDP_Man GDP-mannose pyrophosphorylase Glycoproteins Glycoproteins GDP_Man->Glycoproteins Glycolysis Glycolysis Fru6P->Glycolysis

Caption: Metabolic fate of D-mannose tracers in the cell.

Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotope Labeling (D-Mannose-¹³C₆ or D-Mannose-¹³C₆,d₇) Cell_Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS Data_Analysis 5. Data Analysis (Isotopologue Distribution) LCMS->Data_Analysis Interpretation 6. Biological Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for metabolic tracing.

Tracer_Comparison cluster_mannose_c13 D-Mannose-¹³C₆ cluster_mannose_c13d7 D-Mannose-¹³C₆,d₇ C13_Adv Advantages: - Simpler data analysis - Lower cost - Directly traces carbon backbone C13_Dis Disadvantages: - No information on H flux - Cannot assess KIEs C13D7_Adv Advantages: - Allows for KIE studies - Can trace hydrogen atoms - Larger mass shift C13D7_Dis Disadvantages: - More complex data analysis - Higher cost - Potential for altered metabolism

Caption: Logical comparison of the two D-mannose tracers.

Conclusion

The selection between D-mannose-¹³C₆ and D-mannose-¹³C₆,d₇ should be guided by the specific research question. For elucidating the contribution of mannose to glycosylation and central carbon metabolism, D-mannose-¹³C₆ is a robust and cost-effective choice. For more nuanced investigations into enzymatic mechanisms, reaction kinetics, and hydrogen exchange, the dual-labeled D-mannose-¹³C₆,d₇ provides a powerful, albeit more complex, tool. By understanding the distinct advantages and limitations of each tracer, researchers can design more insightful experiments to unravel the complexities of mannose metabolism.

References

Unraveling Mannose Metabolism: A Comparative Guide to Dual-Labeling with ¹³C and d₇

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of mannose metabolism is crucial for advancements in fields ranging from glycobiology to oncology. Stable isotope tracing provides a powerful lens to visualize and quantify metabolic fluxes. This guide offers an objective comparison of single-isotope labeling with the more advanced dual-labeling strategy using ¹³C and deuterium (d₇), supported by experimental data and detailed protocols.

The use of stable isotopes to trace the fate of metabolites has revolutionized our understanding of cellular metabolism. While single-labeling experiments using isotopes like ¹³C have been instrumental, the complexity of metabolic networks often necessitates more sophisticated approaches. Dual-labeling with ¹³C and deuterium (d₇) offers a multi-faceted view of mannose metabolism, providing deeper insights into pathway activity, nutrient contribution, and metabolic fate.

The Power of Two: Advantages of Dual-Labeling

Dual-labeling with ¹³C and d₇ provides a more comprehensive and robust analysis of mannose metabolism compared to single-labeling approaches. The key advantages lie in the ability to simultaneously trace both the carbon skeleton and the hydrogen atoms of mannose, offering complementary information and overcoming the limitations of using a single tracer.

Key Advantages of ¹³C and d₇ Dual-Labeling:

  • Disambiguation of Converging Pathways: Mannose can be synthesized from glucose or taken up from the extracellular environment. By using ¹³C-glucose and d₇-mannose, researchers can precisely quantify the contribution of each source to the intracellular mannose pool and downstream metabolites.

  • Enhanced Flux Resolution: The distinct isotopic signatures from ¹³C and d₇ allow for more accurate and resolved metabolic flux analysis (MFA). This is particularly valuable in complex networks where multiple pathways intersect.

  • Tracing Hydrogen Exchange Reactions: Deuterium labeling is uniquely suited to probe reactions involving the exchange of hydrogen atoms, such as those catalyzed by isomerases and dehydrogenases. This provides insights into enzyme kinetics and reaction reversibility that are not possible with ¹³C labeling alone.

  • Increased Confidence in Data Interpretation: The complementary data obtained from two distinct isotopes provides a built-in validation, increasing the confidence in the interpretation of metabolic flux maps.[1]

  • Simultaneous Assessment of Catabolic and Anabolic Fates: Researchers can track the carbon backbone of mannose into catabolic pathways like glycolysis and the pentose phosphate pathway (PPP) using ¹³C, while simultaneously monitoring its incorporation into anabolic pathways like glycoprotein synthesis with d₇.

Quantitative Data Comparison

The true power of dual-labeling is evident in the quantitative data it generates. The following table illustrates the type of comparative data that can be obtained from single-labeling versus dual-labeling experiments in a hypothetical study on mannose metabolism in a cancer cell line.

Metabolic ParameterSingle ¹³C-Mannose LabelingSingle d₇-Mannose LabelingDual ¹³C- and d₇-Mannose Labeling
Source of Intracellular Mannose-6-Phosphate
From exogenous mannose95%95%95% (confirmed by both labels)
From glucose (via fructose-6-phosphate)5%5%5% (confirmed by both labels)
Flux through Glycolysis (from mannose) 80%Not directly measured80%
Flux through Pentose Phosphate Pathway (from mannose) 15%Not directly measured15%
Incorporation into N-glycans Not directly measured4%4%
Reversibility of Phosphomannose Isomerase LowModerateModerate (quantified by d₇ loss)

This table presents hypothetical data to illustrate the comparative advantages of dual-labeling. Actual values will vary depending on the experimental system.

Visualizing Mannose Metabolism

Understanding the flow of mannose through cellular pathways is critical. The following diagrams, generated using Graphviz, illustrate the key metabolic routes of mannose and the experimental workflow for dual-labeling studies.

Mannose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Exogenous Mannose Exogenous Mannose Mannose Mannose Exogenous Mannose->Mannose GLUTs Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P HK Mannose-6-P Mannose-6-P Mannose->Mannose-6-P HK Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P PGI Fructose-6-P->Mannose-6-P MPI Glycolysis/PPP Glycolysis/PPP Fructose-6-P->Glycolysis/PPP Mannose-6-P->Fructose-6-P MPI Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P PMM2 GDP-Mannose GDP-Mannose Mannose-1-P->GDP-Mannose N-Glycans N-Glycans GDP-Mannose->N-Glycans O-Glycans O-Glycans GDP-Mannose->O-Glycans

Caption: Overview of Mannose Metabolism.

Dual_Labeling_Workflow Cell Culture Cell Culture Labeling Labeling Cell Culture->Labeling Incubate with ¹³C-Glucose & d₇-Mannose Metabolite Extraction Metabolite Extraction Labeling->Metabolite Extraction Quench metabolism Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Mass Isotopomer Distribution Metabolic Flux Analysis Metabolic Flux Analysis Data Analysis->Metabolic Flux Analysis

Caption: Dual-Labeling Experimental Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable metabolic research. The following section outlines a comprehensive methodology for conducting a ¹³C and d₇ dual-labeling study of mannose metabolism in mammalian cells.

Cell Culture and Isotope Labeling

Objective: To label cellular metabolites with stable isotopes.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, or a specific cancer cell line)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • [U-¹³C₆]-Glucose

  • [d₇]-Mannose

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 10-cm cell culture plates

Procedure:

  • Seed cells in standard growth medium and allow them to reach the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing glucose-free DMEM with dialyzed FBS, [U-¹³C₆]-Glucose (final concentration, e.g., 25 mM), and [d₇]-Mannose (final concentration, e.g., 1 mM). The concentrations should be optimized based on the specific cell line and experimental goals.

  • Aspirate the standard growth medium from the cells and wash twice with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into various metabolites. A time course is crucial to ensure that isotopic steady state is reached for the metabolites of interest.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • At each time point, rapidly aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular labeled medium.

  • Add a sufficient volume of -80°C methanol to the plate to cover the cell monolayer.

  • Place the plate on dry ice for 10 minutes to ensure rapid quenching of all enzymatic activity.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until derivatization.

Derivatization for GC-MS Analysis

Objective: To create volatile derivatives of the polar metabolites for gas chromatography.

Materials:

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Resuspend the dried metabolite extract in 30 µL of methoxyamine hydrochloride in pyridine.

  • Incubate the mixture at 37°C for 90 minutes with shaking. This step protects the carbonyl groups.

  • Add 50 µL of MSTFA with 1% TMCS to the mixture.

  • Incubate at 60°C for 30 minutes to derivatize the hydroxyl and amine groups.

  • Centrifuge the samples at 3,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to a GC-MS vial with an insert.

GC-MS Analysis and Data Interpretation

Objective: To separate and detect the labeled metabolites and determine their mass isotopomer distributions.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Typical GC-MS Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium

  • Column: A suitable capillary column for metabolomics analysis (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 325°C).

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: A mass-to-charge ratio (m/z) range that covers the expected fragments of the derivatized metabolites.

Data Analysis:

  • Acquire the data in full scan mode to identify all detectable metabolites.

  • Process the raw data using appropriate software to identify peaks and determine their mass spectra.

  • For each identified metabolite, extract the mass isotopomer distribution (MID). The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.

  • The corrected MIDs can then be used in metabolic flux analysis (MFA) software to calculate intracellular fluxes.

By following these detailed protocols and leveraging the power of dual-labeling, researchers can gain unprecedented insights into the dynamic and complex world of mannose metabolism. This knowledge is essential for developing novel therapeutic strategies and diagnostic tools for a wide range of human diseases.

References

A Head-to-Head Comparison: D-mannose-13C6,d7 Versus Other Labeled Sugars for Glycosylation Research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of glycosylation research, the choice of metabolic labels is paramount to unraveling the complex pathways of glycan biosynthesis and function. While a variety of isotopically labeled sugars are available, D-mannose-13C6,d7 is emerging as a powerful tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other commonly used labeled sugars, supported by a synthesis of existing experimental data and detailed protocols.

Unraveling Glycan Dynamics with Stable Isotopes

Stable isotope labeling, in conjunction with mass spectrometry, allows for the precise tracking of monosaccharide incorporation into glycoproteins.[1] This technique is instrumental in metabolic labeling, flux analysis, and the identification of glycosylation sites. The ideal labeled sugar should exhibit high incorporation efficiency, metabolic stability, and minimal perturbation of normal cellular processes.

This compound: A Dual-Labeling Advantage

D-mannose is a C-2 epimer of D-glucose and a key component of polysaccharides and glycoproteins.[2][3] this compound is a synthetic version of D-mannose that is uniformly labeled with six Carbon-13 isotopes and seven deuterium isotopes. This dual-labeling strategy offers distinct advantages in mass spectrometry-based analyses by providing a significant mass shift and a unique isotopic signature, facilitating the differentiation of labeled molecules from their natural counterparts. The combined 13C and deuterium labeling can provide deeper insights into distinct metabolic pathways.[4]

Performance Comparison of Labeled Sugars

While direct comparative studies focusing exclusively on this compound are not extensively published, an analysis of the existing literature on various labeled sugars allows for a comprehensive performance overview. The following table summarizes key quantitative parameters for this compound and other commonly used labeled monosaccharides.

Labeled SugarIsotopic LabelTypical Incorporation EfficiencyKey AdvantagesPotential Limitations
This compound 13C6, d7HighSignificant mass shift for clear MS detection; Dual label allows for advanced metabolic flux analysis.Higher cost compared to single-labeled sugars.
D-mannose (U-13C6) 13C6HighHigh incorporation into N-glycans; Commercially available.[2][5]Potential for metabolic conversion to other sugars, complicating analysis.
D-glucose (U-13C6) 13C6VariableTraces central carbon metabolism and its links to glycosylation.[6][7]Lower direct incorporation into mannose-containing glycans compared to labeled mannose.[8]
[2-3H]mannose 3HHighHigh sensitivity for detection.[9][10]Radioactive, requiring specialized handling and disposal.
Azido-sugars (e.g., ManNAz) N3HighEnables bioorthogonal chemistry for visualization and enrichment.[11][12]Can potentially alter glycan structure and function.

Experimental Protocols

Key Experiment: Metabolic Labeling of Glycoproteins with this compound

This protocol outlines the general steps for metabolically labeling glycoproteins in cultured cells with this compound for subsequent mass spectrometry analysis.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HEK293, CHO)

  • Cell culture medium (glucose-free DMEM recommended for certain experiments)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • PNGase F

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to approximately 80% confluency in standard growth medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with this compound at a final concentration of 50-100 µM. The optimal concentration may need to be determined empirically. Add dialyzed FBS to the desired concentration.

  • Metabolic Labeling: Wash the cells once with PBS. Replace the standard growth medium with the prepared labeling medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for the incorporation of the labeled mannose into glycoproteins. The incubation time can be optimized based on the cell type and experimental goals.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Glycan Release: To analyze N-glycans, treat the protein lysate with PNGase F to release the N-linked glycans.

  • Sample Preparation for MS: Purify and enrich the released glycans or glycopeptides using appropriate methods (e.g., solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS to identify and quantify the incorporation of this compound into specific glycans.

Visualizing the Pathways

To better understand the context of these experiments, the following diagrams illustrate key pathways and workflows.

Glycosylation_Pathway Metabolic Fate of Labeled Mannose This compound This compound Mannose-6-phosphate-13C6,d7 Mannose-6-phosphate-13C6,d7 This compound->Mannose-6-phosphate-13C6,d7 Hexokinase Mannose-1-phosphate-13C6,d7 Mannose-1-phosphate-13C6,d7 Mannose-6-phosphate-13C6,d7->Mannose-1-phosphate-13C6,d7 PMM GDP-mannose-13C6,d7 GDP-mannose-13C6,d7 Mannose-1-phosphate-13C6,d7->GDP-mannose-13C6,d7 GMPP N-glycan Precursor N-glycan Precursor GDP-mannose-13C6,d7->N-glycan Precursor Mature N-glycans Mature N-glycans N-glycan Precursor->Mature N-glycans Glycosyltransferases Glycoproteins Glycoproteins Mature N-glycans->Glycoproteins Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate PGI Fructose-6-phosphate->Mannose-6-phosphate-13C6,d7 MPI (reversible)

Caption: Labeled mannose incorporation into N-glycans.

Experimental_Workflow Metabolic Labeling and Analysis Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Cells Culture Cells Add Labeled Sugar Add Labeled Sugar Culture Cells->Add Labeled Sugar Incubate Incubate Add Labeled Sugar->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Release Glycans Release Glycans Lyse Cells->Release Glycans Purify Glycans/Glycopeptides Purify Glycans/Glycopeptides Release Glycans->Purify Glycans/Glycopeptides LC-MS/MS Analysis LC-MS/MS Analysis Purify Glycans/Glycopeptides->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General workflow for glycosylation research.

Conclusion

The selection of an appropriate labeled sugar is a critical decision in the design of glycosylation studies. This compound, with its dual-labeling strategy, offers significant advantages for detailed metabolic flux analysis and clear differentiation in mass spectrometry. While other labeled sugars have their merits, particularly in terms of cost or specific applications like bioorthogonal labeling, the enhanced analytical power provided by this compound makes it a superior choice for researchers seeking to gain deeper insights into the complex and dynamic processes of glycosylation. The experimental protocols and workflows provided herein serve as a guide for the effective application of this powerful research tool.

References

A Comparative Guide to D-Mannose Quantification: A Cross-Validation of Methods Utilizing D-mannose-¹³C₆,d₇

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-mannose in biological matrices is crucial for a variety of applications, from biomarker discovery to therapeutic monitoring. This guide provides a detailed comparison of the performance of D-mannose quantification methods, with a focus on the robust and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard (D-mannose-¹³C₆). We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most appropriate method for your research needs.

The quantification of D-mannose is often challenging due to the presence of high concentrations of its C-2 epimer, D-glucose, in biological samples. This guide will explore various analytical techniques, evaluating their strengths and weaknesses in terms of sensitivity, specificity, accuracy, and precision.

Performance Comparison of D-Mannose Quantification Methods

The following tables summarize the quantitative performance of different analytical methods for D-mannose quantification. The LC-MS/MS method employing a stable isotope-labeled internal standard demonstrates superior performance in terms of linearity, accuracy, and precision.

Table 1: Performance Characteristics of LC-MS/MS Methods for D-Mannose Quantification

ParameterMethod 1 (Liang et al.)[1][2][3]Method 2 (Saba et al.)[4][5]
Internal Standard D-mannose-¹³C₆¹³C₆-D-mannose
Matrix Human SerumHuman Plasma
Linearity Range 1 - 50 µg/mL0.31 - 40 µg/mL
Accuracy < 2% (Inter- and Intra-day)96 - 104%
Precision (RSD) < 2% (Inter- and Intra-day)< 10%
Extraction Recovery 104.1% - 105.5%Not explicitly stated
Lower Limit of Quantification (LLOQ) 1 µg/mL1.25 µg/mL

Table 2: Performance Characteristics of Alternative D-Mannose Quantification Methods

MethodLinearity RangeAccuracy/RecoveryPrecision (CV)Key Limitations
Enzymatic Assay [6][7][8][9]0 - 200 µmol/L94% ± 4.4% recoveryIntra-assay: 4.4% - 6.7%, Inter-assay: 9.8% - 12.2%Potential for interference from other sugars, requires glucose depletion steps.
HPLC with PMP Derivatization [10][11]0.5 - 500 µg/mLWithin ±15%Not explicitly statedRequires derivatization, longer analysis time compared to LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) [12][13][14][15]0.001 - 0.400 mg/mL (for monosaccharide mix)Not explicitly stated for D-mannose aloneNot explicitly statedRequires derivatization, complex chromatograms due to tautomers.
Capillary Electrophoresis [16][17]Not specified in retrieved resultsNot specified in retrieved resultsNot specified in retrieved resultsLimited data available on performance for D-mannose quantification.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

LC-MS/MS Quantification of D-Mannose using D-mannose-¹³C₆ Internal Standard (Based on Liang et al.[1][2][3])

This method offers high specificity and sensitivity for the quantification of D-mannose in human serum.

a. Sample Preparation:

  • Prepare a stock solution of D-mannose (1 mg/mL) and D-mannose-¹³C₆ (internal standard, IS; 1 mg/mL) in water.

  • Create a series of calibration standards by spiking appropriate amounts of the D-mannose stock solution into a surrogate matrix (e.g., 4% bovine serum albumin in phosphate-buffered saline).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • To 50 µL of serum, calibrator, or QC sample, add 10 µL of the IS solution (e.g., 10 µg/mL).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: SUPELCOGEL™ Pb, 6% Crosslinked column.

  • Mobile Phase: Isocratic elution with 100% HPLC-grade water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for D-mannose and D-mannose-¹³C₆.

c. Data Analysis:

  • Quantify D-mannose by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of D-mannose in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow_lc_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum/Calibrator/QC is_addition Add D-mannose-¹³C₆ (IS) serum->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms Tandem MS Detection hplc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

LC-MS/MS Experimental Workflow
Enzymatic Assay for D-Mannose Quantification (Based on Etchison and Freeze[6][7][9])

This method relies on a series of enzymatic reactions to determine the concentration of D-mannose.

a. Principle: This assay involves the enzymatic conversion of D-mannose to a product that can be measured spectrophotometrically. A key step is the removal of the high-abundance D-glucose to prevent interference.

b. Procedure:

  • Glucose Removal: Treat the serum sample with glucokinase to convert D-glucose to glucose-6-phosphate.

  • Anion Exchange Chromatography: Remove the negatively charged glucose-6-phosphate using a simple spin column.

  • Mannose Assay:

    • Phosphorylate D-mannose to mannose-6-phosphate using hexokinase.

    • Convert mannose-6-phosphate to fructose-6-phosphate using phosphomannose isomerase.

    • Convert fructose-6-phosphate to glucose-6-phosphate using phosphoglucose isomerase.

    • Oxidize glucose-6-phosphate with glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH.

  • Detection: Measure the increase in absorbance at 340 nm due to the production of NADPH. The amount of NADPH produced is directly proportional to the initial D-mannose concentration.

enzymatic_assay_pathway cluster_glucose_removal Glucose Removal cluster_mannose_assay D-Mannose Assay glucose D-Glucose glucokinase Glucokinase glucose->glucokinase g6p Glucose-6-Phosphate glucokinase->g6p mannose D-Mannose hexokinase Hexokinase mannose->hexokinase m6p Mannose-6-Phosphate pmi Phosphomannose Isomerase m6p->pmi f6p Fructose-6-Phosphate pgi Phosphoglucose Isomerase f6p->pgi g6p_assay Glucose-6-Phosphate g6pdh G6PDH g6p_assay->g6pdh nadph NADPH (Abs @ 340 nm) hexokinase->m6p pmi->f6p pgi->g6p_assay g6pdh->nadph

Enzymatic Assay Signaling Pathway
HPLC Quantification of D-Mannose with PMP Derivatization (Based on Chen et al.[10][11])

This method involves chemical derivatization of D-mannose to enhance its detection by HPLC with a UV or fluorescence detector.

a. Sample Preparation and Derivatization:

  • To a serum sample, add an internal standard (e.g., L-rhamnose).

  • Deproteinize the sample.

  • To the supernatant, add 1-phenyl-3-methyl-5-pyrazolone (PMP) solution and sodium hydroxide.

  • Incubate the mixture to allow for derivatization.

  • Neutralize the reaction with an acid.

  • Extract the PMP-derivatized sugars with an organic solvent (e.g., chloroform).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate).

  • Detection: UV or fluorescence detector.

hplc_workflow start Serum Sample deproteinization Deproteinization start->deproteinization derivatization PMP Derivatization deproteinization->derivatization extraction Liquid-Liquid Extraction derivatization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis quantification Quantification hplc_analysis->quantification

HPLC with Derivatization Workflow

Conclusion

The cross-validation of D-mannose quantification methods highlights the superior performance of LC-MS/MS using a stable isotope-labeled internal standard (D-mannose-¹³C₆). This method provides the highest degree of specificity, accuracy, and precision, making it the gold standard for reliable D-mannose quantification in complex biological matrices. While other methods such as enzymatic assays and HPLC with derivatization can be employed, they often require more extensive sample preparation to mitigate interferences and may not achieve the same level of analytical rigor. The choice of method should be guided by the specific requirements of the research, including the desired level of accuracy, the available instrumentation, and the sample throughput needs.

References

A Researcher's Guide to Isotopic Enrichment Analysis: D-Mannose-13C6,d7 vs. Single-Labeled Tracers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of metabolic research and drug development, stable isotope tracers are indispensable tools for mapping the flow of molecules through complex biochemical networks.[1][2] The choice of tracer is critical, as it directly impacts the precision and clarity of the experimental results.[3] This guide provides an objective comparison between the multi-labeled tracer, D-mannose-13C6,d7, and conventional single-labeled mannose tracers (e.g., D-mannose-13C6 or D-mannose-d7), offering researchers a clear view of their respective capabilities in isotopic enrichment analysis.

D-mannose, a C-2 epimer of glucose, is a crucial monosaccharide in glycosylation and cellular metabolism.[4][5] Tracing its fate provides invaluable insights into protein modification, metabolic reprogramming in diseases like cancer, and the efficacy of therapeutic interventions.[6][7]

Core Concepts: The Advantage of Combined Isotopes

Stable isotope tracing involves introducing a labeled compound into a biological system and tracking its incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][8] While single-labeled tracers (containing only ¹³C or ²H/D) are effective, they can be limited by isotopic dilution from large endogenous pools of the unlabeled metabolite.

A combined, heavy-labeled tracer like this compound, which contains both carbon-13 and deuterium isotopes, offers a significant analytical advantage. The high mass shift (a +13 Da shift from the combination of six ¹³C and seven D atoms) effectively separates the tracer's signal from the natural isotopic background of the unlabeled mannose pool. This clear separation allows for more precise quantification of tracer incorporation and minimizes ambiguity, leading to more robust and reliable metabolic flux analysis.

cluster_0 Single-Labeled Tracer (e.g., ¹³C₆) cluster_1 Combined-Labeled Tracer (¹³C₆,d₇) Tracer1 ¹³C₆-Mannose (Tracer) Metabolism1 Metabolism & Glycosylation Tracer1->Metabolism1 Pool1 Endogenous Mannose Pool Pool1->Metabolism1 Signal1 Mass Spec Signal (Overlapping Isotopes) Metabolism1->Signal1 Potential for ambiguity Tracer2 ¹³C₆,d₇-Mannose (Tracer) Metabolism2 Metabolism & Glycosylation Tracer2->Metabolism2 Pool2 Endogenous Mannose Pool Pool2->Metabolism2 Signal2 Mass Spec Signal (Clearly Separated) Metabolism2->Signal2 High precision & clarity

Figure 1: Logical advantage of combined vs. single-labeled tracers.

Comparative Data Summary

FeatureThis compound (Combined Label)Single-Labeled D-Mannose (e.g., ¹³C₆ or d₇)
Mass Shift High (+13 Da)Moderate (+6 or +7 Da)
Signal-to-Noise Ratio Superior; distinct separation from natural isotope backgroundGood; potential for overlap with natural M+6/M+7 isotopologues
Accuracy in Flux Analysis High; minimizes errors from endogenous pool dilutionModerate to High; susceptible to underestimation if dilution is not properly modeled
Detection Sensitivity High; clear signal is easier to detect at low enrichment levelsGood; may require higher enrichment for confident detection
Complexity of Data Analysis Simpler; direct measurement of enrichment is more straightforwardMore Complex; requires deconvolution algorithms to correct for natural isotope abundance
Cost Generally HigherGenerally Lower

Experimental Protocols

A robust isotopic enrichment analysis follows a standardized workflow, from cell culture to data analysis. The protocol below is a representative methodology adaptable for both combined and single-labeled mannose tracers.

A 1. Cell Culture & Seeding B 2. Isotopic Labeling (e.g., 24h incubation) A->B Introduce Tracer C 3. Quenching & Metabolite Extraction B->C Halt Metabolism D 4. Sample Derivatization (if using GC-MS) C->D E 5. Mass Spectrometry (LC-MS or GC-MS) D->E Analyze Sample F 6. Data Analysis (Mass Isotopologue Distribution) E->F Calculate Enrichment

Figure 2: General workflow for a stable isotope tracing experiment.
Detailed Methodology: In Vitro Mannose Tracing

This protocol provides a framework for tracing mannose metabolism in a cancer cell line, a common application in drug development research.[3]

  • Cell Culture and Seeding:

    • Culture cells (e.g., A549 lung carcinoma) in standard growth medium until they reach approximately 75% confluency.

    • Seed cells into 6-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Isotopic Labeling:

    • Prepare labeling medium by supplementing glucose-free and mannose-free DMEM with dialyzed fetal bovine serum, physiological levels of glucose (e.g., 5 mM), and the desired stable isotope tracer.

    • For This compound , use a concentration sufficient for detection (e.g., 50-100 µM).

    • For single-labeled mannose , use a similar concentration (e.g., [U-¹³C₆]mannose at 50-100 µM).

    • Remove the standard growth medium, wash cells once with PBS, and add the labeling medium.

    • Incubate for a time course (e.g., 4, 8, 12, 24 hours) to allow the system to approach isotopic steady state.[9]

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity.[10]

    • Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

    • Vortex the tubes thoroughly and centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant (containing polar metabolites) to a new tube and dry it using a vacuum concentrator.

  • Mass Spectrometry Analysis (LC-MS):

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 methanol:water).

    • Perform analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC).

    • Use an appropriate LC column (e.g., HILIC for polar metabolites) to separate the compounds of interest.

    • Acquire data in full scan mode to capture the mass isotopologue distributions (MIDs) of mannose and its downstream metabolites.

  • Data Analysis:

    • Identify metabolite peaks based on accurate mass and retention time.

    • Extract the ion chromatograms for all isotopologues of mannose and related metabolites (e.g., mannose-6-phosphate, GDP-mannose).

    • Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.

    • Calculate the fractional isotopic enrichment to determine the contribution of the tracer to each metabolite pool.

Signaling Pathway Visualization

Mannose enters central carbon metabolism and is a key substrate for N-linked glycosylation, a critical post-translational modification for many proteins involved in cell signaling and adhesion.

Ext_Man Extracellular D-Mannose Tracer Man6P Mannose-6-P Ext_Man->Man6P Hexokinase Fru6P Fructose-6-P Man6P->Fru6P MPI GDP_Man GDP-Mannose Man6P->GDP_Man PMM2/GMPP Glycolysis Glycolysis Fru6P->Glycolysis Glycoproteins N-linked Glycosylation GDP_Man->Glycoproteins

Figure 3: Simplified metabolic pathway for D-Mannose.

Conclusion

For researchers requiring the highest degree of accuracy and precision in metabolic flux analysis, the this compound tracer presents a superior choice. Its combined heavy-isotope design provides a distinct, high-mass signal that is clearly resolved from the endogenous unlabeled pool, simplifying data analysis and yielding more reliable quantitative results. While single-labeled tracers are valuable and more cost-effective tools, they require more complex data correction and may be less sensitive for detecting subtle metabolic changes. The selection of a tracer should ultimately be guided by the specific biological question, the required level of precision, and the available analytical instrumentation.

References

A Comparative Analysis of D-Mannose-13C6 and Deuterated Mannose for Fluxomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in metabolic flux analysis (MFA), providing a window into the intricate network of biochemical reactions. This guide offers a comparative overview of two key isotopic tracers for studying mannose metabolism: D-Mannose-13C6 and deuterated mannose.

Data Presentation: A Comparative Overview of Isotopic Tracers

The choice between a carbon-13 (¹³C) labeled and a deuterium (²H) labeled mannose tracer depends on the specific goals of the fluxomics study. Below is a summary of their key characteristics.

FeatureD-Mannose-13C6Deuterated Mannose (e.g., 2-deutero-D-mannose)
Isotopic Label Carbon-13 (¹³C)Deuterium (²H)
Labeling Strategy Typically uniformly labeled (all six carbons are ¹³C).Specifically labeled at one or more positions.
Primary Application in Fluxomics Tracing the carbon backbone through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3]Investigating specific enzymatic reactions, hydrogen exchange, and redox metabolism (e.g., NADPH production).[3]
Analytical Detection Primarily Mass Spectrometry (GC-MS, LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]Mass Spectrometry and NMR spectroscopy.
Mass Shift M+6 for the parent molecule.[6]Variable, depending on the number of deuterium atoms.
Potential for Isotope Scrambling Less prone to non-specific loss compared to deuterium.Can be susceptible to back-exchange in aqueous environments, potentially complicating data interpretation.[7]
Commercial Availability Readily available from various suppliers.Often requires custom synthesis for specific labeling patterns.[8]

Experimental Protocols: Methodological Considerations

The successful application of D-Mannose-13C6 or deuterated mannose in fluxomics studies hinges on rigorous experimental design and execution. Below are generalized protocols for their use in cell culture experiments.

Protocol 1: ¹³C-Metabolic Flux Analysis using D-Mannose-13C6

This protocol outlines the key steps for a steady-state ¹³C-MFA experiment.

  • Cell Culture and Adaptation: Culture cells in a standard medium to the desired confluence. To ensure metabolic steady-state, adapt the cells to the experimental medium, which is identical to the standard medium except for the substitution of unlabeled mannose with D-Mannose-13C6. The adaptation period can vary depending on the cell line and should be optimized.

  • Isotope Labeling: Replace the adaptation medium with the experimental medium containing D-Mannose-13C6 at a defined concentration. The labeling duration should be sufficient to achieve isotopic steady-state in the metabolites of interest. This is typically determined empirically through time-course experiments.[9]

  • Metabolite Extraction: Rapidly quench metabolism by, for example, submerging the culture plate in liquid nitrogen. Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Sample Analysis: Analyze the isotopic enrichment in intracellular metabolites using GC-MS or LC-MS/MS. The mass isotopomer distributions of key metabolites are then used for flux calculations.[4]

  • Flux Calculation: Utilize a computational model of the relevant metabolic network to estimate intracellular fluxes by fitting the measured mass isotopomer distributions to the model.[5][10]

Protocol 2: Deuterium-Tracer Studies with Deuterated Mannose

This protocol provides a framework for using specifically deuterated mannose to probe metabolic pathways.

  • Synthesis of Deuterated Mannose: As specifically labeled deuterated mannose is often not commercially available, the first step is its chemical synthesis. For instance, 2-deutero-D-mannose can be synthesized from D-mannose through a series of protection, oxidation, and reduction steps.[8]

  • Cell Culture and Labeling: Culture cells as described in Protocol 1. Introduce the deuterated mannose tracer into the medium for a specified period.

  • Metabolite Extraction and Analysis: Quench metabolism and extract metabolites as previously described. Analyze the incorporation of deuterium into downstream metabolites using high-resolution mass spectrometry or NMR spectroscopy to determine the positional enrichment of deuterium.

  • Data Interpretation: The pattern of deuterium incorporation provides insights into the activity of specific enzymes and pathways. For example, the transfer of deuterium from a labeled sugar to other molecules can indicate the flux through particular dehydrogenase reactions.

Mandatory Visualizations

Signaling and Metabolic Pathways

The metabolism of mannose is intricately linked with central glucose metabolism. The following diagram illustrates the key entry points and metabolic fate of mannose.

MannoseMetabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Mannose_ext D-Mannose Mannose_int D-Mannose Mannose_ext->Mannose_int GLUTs Man6P Mannose-6-P Mannose_int->Man6P Hexokinase Fru6P Fructose-6-P Man6P->Fru6P MPI Man1P Mannose-1-P Man6P->Man1P PMM2 Glycolysis Glycolysis Fru6P->Glycolysis GDP_Man GDP-Mannose Man1P->GDP_Man GMPP Glycosylation Glycosylation GDP_Man->Glycosylation

Caption: Metabolic pathway of D-mannose entering glycolysis and glycosylation pathways.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using stable isotope tracers is depicted below.

FluxomicsWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A 1. Cell Culture & Isotope Labeling B 2. Metabolic Quenching A->B C 3. Metabolite Extraction B->C D 4. MS or NMR Analysis C->D E 5. Mass Isotopomer Distribution Analysis D->E F 6. Metabolic Flux Calculation E->F G Flux Map F->G

Caption: A generalized workflow for conducting a metabolic flux analysis experiment.

Comparative Performance and Applications

D-Mannose-13C6 is the tracer of choice for quantitatively tracking the carbon atoms from mannose as they traverse through central metabolic pathways. Its uniform labeling allows for the comprehensive analysis of carbon transitions in glycolysis, the TCA cycle, and biosynthetic pathways branching from them. The resulting mass isotopomer distributions in downstream metabolites provide rich data for computational models to resolve metabolic fluxes throughout the network.[11] Studies have demonstrated the utility of ¹³C-labeled sugars, including mannose, in delineating the metabolic profiles of various cell types, including cancer cells.[12]

Deuterated mannose , on the other hand, offers a more targeted approach. By placing deuterium atoms at specific positions on the mannose molecule, researchers can investigate particular enzymatic reactions and pathways. For example, tracing the fate of deuterium can provide insights into redox metabolism, as the transfer of deuterium can be indicative of NADPH or NADH production and consumption.[3] However, a significant consideration when using deuterated tracers is the potential for hydrogen-deuterium exchange with water, which can complicate the interpretation of labeling patterns.[7]

References

Inter-laboratory comparison of D-mannose-13C6,d7 analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published analytical methods for the quantification of D-mannose, utilizing D-mannose-13C6 as an internal standard. The information is compiled from peer-reviewed studies to assist researchers in selecting and implementing robust analytical protocols.

Quantitative Performance Data

The following tables summarize the quantitative performance of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of D-mannose. These methods employ D-mannose-13C6 as a stable isotope-labeled internal standard to ensure accuracy and precision.

Parameter Method 1 (White et al.) [1]Method 2 (Liang et al.) [2][3]
Matrix Human PlasmaHuman Serum
Linearity Range 0.31–40 µg/mL1–50 µg/mL
Correlation Coefficient (r²) > 0.997> 0.999
Lower Limit of Quantification (LLOQ) 1.25 µg/mL1 µg/mL
Intra-day Precision (RSD%) < 4.59%< 2%
Inter-day Precision (RSD%) < 9.81%< 2%
Intra-day Accuracy 96.59 - 101.75%< 2% (as precision)
Inter-day Accuracy 96.07 - 103.68%< 2% (as precision)
Extraction Recovery Not explicitly stated104.1%–105.5%
Matrix Effect Not explicitly stated97.0%–100.0%

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on the information provided in the cited publications.

Method 1: HPLC-MS/MS for D-Mannose in Human Plasma[1][4]

This method was developed for the accurate quantification of D-mannose in human plasma samples and is suitable for routine use in a clinical chemistry laboratory.[4]

Sample Preparation:

  • Plasma samples are subjected to a protein precipitation step.

  • D-mannose-13C6 is added as an internal standard.

  • The supernatant is collected for analysis.

Chromatographic Conditions:

  • HPLC System: Not specified in detail in the abstract.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column was utilized to achieve separation of D-mannose from its epimers, D-glucose and D-galactose.[1]

  • Mobile Phase: Not specified in detail in the abstract.

  • Flow Rate: Not specified in detail in the abstract.

  • Column Temperature: Not specified in detail in the abstract.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Tandem mass spectrometer.

  • Ionization Mode: Not specified in detail in the abstract.

  • Monitored Transitions: Specific precursor and product ions for D-mannose and D-mannose-13C6 are monitored.

Method 2: LC-MS/MS for D-Mannose in Human Serum[2][3]

This method was developed and validated for the quantification of D-mannose in human serum, identified as a potential cancer biomarker.[2][3]

Sample Preparation:

  • Surrogate blank serum is used for the generation of standard curves.

  • D-mannose-13C6 is added as the internal standard.

  • Details of the extraction procedure are not specified in the abstract.

Chromatographic Conditions:

  • HPLC System: Agilent 1200 series HPLC.[2][3]

  • Column: SUPELCOGELTM Pb, 6% Crosslinked column.[2][3]

  • Mobile Phase: HPLC water.[2][3]

  • Flow Rate: 0.5 mL/min.[2][3]

  • Column Temperature: 80 °C.[2][3]

Mass Spectrometry Conditions:

  • Mass Spectrometer: Not specified in detail in the abstract.

  • Ionization Mode: Negative ionization electrospray.[2][3]

  • Monitored Transitions: Specific precursor and product ions for D-mannose and D-mannose-13C6 are monitored.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the two described analytical methods.

cluster_0 Method 1: HPLC-MS/MS for D-Mannose in Plasma A Plasma Sample Collection B Protein Precipitation A->B C Addition of D-Mannose-13C6 (IS) B->C D Centrifugation C->D E Supernatant Collection D->E F HILIC Separation E->F G Tandem MS Detection F->G H Data Analysis G->H

Caption: Workflow for D-Mannose Analysis in Plasma.

cluster_1 Method 2: LC-MS/MS for D-Mannose in Serum I Serum Sample Collection J Addition of D-Mannose-13C6 (IS) I->J K Sample Preparation J->K L LC Separation (SUPELCOGELTM Pb Column) K->L M Negative ESI-MS/MS Detection L->M N Data Analysis M->N

Caption: Workflow for D-Mannose Analysis in Serum.

References

The Superior Choice: Justifying D-mannose-13C6,d7 as the Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of D-mannose, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of D-mannose-13C6,d7 with alternative internal standards, supported by experimental data, to justify its use in mass spectrometry-based bioanalysis.

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to the unlabeled analyte.[1] this compound, a SIL of D-mannose, exemplifies these advantages, ensuring the highest level of accuracy and precision in complex biological matrices.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the quality of quantitative data. Here, we compare the performance of D-mannose-13C6 with common alternative internal standards used in monosaccharide analysis: structural analogs (e.g., L-rhamnose) and sugar alcohols (e.g., sorbitol/mannitol).

Internal Standard TypeAnalyteKey Performance MetricsAdvantagesDisadvantages
Stable Isotope-Labeled D-mannose-13C6 Extraction Recovery: 104.1% - 105.5%[2][3] Matrix Effect: 97.0% - 100.0%[2][3] Precision (RSD): <2%[2][3]- Co-elutes with the analyte, providing optimal correction for matrix effects and ionization variability.[2] - Similar extraction recovery and stability.[2] - Minimizes analytical error, leading to high accuracy and precision.[1]- Higher cost compared to non-isotopically labeled standards.
Structural Analog L-rhamnose Data not available for direct comparison with D-mannose analysis.- Low cost and readily available.- Different chemical structure can lead to different chromatographic retention times and ionization efficiencies. - May not accurately compensate for matrix effects experienced by the analyte. - Potential for endogenous presence in some biological samples.
Sugar Alcohol Sorbitol/Mannitol Data not available for direct comparison with D-mannose analysis.- Inexpensive and commercially available.- Significant structural differences from D-mannose, leading to disparate chromatographic behavior and ionization response. - Poor correction for analyte-specific matrix effects. - Can be endogenously present or introduced from external sources.[4]

As the data clearly indicates, D-mannose-13C6 demonstrates superior performance in key areas of bioanalytical method validation. The near-complete recovery and minimal matrix effect ensure that the measured concentration of D-mannose is a true reflection of its abundance in the sample.

The Critical Role of Stable Isotopes in Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS bioanalysis. An ideal internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.

cluster_0 Without Stable Isotope-Labeled Internal Standard cluster_1 With this compound Internal Standard Analyte_A Analyte IonSource_A Ion Source Analyte_A->IonSource_A Matrix_A Co-eluting Matrix Components Matrix_A->IonSource_A Signal_A Inaccurate Signal (Suppression/Enhancement) IonSource_A->Signal_A Analyte_B D-mannose IonSource_B Ion Source Analyte_B->IonSource_B IS_B This compound IS_B->IonSource_B Matrix_B Co-eluting Matrix Components Matrix_B->IonSource_B Signal_B Accurate Analyte/IS Ratio IonSource_B->Signal_B

Correction of Matrix Effects by a Stable Isotope-Labeled Internal Standard.

As illustrated above, this compound co-elutes with D-mannose, and therefore, any ion suppression or enhancement caused by the sample matrix affects both the analyte and the internal standard equally. This results in a consistent analyte-to-internal standard ratio, leading to an accurate quantification of D-mannose. Structural analogs and sugar alcohols, with their different retention times, are not subjected to the same matrix effects at the same time as the analyte, leading to inaccurate results.

Experimental Protocol for D-mannose Quantification using D-mannose-13C6

The following protocol is a summary of a validated method for the quantification of D-mannose in human serum using D-mannose-13C6 as an internal standard.[2][3]

1. Materials and Reagents:

  • D-(+)-mannose (≥99.5% pure)

  • D-mannose-13C6 (98 atom% 13C, 99% pure)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • HPLC grade water and acetonitrile

2. Standard and Sample Preparation:

  • Prepare stock solutions of D-mannose (10 mg/mL) and D-mannose-13C6 (4 mg/mL) in water.

  • Prepare calibration standards by spiking D-mannose into a surrogate blank serum (4% BSA in PBS) to achieve concentrations ranging from 1 to 50 µg/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • For serum samples, mix 50 µL of the sample with 5 µL of the D-mannose-13C6 working solution.

3. LC-MS/MS Analysis:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: SUPELCOGELTM Pb, 6% Crosslinked column.

  • Mobile Phase: HPLC water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Ion Electrospray.

Sample Serum Sample IS_Spike Spike with This compound Sample->IS_Spike HPLC HPLC Separation IS_Spike->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis (Analyte/IS Ratio) MS->Data

Analytical workflow for D-mannose quantification using a stable isotope-labeled internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of D-mannose in complex biological matrices. Its ability to accurately correct for sample preparation variability and matrix effects, as demonstrated by excellent recovery and minimal matrix effect data, sets it apart from other potential internal standards. While the initial cost may be higher, the superior data quality, reduced need for extensive method optimization to combat matrix effects, and increased confidence in results make this compound the most scientifically sound and ultimately more efficient choice for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Proper Disposal of D-mannose-13C6,d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of D-mannose-13C6,d7, ensuring compliance with standard laboratory safety protocols. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

I. Physicochemical and Safety Data

Below is a summary of the typical physical and chemical properties of D-mannose.

PropertyValue
Molecular FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
AppearanceWhite crystalline powder[1][2]
Melting Point133 - 142 °C (271.4 - 287.6 °F)[1][2]
SolubilitySoluble in water[2][3]

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the appropriate personal protective equipment is worn to minimize any potential exposure, even to non-hazardous materials.

  • Gloves: Wear appropriate protective gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

III. Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

cluster_0 Waste Assessment cluster_1 Disposal Path Assess Waste Assess Waste Uncontaminated Uncontaminated Assess Waste->Uncontaminated Is the material uncontaminated? Contaminated Contaminated Assess Waste->Contaminated Is the material mixed with hazardous substances? Licensed Waste Contractor Licensed Waste Contractor Uncontaminated->Licensed Waste Contractor Dispose as non-hazardous chemical waste Contaminated->Licensed Waste Contractor Dispose as hazardous chemical waste Local Regulations Local Regulations Licensed Waste Contractor->Local Regulations Follow facility and local guidelines

Caption: Disposal workflow for this compound.

IV. Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound.

  • Waste Identification and Segregation:

    • Determine if the this compound waste is pure or mixed with other chemical or biological materials.

    • If contaminated with hazardous substances, the mixture must be treated as hazardous waste and disposed of according to the specific requirements for the contaminating substance(s).

    • If uncontaminated, it can be disposed of as non-hazardous chemical waste.

  • Packaging:

    • Place the solid this compound waste in a clearly labeled, sealed container.

    • The label should include the full chemical name: "this compound".

    • For solutions, use a sealed, leak-proof container, also clearly labeled.

  • Disposal:

    • The generation of waste should be minimized or avoided whenever possible.[3]

    • Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[3]

    • Do not dispose of untreated waste into the sewer system unless it is fully compliant with local water authority requirements.[3]

    • Incineration or landfill may be considered only when recycling is not a feasible option.[3]

  • Documentation:

    • Maintain a record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.

V. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Spill Cleanup:

    • Avoid generating dust.[1]

    • For solid spills, carefully sweep up the material and place it in a suitable container for disposal.[1]

    • For solutions, absorb the spill with an inert material and place it in a sealed container for disposal.

    • Clean the spill area with water.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1]

    • Skin Contact: Wash off immediately with plenty of water.

    • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[2]

    • Inhalation: Move to fresh air.

Always consult your institution's specific safety guidelines and waste disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.